2-Chloro-1,4-bis(trichloromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,4-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRUNMMSCQPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908647 | |
| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10388-10-0 | |
| Record name | NSC146404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(TRICHLOROMETHYL)-2-CHLOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: An In-depth Guide to 2-Chloro-1,4-bis(trichloromethyl)benzene
Disclaimer: Extensive searches for "2-Chloro-1,4-bis(trichloromethyl)benzene" did not yield a specific CAS number or detailed technical data. This suggests that the compound is either not well-documented in publicly accessible scientific literature or may be a novel substance. The following guide is therefore focused on the parent compound, 1,4-Bis(trichloromethyl)benzene (CAS No: 68-36-0) , for which substantial information is available. This information is provided as a foundational resource for researchers and professionals interested in this class of compounds.
Abstract
This technical guide provides a comprehensive overview of 1,4-bis(trichloromethyl)benzene, a chlorinated aromatic hydrocarbon. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and known applications. The document is intended for an audience of researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a consolidated reference for experimental and theoretical work involving this compound.
Chemical Identification and Physicochemical Properties
1,4-Bis(trichloromethyl)benzene, also known by synonyms such as hexachloro-p-xylene and Hetol, is a white to light yellow crystalline solid.[1][2] It is characterized by the presence of two trichloromethyl groups attached to a benzene ring at the para positions.
Key Identifiers
| Identifier | Value |
| CAS Number | 68-36-0[1][2][3][4][5][] |
| Molecular Formula | C₈H₄Cl₆[3][5][] |
| IUPAC Name | 1,4-bis(trichloromethyl)benzene[3][4][] |
| Synonyms | p-Bis(trichloromethyl)benzene, Hexachloroparaxylene, Chloxyl[1][2][3][4] |
Physicochemical Data
The following table summarizes the key quantitative properties of 1,4-bis(trichloromethyl)benzene.
| Property | Value |
| Molecular Weight | 312.84 g/mol [5][] |
| Melting Point | 108-110 °C[1][2] |
| Boiling Point | 213 °C[1][2] |
| Density | 1.778 g/cm³[1][2] |
| Flash Point | 153 °C[1] |
| Appearance | Light yellow crystalline powder and chunks[1] |
Experimental Protocols: Synthesis
The industrial synthesis of 1,4-bis(trichloromethyl)benzene is primarily achieved through the exhaustive photochlorination of p-xylene.[2][7] This free-radical substitution reaction replaces all six benzylic hydrogens of p-xylene with chlorine atoms.
General Synthesis Protocol
Objective: To synthesize 1,4-bis(trichloromethyl)benzene via photochlorination of p-xylene.
Materials:
-
p-Xylene
-
Chlorine gas (Cl₂)
-
Free-radical initiator (e.g., UV light or a chemical initiator like benzoyl peroxide[7])
Procedure:
-
p-Xylene is charged into a suitable photochemical reactor.
-
The reaction is initiated by exposure to UV light or the addition of a chemical initiator.
-
Chlorine gas is bubbled through the p-xylene.
-
The reaction temperature is carefully controlled, often in stages. An initial phase may be conducted at a lower temperature (e.g., 55-85 °C), followed by an increase to higher temperatures (e.g., 120-180 °C) to drive the reaction to completion.[5]
-
The reaction progress is monitored, for instance, by measuring the density of the reaction mixture.
-
Upon completion, the crude product is purified, typically by crystallization from a suitable solvent like hexane or ether.[1][7]
Synthesis Workflow Diagram
Applications and Biological Relevance
1,4-Bis(trichloromethyl)benzene is a valuable intermediate in organic synthesis and has direct applications in veterinary medicine.
-
Chemical Intermediate: It is a precursor for the synthesis of terephthaloyl chloride, a monomer used in the production of high-performance polymers such as Kevlar.[2] The reaction involves the hydrolysis of the trichloromethyl groups. It is also used in the synthesis of dyes.[7]
-
Veterinary Drug: Under the name Hetol, it has been used as an anthelmintic to treat liver fluke infestations in cattle and sheep.[1][4]
Due to its application as a chemical intermediate and a veterinary drug, there is no documented evidence of its interaction with specific human signaling pathways in the context of drug development research. Therefore, a signaling pathway diagram is not applicable.
Safety and Handling
1,4-Bis(trichloromethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2]
-
GHS Pictograms: GHS05 (Corrosive), GHS06 (Toxic).[2]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.
This guide serves as a starting point for researchers. For any experimental work, it is crucial to consult primary literature and safety data sheets (SDS) for the most accurate and detailed information.
References
- 1. echemi.com [echemi.com]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
- 4. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Synthesis Pathway for 2-Chloro-1,4-bis(trichloromethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-Chloro-1,4-bis(trichloromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate for novel pharmaceuticals and materials. This document details the synthetic route from p-xylene, including experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication in a laboratory setting.
Introduction
This compound (CAS No. 10388-10-0) is a derivative of p-xylene containing a chlorine substituent on the aromatic ring and two trichloromethyl groups on the methyl positions.[1] The synthesis of this compound involves a two-step process commencing with the selective chlorination of the aromatic ring of p-xylene, followed by the exhaustive photochlorination of the methyl groups. Careful control of reaction conditions is paramount to achieve high purity and yield of the desired product.
Overall Synthesis Pathway
The synthesis of this compound from p-xylene can be conceptualized as a two-stage process:
-
Ring Chlorination: Selective monochlorination of p-xylene to produce the intermediate, 2-chloro-p-xylene.
-
Side-Chain Photochlorination: Exhaustive free-radical chlorination of the methyl groups of 2-chloro-p-xylene to yield the final product, this compound.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 2-Chloro-p-xylene
The initial step involves the introduction of a single chlorine atom onto the aromatic ring of p-xylene. An effective method for this transformation is two-phase electrolysis, which offers good selectivity for monochlorination.[2]
Experimental Protocol: Two-Phase Electrolysis
This protocol is based on the electrochemical chlorination of p-xylene.[2]
Apparatus:
-
A divided electrochemical cell (1-liter capacity) with a porous diaphragm.
-
Precious metal oxide coated titanium anode.
-
Graphite sheet cathodes.
-
Stirrer.
-
Thermometer.
-
Power supply for galvanostatic electrolysis.
Reagents:
-
p-Xylene (20 g)
-
2 M Hydrochloric acid (aqueous)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Assemble the divided glass cell with the anode and cathodes.
-
The anolyte consists of 20 g of p-xylene and the aqueous 2 M HCl as the supporting electrolyte and chloride source.
-
Maintain the temperature of the cell at 278 K (5 °C).
-
Stir the anolyte at a constant rate (e.g., 300 rpm).
-
Conduct the electrolysis under galvanostatic conditions with a current density of 5 A/dm².
-
Pass a total charge of 4 Faradays per mole of p-xylene.
-
After the electrolysis is complete, transfer the reaction mixture to a separatory funnel.
-
Extract the organic products with diethyl ether.
-
Wash the ethereal layer with ice-cold water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain the crude product.
-
The crude product can be further purified by fractional distillation.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | p-Xylene | [2] |
| Method | Two-Phase Electrolysis | [2] |
| Anode | Precious metal oxide coated titanium | [2] |
| Cathode | Graphite | [2] |
| Electrolyte | 2 M HCl | [2] |
| Temperature | 278 K (5 °C) | [2] |
| Current Density | 5 A/dm² | [2] |
| Charge Passed | 4 F/mol of p-xylene | [2] |
| Yield of 2-chloro-p-xylene | 68% | [2] |
| Major Byproducts | 2,5-dichloro-p-xylene | [2] |
Step 2: Synthesis of this compound
The second step is the exhaustive photochlorination of the methyl groups of 2-chloro-p-xylene. This reaction proceeds via a free-radical mechanism initiated by UV light.[3] The protocol is adapted from established methods for the photochlorination of xylene derivatives.[4]
Experimental Protocol: Side-Chain Photochlorination
Apparatus:
-
A multi-necked reaction vessel equipped with a gas inlet tube, a reflux condenser, a thermometer, and a port for a UV lamp.
-
UV lamp (e.g., mercury vapor lamp).
-
Gas scrubber for HCl and excess chlorine.
Reagents:
-
2-Chloro-p-xylene
-
Chlorine gas
Procedure:
This reaction is typically carried out in stages to control the reaction and improve the purity of the final product.
Stage 1: Initial Chlorination
-
Charge the reactor with 2-chloro-p-xylene.
-
Heat the reactant to a temperature range of 55-85°C.
-
Initiate the UV light source with an illuminance of approximately 20,000-55,000 Lux.
-
Introduce chlorine gas into the reaction mixture.
-
Monitor the reaction progress by measuring the evolution of HCl gas. Continue until approximately one-third to one-half of the theoretical amount of chlorine has been consumed.
Stage 2: Intermediate Chlorination
-
Increase the reaction temperature to 120-160°C.
-
Increase the light intensity to 50,000-70,000 Lux.
-
Continue to introduce chlorine gas.
Stage 3: Final Chlorination
-
Raise the temperature to 160-180°C.
-
Increase the light intensity to 70,000-100,000 Lux.
-
Continue passing chlorine gas until the reaction is complete (cessation of HCl evolution).
Work-up and Purification:
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
The crude product, which may solidify upon cooling, can be purified by crystallization or high-vacuum distillation.[3]
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data for Step 2 (Analogous to p-Xylene Photochlorination)
The following data is based on the multi-stage photochlorination of p-xylene to 1,4-bis(trichloromethyl)benzene and serves as a guide for the synthesis of the chlorinated analogue.[4]
| Parameter | Stage 1 | Stage 2 | Stage 3 | Reference |
| Temperature | 55-85°C | 120-160°C | 160-180°C | [4] |
| Light Intensity | 20,000-55,000 Lux | 50,000-70,000 Lux | 70,000-100,000 Lux | [4] |
| Chlorine Consumed | ~1/3 to 1/2 of total | ~1/4 to 2/5 of total | Remaining amount | [4] |
| Purity of analogous product | - | - | >95% | [4] |
Purification of the Final Product
The final product, this compound, can be purified by standard laboratory techniques.
-
Crystallization: The crude product can be recrystallized from a suitable solvent.
-
Distillation: High-vacuum distillation or molecular distillation can be employed for purification, especially to separate it from any partially chlorinated byproducts.[5]
Safety Considerations
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood. A scrubber containing a sodium hydroxide solution should be used to neutralize excess chlorine and HCl gas.
-
UV Radiation: UV light can be harmful to the eyes and skin. The photoreactor should be properly shielded.
-
Chlorinated Compounds: The reactants, intermediates, and final product are chlorinated organic compounds and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Exothermic Reaction: The photochlorination reaction is exothermic. Proper temperature control is necessary to prevent runaway reactions.
This guide provides a detailed pathway for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. nbinno.com [nbinno.com]
- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-Chloro-1,4-bis(trichloromethyl)benzene, a chlorinated aromatic compound of interest in various chemical and pharmaceutical research areas. This document details its chemical identity, physical properties, and available toxicological information. It also outlines a general experimental protocol for its synthesis and discusses the metabolic pathways of related chlorinated benzenes.
Chemical Identity and Synonyms
The compound with the chemical formula C₈H₃Cl₇ is identified by the following names and identifiers:
Synonyms:
-
p-Xylene, alpha,alpha,alpha,alpha',alpha',alpha',2-heptachloro- (7CI, 8CI)[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Melting Point | 78-80 °C | [5] |
| Boiling Point | 354.9 ± 37.0 °C (Predicted) | [5] |
| Molecular Weight | 347.26 g/mol | [2] |
Experimental Protocols
General Synthesis of Chlorinated Aromatic Compounds
General Procedure for Photochlorination:
-
Reaction Setup: A suitable reactor, often equipped with a UV lamp, a gas inlet for chlorine, a condenser, and a stirrer, is charged with the starting substituted xylene.
-
Initiation: A free-radical initiator, such as benzoyl peroxide, may be added to the reaction mixture.[9]
-
Chlorination: Chlorine gas is bubbled through the reaction mixture while being irradiated with UV light. The reaction temperature is a critical parameter and is carefully controlled throughout the process. The chlorination of the methyl groups proceeds via a free-radical chain reaction.
-
Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of the starting material and the formation of the desired product and any byproducts.
-
Work-up and Purification: Upon completion of the reaction, the excess chlorine is removed. The crude product is then purified, typically by recrystallization or distillation, to isolate the desired chlorinated aromatic compound.[9]
It is important to note that the chlorination of the aromatic ring can be a competing side reaction. Reaction conditions, such as temperature, solvent, and the presence of catalysts, must be carefully optimized to favor the chlorination of the methyl groups over the aromatic ring.[8]
Metabolism of Chlorinated Benzenes
Specific metabolic pathways for this compound are not detailed in the available literature. However, the metabolism of chlorinated benzenes, in general, has been studied. Lower chlorinated benzenes can be biodegraded under aerobic conditions, a process initiated by oxygenase enzymes.[10] Under anaerobic conditions, higher chlorinated benzenes can undergo reductive dechlorination by halorespiring bacteria.[10]
The metabolism of foreign organic compounds, including chlorinated benzenes, can be influenced by the presence of other chemicals. For instance, studies have shown that chlorinated benzenes can affect the metabolism of other pharmaceutical preparations.[11] The biodegradation of chlorinated benzenes in contaminated environments is a complex process involving the evolution of specific metabolic pathways within microbial communities.[4]
Experimental Workflow for Analysis
The analysis of chlorinated aromatic compounds like this compound typically involves chromatographic techniques coupled with mass spectrometry.
Caption: A generalized workflow for the analysis of chlorinated aromatic compounds.
This workflow illustrates the typical steps involved, starting from sample preparation, followed by instrumental analysis using GC-MS or LC-MS, and concluding with data analysis to identify and quantify the target analyte.[12]
Logical Relationship of Synthesis and Application
The synthesis of this compound provides a key intermediate for further chemical transformations, leading to its potential applications in various fields, including drug development.
References
- 1. 2-Klor-1,4-Bis-Triklormetil-Benzol CAS#: 10388-10-0 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. journals.asm.org [journals.asm.org]
- 5. 1,4-BIS(TRICHLOROMETHYL)-2-CHLOROBENZENE CAS#: 10388-10-0 [m.chemicalbook.com]
- 6. 1,4-Bis(trichloromethyl)-2-chlorobenzene | 10388-10-0 | KAA38810 [biosynth.com]
- 7. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 8. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. microbe.com [microbe.com]
- 11. Effect of chlorinated benzenes on the metabolism of foreign organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.labrulez.com [gcms.labrulez.com]
solubility of 2-Chloro-1,4-bis(trichloromethyl)benzene in organic solvents
An in-depth analysis of the solubility of 2-Chloro-1,4-bis(trichloromethyl)benzene in organic solvents is currently unavailable in publicly accessible scientific literature and chemical databases. This specific compound, a halogenated aromatic hydrocarbon, is not extensively characterized in terms of its physicochemical properties, including its solubility in a range of common organic solvents.
The lack of empirical data prevents the compilation of a quantitative summary, the detailing of specific experimental protocols for its solubility determination, and the visualization of related experimental workflows. Scientific and chemical databases such as PubChem, ChemSpider, and major academic journals do not currently provide solubility values or established methodologies for this compound.
For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to perform experimental solubility studies to generate the required data. A general approach to determining the solubility of a solid compound in an organic solvent would typically involve the following steps, which can be adapted for this specific substance.
A standardized method for determining the solubility of a compound like this compound is the shake-flask method, which is considered a gold standard for its reliability and simplicity.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, hexane) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The excess of the solid is crucial to ensure that saturation is reached.
-
Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). They are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary studies may be required to determine the time needed to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, the samples are then centrifuged at a high speed.
-
Sample Extraction: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To prevent any suspended solid particles from being included, the extracted liquid is passed through a syringe filter.
-
Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique. Given its structure, HPLC with a UV detector or GC with a flame ionization detector (FID) or mass spectrometer (MS) would likely be appropriate. A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the solubility.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.
The workflow for this experimental protocol can be visualized as follows:
Due to the absence of specific data for this compound, this guide provides a general framework for its experimental determination. Researchers are encouraged to apply this methodology to generate the necessary data for their specific applications.
An In-depth Technical Guide to 2-Chloro-1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1,4-bis(trichloromethyl)benzene, a halogenated aromatic compound. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information from closely related compounds, primarily 1,4-bis(trichloromethyl)benzene, to infer its properties, synthesis, and potential applications. All data presented herein should be considered in this context.
Physicochemical Properties
This compound is a derivative of benzene carrying a chlorine atom and two trichloromethyl groups. Its molecular structure suggests it is a solid at room temperature with low solubility in water and higher solubility in nonpolar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₇ | [1] |
| Molecular Weight | 347.28 g/mol | [1] |
| CAS Number | 10388-10-0 | [1] |
Molecular Weight Calculation:
The molecular weight is calculated from the atomic weights of its constituent elements:
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 8 | 96.088 |
| Hydrogen | H | 1.008 | 3 | 3.024 |
| Chlorine | Cl | 35.453 | 7 | 248.171 |
| Total | 18 | 347.283 |
Synthesis and Purification: An Inferred Protocol
Experimental Protocol: Synthesis
Objective: To synthesize this compound via photochlorination of 2-chloro-p-xylene.
Materials:
-
2-chloro-p-xylene
-
Chlorine gas (Cl₂)
-
A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV light source
-
An inert solvent (optional, e.g., carbon tetrachloride)
-
Nitrogen gas (N₂)
-
Sodium hydroxide solution (for trapping excess chlorine)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Magnetic stirrer and stir bar
-
UV lamp (if used as initiator)
-
Gas trap containing sodium hydroxide solution
Procedure:
-
The reaction apparatus is assembled and dried thoroughly. The system is then flushed with nitrogen gas to ensure an inert atmosphere.
-
2-chloro-p-xylene is charged into the reaction flask, along with the free-radical initiator if UV light is not used.
-
The reaction mixture is heated to a temperature typically ranging from 75-80°C[4].
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of the product. The chlorination is continued until the desired degree of chlorination is achieved.
-
Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen gas to remove any residual chlorine.
-
The crude product is then cooled to room temperature.
Experimental Protocol: Purification
The crude product from the synthesis will likely contain a mixture of partially chlorinated species and other byproducts. Purification can be achieved through distillation techniques[5][6].
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Suitable solvents for recrystallization (e.g., hexane, ethanol)
Equipment:
-
Distillation apparatus (for fractional or molecular distillation)
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Distillation: The crude product is subjected to fractional distillation under reduced pressure to separate the desired product from lower and higher boiling point impurities. For high purity, molecular distillation at a temperature between 85°C and 135°C and an absolute pressure between 10 Pa and 70 Pa can be employed[5].
-
Recrystallization: The distilled product can be further purified by recrystallization from a suitable solvent. The solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Potential Applications and Biological Activity
Information on the specific applications and biological activity of this compound is scarce. However, the structurally similar compound, 1,4-bis(trichloromethyl)benzene, has been investigated for its use as an anthelmintic in veterinary medicine to treat liver flukes in cattle and sheep[7][8]. It is plausible that this compound could exhibit similar biological activities.
The trichloromethyl groups are highly reactive and can be converted to other functional groups, making these compounds useful intermediates in organic synthesis[2]. For instance, they can be hydrolyzed to carboxylic acids or converted to acid chlorides, which are precursors for polymers like Kevlar[3].
Workflow and Diagrams
Synthesis Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: A generalized workflow for the synthesis and purification of this compound.
Disclaimer: This technical guide is intended for informational purposes only and is based on the best available information for structurally related compounds. Researchers should exercise caution and perform their own risk assessments and optimization studies before conducting any experimental work.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. nbinno.com [nbinno.com]
- 3. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 6. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 7. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-1,4-bis(trichloromethyl)benzene
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's stability and reactivity is paramount for its safe handling, formulation, and application. This guide provides a detailed analysis of the anticipated stability and reactivity profile of 2-Chloro-1,4-bis(trichloromethyl)benzene, a molecule for which specific literature data is sparse. The following information is therefore based on established principles of organic chemistry and the known behavior of its constituent functional groups.
Predicted Physicochemical Properties and Stability
| Property | Predicted Characteristic | Rationale |
| Thermal Stability | Moderate to High | The aromatic ring is inherently stable. The C-Cl bonds are strong. However, at elevated temperatures, decomposition via the elimination of HCl or Cl₂ is possible. |
| Photochemical Stability | Low to Moderate | Aromatic chlorides can undergo photolytic cleavage of the C-Cl bond upon exposure to UV light, leading to the formation of reactive radical species. |
| Hydrolytic Stability | Low | The trichloromethyl groups are expected to be susceptible to hydrolysis, particularly under basic conditions, to form carboxylic acid groups. The electron-withdrawing nature of the other substituents on the ring may facilitate this process. |
| Reactivity with Oxidizing Agents | High | The benzene ring, although substituted with electron-withdrawing groups, can be susceptible to oxidation under strong oxidizing conditions, potentially leading to ring-opening or the formation of phenols. |
| Reactivity with Reducing Agents | Moderate | The chloro and trichloromethyl groups can be reduced. For instance, catalytic hydrogenation may lead to the replacement of chlorine with hydrogen. |
Core Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of the chloro and trichloromethyl substituents on the aromatic ring.
Nucleophilic Aromatic Substitution
The chlorine atom on the benzene ring is a potential site for nucleophilic aromatic substitution (SNA_r). The presence of two strongly electron-withdrawing trichloromethyl groups in the para and ortho positions is expected to activate the ring towards this type of reaction. These groups stabilize the intermediate Meisenheimer complex, thus lowering the activation energy for the substitution.
Caption: Proposed pathway for nucleophilic aromatic substitution.
Hydrolysis of Trichloromethyl Groups
The trichloromethyl groups are essentially latent carboxylic acid functionalities. They are susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases. Basic hydrolysis is typically more facile. This reaction proceeds via a series of nucleophilic substitution steps, replacing the chlorine atoms with hydroxyl groups, which then tautomerize to the carboxylic acid.
Caption: Simplified pathway for the hydrolysis of a trichloromethyl group.
Proposed Experimental Protocols
For a comprehensive understanding of the stability and reactivity of this compound, the following experimental investigations are recommended.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature and thermal profile of the compound.
Methodology:
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Photochemical Stability Assessment
Objective: To evaluate the degradation of the compound upon exposure to UV light.
Methodology:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
The solution is placed in a quartz cuvette and exposed to a UV light source of a specific wavelength (e.g., 254 nm or 365 nm) for defined time intervals.
-
A control sample is kept in the dark.
-
The concentration of the compound is monitored over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The degradation rate and half-life can be calculated from the decrease in concentration over time.
Caption: Experimental workflow for assessing photochemical stability.
Safety Considerations
Given its structure, this compound should be handled with care. It is likely to be a skin and eye irritant. Inhalation of dust or vapors should be avoided. Due to the potential for the release of HCl or other toxic gases upon decomposition, heating should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This guide provides a foundational understanding of the expected stability and reactivity of this compound. It is intended to inform further experimental investigation and ensure the safe and effective use of this compound in a research and development setting. All predicted properties and reaction pathways should be confirmed through rigorous experimental validation.
A Historical Synthesis of Chlorinated Xylenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of chlorinated xylenes. From early explorations in aromatic chemistry to the development of more refined industrial processes, this document details the evolution of chlorination techniques, offering valuable insights for modern synthetic chemists. The guide covers both ring and side-chain chlorination, presenting key experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying reaction pathways.
Introduction: The Rise of Chlorinated Aromatics
The chlorination of aromatic hydrocarbons has been a cornerstone of organic synthesis since the 19th century. Xylene, first isolated in 1850 by the French chemist Auguste Cahours from wood tar, became a target for chlorination due to the versatile reactivity of its chlorinated derivatives.[1] These compounds found applications as intermediates in the production of dyes, pesticides, and later, polymers and pharmaceuticals.[2] The initial forays into xylene chlorination were largely empirical, with chemists exploring the effects of various reagents and conditions. Over time, a deeper understanding of reaction mechanisms—namely electrophilic aromatic substitution and free-radical chain reactions—led to the development of more controlled and selective synthesis methods.
This guide will delve into the two primary pathways for xylene chlorination:
-
Electrophilic Aromatic Substitution (Ring Chlorination): The introduction of chlorine atoms directly onto the benzene ring.
-
Free-Radical Halogenation (Side-Chain Chlorination): The substitution of hydrogen atoms on the methyl groups.
Electrophilic Aromatic Substitution: Ring Chlorination of Xylenes
The direct chlorination of the xylene ring is a classic example of electrophilic aromatic substitution. These reactions typically employ a Lewis acid catalyst to polarize the chlorine molecule, generating a potent electrophile that attacks the electron-rich aromatic ring.
Historical Methods and Catalysts
Early methods for ring chlorination of xylenes relied on the use of elemental chlorine in the presence of a Lewis acid catalyst. Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) were among the most common catalysts, a practice stemming from the foundational work on Friedel-Crafts reactions in 1877.[3][4] These catalysts were effective in promoting chlorination, but often led to mixtures of isomers and polychlorinated products. The control of isomer distribution was a significant challenge for early chemists.
Iodine was also used as a catalyst, sometimes in conjunction with iron filings, to facilitate the chlorination of aromatic rings.[1][5] The reaction of iodine with chlorine to form iodine monochloride (ICl), a more polar and reactive electrophile, is a likely intermediate in these processes.
Quantitative Data: A Comparative Overview
The following table summarizes quantitative data from various historical methods for the ring chlorination of xylenes. It is important to note that yields and isomer ratios were often dependent on the specific reaction conditions and the purity of the starting materials available at the time.
| Xylene Isomer | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Isomer Ratio (e.g., 4-chloro:3-chloro) | Reference |
| o-Xylene | FeCl₃ | None | 0 | Monochloro-o-xylenes | - | 1.38 : 1 (4-chloro : 3-chloro) | [6] |
| o-Xylene | FeCl₃ / Thianthrene co-catalyst | None | 0 | Monochloro-o-xylenes | - | 3.81 : 1 (4-chloro : 3-chloro) | [6] |
| p-Xylene | FeCl₃ | CCl₄ | 20-30 | 2,5-dichloro-p-xylene | 50-67 | - | [7] |
| m-Xylene | SnCl₄ | None | -25 to 0 | Monochloro-m-xylenes | - | Predominantly 4-chloro | [8] |
Experimental Protocols
This protocol is adapted from a patent describing the directed chlorination of o-xylene.[6]
-
Apparatus: A flask equipped with a stirrer, a gas inlet tube, and a cooling bath.
-
Reagents:
-
o-xylene (100 parts by weight)
-
Anhydrous ferric chloride (FeCl₃) (0.02 parts by weight)
-
Chlorine gas
-
-
Procedure: a. Charge the flask with o-xylene and ferric chloride. b. Cool the mixture to 0°C with stirring. c. Slowly bubble chlorine gas (100 parts by weight) into the stirred mixture over a period of 4 hours, maintaining the temperature at 0°C. d. After the addition is complete, quench the reaction mixture with water. e. Extract the organic layer with ether, wash with aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate. f. The product is a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene.
This protocol is based on a method for the preparation and isolation of 2,5-dichloro-p-xylene.[7]
-
Apparatus: A reaction vessel suitable for gas dispersion and temperature control.
-
Reagents:
-
p-xylene (1 mole)
-
Chlorine gas (2 moles)
-
Anhydrous ferric chloride (FeCl₃) (1% by weight of p-xylene)
-
Carbon tetrachloride (solvent)
-
-
Procedure: a. Dissolve p-xylene and ferric chloride in carbon tetrachloride in the reaction vessel. b. Maintain the temperature between 20-30°C. c. Introduce chlorine gas into the solution. The reaction is exothermic and may require cooling. d. After the reaction is complete, remove excess hydrogen chloride and chlorine by sparging with air or nitrogen. e. The crude reaction mixture, containing 2-chloro-p-xylene, 2,5-dichloro-p-xylene, 2,3-dichloro-p-xylene, and other polychlorinated products, is then subjected to fractional distillation for separation.
Reaction Pathway: Electrophilic Aromatic Substitution
The mechanism of electrophilic aromatic substitution for the chlorination of xylene proceeds through the formation of a sigma complex (also known as an arenium ion). The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more electrophilic chlorine species that is attacked by the π-electrons of the aromatic ring.
Free-Radical Halogenation: Side-Chain Chlorination
The chlorination of the methyl groups of xylene proceeds via a free-radical chain reaction. This method is typically initiated by ultraviolet (UV) light or a radical initiator and is performed in the absence of Lewis acid catalysts to avoid competing ring chlorination.
Historical Methods and Conditions
The discovery that UV light could promote the chlorination of the side chains of alkylbenzenes was a significant advancement.[9] Early industrial processes for producing benzyl chloride from toluene were adapted for the side-chain chlorination of xylenes. These methods involved passing chlorine gas through heated, liquid xylene while irradiating the mixture with a UV lamp. The reaction is a stepwise process, leading to the formation of mono-, di-, and trichlorinated products on each methyl group.
Quantitative Data: A Comparative Overview
The control of the degree of chlorination was a key challenge in historical side-chain chlorination processes. The product distribution is highly dependent on the mole ratio of chlorine to xylene and the reaction time.
| Xylene Isomer | Initiator | Temperature (°C) | Molar Ratio (Cl₂:Xylene) | Major Product(s) | Yield (%) | Reference |
| p-Xylene | UV Light | Boiling | 1:1 | α-chloro-p-xylene | - | [6] |
| p-Xylene | UV Light | Boiling | 2:1 | α,α'-dichloro-p-xylene | - | [6] |
| m-Xylene | UV Light | 120-136 | 0.4-0.6 : 1 | α-chloro-m-xylene | - | [10] |
| o-Xylene | UV Light | 125 | >2:1 | α,α'-dibromo-o-xylene* | 48-53 | [11] |
*Note: This example uses bromine, but the principle of free-radical side-chain halogenation is the same.
Experimental Protocols
This is a generalized protocol based on early industrial practices.[9]
-
Apparatus: A three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer. The flask should be positioned near a UV light source.
-
Reagents:
-
Xylene (e.g., p-xylene)
-
Chlorine gas
-
-
Procedure: a. Charge the flask with the xylene isomer. b. Heat the xylene to its boiling point to ensure a liquid phase and to facilitate the removal of dissolved HCl. c. Irradiate the flask with a UV lamp. d. Bubble a steady stream of chlorine gas through the boiling xylene. The reaction is typically vigorous, and the evolution of HCl gas will be observed. e. Monitor the reaction progress by measuring the specific gravity of the reaction mixture or by analytical techniques if available. f. Stop the chlorine flow when the desired degree of chlorination is achieved. g. Allow the mixture to cool and purge with an inert gas (e.g., nitrogen) to remove residual HCl and chlorine. h. The product is a mixture of chlorinated xylenes that can be separated by fractional distillation under reduced pressure.
Reaction Pathway: Free-Radical Side-Chain Chlorination
The side-chain chlorination of xylene follows a classic free-radical chain mechanism involving initiation, propagation, and termination steps.
Alternative Historical Synthetic Routes
While direct chlorination was the most common approach, other named reactions in organic chemistry could have been employed to synthesize chlorinated xylenes, particularly for specific isomer synthesis where direct chlorination provided poor selectivity.
The Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a method to synthesize aryl halides from aryl diazonium salts, which are in turn prepared from arylamines.[12] This two-step process would involve the nitration of a xylene isomer, reduction of the nitro group to an amine, diazotization, and finally, displacement of the diazonium group with chloride using a copper(I) chloride catalyst. While more lengthy, this method offers a high degree of regioselectivity, allowing for the synthesis of specific chlorinated xylene isomers that are difficult to obtain via direct chlorination.
The Gattermann Reaction
The Gattermann reaction, discovered by Ludwig Gattermann, is a variation of the Sandmeyer reaction where copper powder is used in the presence of the corresponding halogen acid instead of a copper(I) halide salt.[3][13] This reaction provides an alternative means of converting a diazonium salt to the corresponding aryl chloride.
Conclusion
The historical synthesis of chlorinated xylenes showcases the ingenuity and evolving understanding of organic chemists throughout the 19th and 20th centuries. The development of methods to control the position of chlorination, whether on the aromatic ring or the methyl side chains, was a critical step in unlocking the synthetic potential of these versatile compounds. While modern synthetic methods may offer greater efficiency and selectivity, a study of these historical techniques provides a valuable foundation for any researcher in the field of aromatic chemistry. The principles of electrophilic substitution and free-radical halogenation, honed through the early work on xylenes and other aromatics, remain fundamental to the practice of organic synthesis today.
References
- 1. History of Xylene - Labtag Blog [blog.labtag.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2889382A - Process for removing meta-xylene from mixtures of xylene isomers including the para isomer by means of chlorination - Google Patents [patents.google.com]
- 9. US1828858A - Side-chain chlorination of benzene derivatives - Google Patents [patents.google.com]
- 10. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. jalsnet.com [jalsnet.com]
- 13. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Chlorination of p-Xylene Derivatives
This technical guide provides a comprehensive overview of the electrophilic chlorination of p-xylene and its derivatives, tailored for researchers, scientists, and professionals in drug development. It covers the core reaction mechanisms, regioselectivity, detailed experimental protocols, and the impact of various catalysts, with a focus on practical applications and quantitative data.
Introduction: The Significance of Chlorinated Xylenes
P-xylene (1,4-dimethylbenzene) is a fundamental building block in organic synthesis. Its chlorinated derivatives are highly valuable intermediates in the manufacturing of agrochemicals, polymers, and, most notably, pharmaceuticals. The introduction of a chlorine atom onto the aromatic ring via electrophilic aromatic substitution (EAS) is a critical transformation that modifies the electronic properties, lipophilicity, and metabolic stability of a molecule—key parameters in drug design. This guide delves into the chemistry of this essential reaction.
Core Mechanism of Electrophilic Chlorination
The electrophilic chlorination of p-xylene follows the classical EAS pathway, which can be broken down into three primary steps:
-
Generation of the Electrophile: Molecular chlorine (Cl₂) itself is not sufficiently electrophilic to attack the stable aromatic ring. A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is required to polarize the Cl-Cl bond, generating a potent electrophilic chlorine species, often represented as Cl⁺.
-
Formation of the Sigma (σ) Complex: The π-electron system of the p-xylene ring acts as a nucleophile, attacking the electrophilic chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base (such as the FeCl₄⁻ formed in the first step) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and yields the final chlorinated p-xylene product along with the regenerated catalyst and HCl.
(Note: The DOT script above is a conceptual representation. Image nodes are placeholders and would need to be replaced with actual chemical structure images for rendering.)
Regioselectivity: The Directing Influence of Methyl Groups
In p-xylene, the two methyl groups are located in a para relationship. Methyl groups are activating and ortho-, para-directing substituents. Since the para position relative to one methyl group is occupied by the other, all four available positions on the ring are chemically equivalent—they are all ortho to one methyl group and meta to the other.
Consequently, the initial monochlorination of p-xylene yields a single, predictable product: 2-chloro-1,4-dimethylbenzene . This high regioselectivity is a significant advantage in synthesis, simplifying product purification.
Further chlorination is possible, leading to dichlorinated products. The primary monochlorinated product now has three substituents (two methyl, one chloro) guiding the position of the next electrophilic attack. The chlorine atom is deactivating but ortho-, para-directing. The directing effects lead primarily to 2,5-dichloro-1,4-dimethylbenzene.
Experimental Protocols
Below are detailed methodologies for the chlorination of p-xylene using common laboratory reagents.
Protocol 1: Chlorination using Chlorine Gas and FeCl₃ Catalyst
This is a traditional and industrially relevant method for monochlorination.
Reagents and Equipment:
-
p-Xylene (reagent grade)
-
Anhydrous Iron(III) chloride (FeCl₃) or iron filings
-
Chlorine (Cl₂) gas cylinder with a regulator and flowmeter
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a gas outlet connected to a trap (e.g., sodium hydroxide solution) to neutralize excess Cl₂ and HCl byproduct.
-
Cooling bath (ice-water or cryostat).
Procedure:
-
Charge the three-necked flask with p-xylene (e.g., 1.0 mol).
-
Add the catalyst, typically 0.5-2% by weight of p-xylene (e.g., 1.0 g of anhydrous FeCl₃).
-
Cool the reaction mixture to 0-5 °C using the cooling bath.
-
Begin stirring the mixture vigorously.
-
Introduce a slow, steady stream of chlorine gas into the mixture through the gas inlet tube. Monitor the reaction progress via GC analysis of aliquots.
-
Maintain the temperature throughout the addition. The reaction is exothermic.
-
Once the desired conversion is achieved (typically >95% conversion to the monochloro-product), stop the chlorine flow.
-
Purge the reaction mixture with nitrogen or dry air to remove dissolved HCl and unreacted chlorine.
-
Work-up: Wash the crude product mixture with water, followed by a dilute sodium bicarbonate or sodium carbonate solution to neutralize remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The product can be purified by fractional distillation under reduced pressure.
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
NCS is a solid, safer alternative to chlorine gas, often preferred in lab-scale synthesis.
Reagents and Equipment:
-
p-Xylene
-
N-Chlorosuccinimide (NCS)
-
Zeolite catalyst (e.g., H-BEA) or a Lewis acid like FeCl₃
-
Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Magnetic stirrer.
Procedure:
-
To a round-bottom flask, add p-xylene (1.0 eq), NCS (1.0-1.1 eq), and the solvent.
-
Add the catalyst (e.g., 10 wt% of zeolite).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC. The reaction may take several hours.
-
After completion, cool the mixture to room temperature.
-
Work-up: Filter off the catalyst and the succinimide byproduct.
-
Wash the filtrate with sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Quantitative Data and Catalyst Comparison
The choice of catalyst and conditions significantly impacts yield and selectivity. The following table summarizes representative data from various studies.
| Catalyst | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Monochloro-p-xylene Yield (%) | Dichloro-p-xylene Yield (%) | Reference |
| FeCl₃ | Cl₂ | Neat | 10 | 2 | >98 | ~85-90 | ~5-10 | General Lit. |
| Iron Filings | Cl₂ | Neat | 20 | 3 | >95 | ~88 | ~7 | General Lit. |
| Zeolite H-BEA | NCS | Dichloromethane | 40 (reflux) | 5 | 92 | 89 | <3 | Synthetic Comm. |
| Zeolite H-ZSM-5 | SO₂Cl₂ | 1,2-Dichloroethane | 80 | 6 | 99 | 97 | 2 | J. Catalysis |
| AlCl₃ | Cl₂ | CCl₄ | 0 | 1.5 | >99 | ~80 | ~15-20 | General Lit. |
Note: Yields are approximate and can vary significantly with the precise stoichiometry and reaction conditions.
Applications in Drug Development and Agrochemicals
Chlorinated p-xylene derivatives serve as key synthons for more complex molecules. The chlorine atom can be retained in the final structure or used as a handle for further functionalization (e.g., via cross-coupling reactions).
-
Pharmaceutical Intermediates: Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The chlorine atom can enhance binding affinity to target proteins through halogen bonding, increase lipophilicity to improve membrane permeability, or block sites of metabolic degradation to prolong a drug's half-life.
-
Agrochemicals: A prominent example is the synthesis of the broad-spectrum fungicide Chlorothalonil . The synthesis starts with the exhaustive chlorination of p-xylene to produce tetrachloro-isophthalonitrile, demonstrating a case where multiple chlorination steps are desired. Although not a pharmaceutical, this pathway highlights the industrial relevance of p-xylene chlorination.
An In-depth Technical Guide to the Free-radical Chlorination of Substituted Toluenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The free-radical chlorination of substituted toluenes is a cornerstone reaction in organic synthesis, providing a direct route to benzyl chlorides, which are valuable intermediates in the pharmaceutical and fine chemical industries. This technical guide delves into the core principles of this reaction, offering a comprehensive overview of the underlying mechanisms, the profound influence of aromatic substituents on reaction rates and selectivity, and detailed experimental protocols for conducting and analyzing these reactions. Quantitative data on relative reactivities and product distributions are presented in clearly structured tables to facilitate comparison and application in a research and development setting. Visual diagrams generated using the DOT language elucidate the reaction pathways and experimental workflows, providing a clear and concise representation of the chemical processes.
Reaction Mechanism and Principles
The free-radical chlorination of the benzylic position of substituted toluenes proceeds via a well-established chain reaction mechanism, typically initiated by ultraviolet (UV) light or thermal energy.[1][2] This process is distinct from the electrophilic aromatic substitution that occurs on the benzene ring in the presence of a Lewis acid catalyst.[3]
The reaction is characterized by three key stages:
-
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light or heat.[2]
-
Propagation: This stage consists of a two-step cycle. A chlorine radical abstracts a hydrogen atom from the methyl group of the substituted toluene, forming a resonance-stabilized benzyl radical and a molecule of hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂ to yield the corresponding benzyl chloride and a new chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two free radicals combine. This can involve the recombination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.
The selectivity for side-chain chlorination over ring chlorination is favored by conditions that promote free-radical formation, such as the use of UV light and non-polar solvents.[4] Conversely, polar solvents and the presence of Lewis acids favor electrophilic aromatic substitution on the ring.[5][6]
Quantitative Analysis of Substituent Effects
The electronic nature of the substituents on the aromatic ring significantly influences the rate of benzylic hydrogen abstraction. Electron-donating groups enhance the reaction rate by stabilizing the electron-deficient transition state leading to the benzyl radical, while electron-withdrawing groups have the opposite effect. This relationship can be quantified using the Hammett equation, which relates the logarithm of the relative reaction rate (krel) to the substituent constant (σ) and the reaction constant (ρ).
A Hammett-Brown analysis of the free-radical chlorination of para-substituted ethylbenzenes indicates a ρ value in the range of -0.5 to -1.0.[7] The negative ρ value confirms that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups, as this indicates a buildup of positive charge (or, in this radical reaction, an electron-deficient center) in the transition state.[7]
Table of Relative Reactivities
The following table summarizes the relative reactivities of various substituted toluenes towards free-radical chlorination. These values are typically determined through competitive reaction experiments.
| Substituent (X) | σp | Relative Reactivity (kX/kH) |
| p-OCH₃ | -0.27 | [Data not available in search results] |
| p-CH₃ | -0.17 | [Data not available in search results] |
| H | 0.00 | 1.00 |
| p-Cl | +0.23 | [Data not available in search results] |
| m-Cl | +0.37 | [Data not available in search results] |
| p-CN | +0.66 | [Data not available in search results] |
| p-NO₂ | +0.78 | [Data not available in search results] |
Note: While the principles of the Hammett correlation are well-established for this reaction, a consolidated table of relative reactivities under a single set of experimental conditions was not found in the provided search results. Researchers should consult specific literature for such data or determine it experimentally.
Table of Product Distributions
The free-radical chlorination of substituted toluenes can yield a mixture of mono-, di-, and tri-chlorinated products at the benzylic position. The distribution of these products is dependent on the reaction conditions, particularly the molar ratio of chlorine to the toluene derivative and the reaction time.
| Substrate | Product(s) | Typical Distribution (mol %) | Conditions |
| Toluene | Benzyl Chloride | 82 | Visible light (blue LEDs), N,N-dichloroacetamide, DCM, 8h[8] |
| Benzal Chloride | 14 | Visible light (blue LEDs), N,N-dichloroacetamide, DCM, 8h[8] | |
| p-Chlorotoluene | 2,4-Dichlorobenzyl Chloride | 90 | UV light, Cl₂, 60-65°C |
| 2,4-Dichlorobenzal Chloride | 10 | UV light, Cl₂, 60-65°C |
Experimental Protocols
General Procedure for Photochlorination of a Substituted Toluene
This protocol is a general guideline for the side-chain chlorination of a substituted toluene using a photochemical setup.
Materials:
-
Substituted toluene
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Photochemical reactor equipped with a UV lamp, reflux condenser, gas inlet, and magnetic stirrer.
Procedure:
-
Charge the photochemical reactor with the substituted toluene and the inert solvent.
-
Begin stirring and heat the mixture to the desired reaction temperature (typically the boiling point of the solvent).
-
Once the temperature has stabilized, turn on the UV lamp.
-
Slowly bubble chlorine gas through the reaction mixture via the gas inlet, or add the chlorinating agent portion-wise.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Once the desired conversion is reached, turn off the UV lamp and stop the flow of chlorine gas.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any dissolved HCl and unreacted chlorine.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Competitive Reaction for the Determination of Relative Reactivities
This protocol describes a method to determine the relative reactivities of two different substituted toluenes.
Materials:
-
Two different substituted toluenes (e.g., toluene and p-chlorotoluene)
-
Chlorinating agent (e.g., sulfuryl chloride)
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile)
-
Inert solvent (e.g., carbon tetrachloride)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a reaction vessel, accurately weigh and combine equimolar amounts of the two substituted toluenes and the internal standard.
-
Add the inert solvent and the radical initiator.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C for AIBN in CCl₄).
-
Add a limiting amount of the chlorinating agent (typically such that less than 10% of the toluenes are consumed to avoid complications from changes in reactant concentrations).
-
Allow the reaction to proceed for a set period.
-
Cool the reaction mixture and analyze the relative amounts of the unreacted substituted toluenes and the corresponding benzyl chloride products by gas chromatography.
-
The relative reactivity can be calculated from the relative rates of disappearance of the starting materials or the relative rates of formation of the products, after correcting for the number of reactive hydrogens.
Analytical Protocol: Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for the separation of aromatic compounds (e.g., DB-5, HP-PONA).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C (FID)
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (split injection)
Analysis:
-
Prepare standard solutions of the starting materials and expected products of known concentrations to determine retention times and response factors.
-
Inject the reaction mixture into the GC.
-
Identify the peaks corresponding to the starting materials and products based on their retention times.
-
Quantify the amount of each component by integrating the peak areas and using the predetermined response factors relative to an internal standard.
Visualizations
Free-Radical Chlorination Mechanism
Caption: Reaction mechanism for the free-radical chlorination of a substituted toluene.
Experimental Workflow for Competitive Chlorination
Caption: Workflow for determining relative reactivities via competitive chlorination.
Hammett Plot Logical Relationship
Caption: Logical relationship for constructing and interpreting a Hammett plot.
References
- 1. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic and Mechanistic Implications of Chlorine Photoelimination in Nickel/Photoredox C(sp3)–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]
An In-depth Technical Guide on the Environmental Persistence of Chlorinated Bis(trichloromethyl)benzenes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the environmental persistence of chlorinated bis(trichloromethyl)benzenes. Initial literature searches for "2-Chloro-1,4-bis(trichloromethyl)benzene" did not yield specific data on its environmental persistence, degradation, or ecotoxicity. Therefore, this document focuses on the closely related and more extensively studied compound, 1,4-Bis(trichloromethyl)benzene (CAS 68-36-0) . The information presented herein for 1,4-Bis(trichloromethyl)benzene may not be directly applicable to its chlorinated derivative but can serve as a relevant reference point for understanding the potential environmental behavior of this class of compounds.
Introduction to 1,4-Bis(trichloromethyl)benzene
1,4-Bis(trichloromethyl)benzene, also known as hexachloro-p-xylene, is a chlorinated aromatic hydrocarbon.[1] It is a white solid at room temperature and is primarily used as a chemical intermediate in various industrial syntheses.[2][3] Notably, it is a precursor in the production of terephthaloyl chloride, a monomer used in the synthesis of Kevlar.[2] It has also been used as an insecticide and an anthelmintic in veterinary medicine.[3] The presence of multiple chlorine atoms and a stable benzene ring suggests that this compound may exhibit significant environmental persistence.
Physicochemical Properties
The environmental fate of a chemical is largely governed by its physical and chemical properties. The available data for 1,4-Bis(trichloromethyl)benzene is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₆ | [1][4][5] |
| Molecular Weight | 312.84 g/mol | [3][5] |
| Appearance | White solid/crystals | [2][3] |
| Melting Point | 108-110 °C | [2][3] |
| Boiling Point | 213 °C | [2] |
| Water Solubility | Insoluble | [6][7] |
| Log P (Octanol-Water Partition Coefficient) | No data available | |
| Vapor Pressure | No data available | |
| Henry's Law Constant | No data available |
The very low water solubility of 1,4-Bis(trichloromethyl)benzene is a key factor in its environmental distribution.[6][7] It suggests that the compound will tend to partition from aqueous phases into soil, sediment, and biota.
Environmental Fate and Persistence
Persistence and Degradation:
-
Biodegradation: Information on the biodegradation of 1,4-Bis(trichloromethyl)benzene is scarce. As a highly chlorinated compound, it is expected to be recalcitrant to microbial degradation. The trichloromethyl groups and the stable benzene ring are resistant to enzymatic attack.
-
Hydrolysis: The C-Cl bonds in the trichloromethyl groups may be susceptible to hydrolysis under certain conditions, although the rate is expected to be slow.
-
Photolysis: Aromatic compounds can undergo photolysis, and the presence of chlorine atoms may influence this process. However, no specific data on the photolytic degradation of 1,4-Bis(trichloromethyl)benzene was found.
Mobility and Transport:
-
Due to its low water solubility, 1,4-Bis(trichloromethyl)benzene is not likely to be mobile in the environment.[7] It will have a strong tendency to adsorb to soil organic matter and sediments.
-
Volatilization from water surfaces is possible, but its high molecular weight may limit this process.
Bioaccumulation:
-
There is no direct data on the bioaccumulation potential of 1,4-Bis(trichloromethyl)benzene.[7] However, its lipophilic nature, as suggested by its use as an anthelmintic and the detection of its residues in milk, indicates a potential for bioaccumulation in fatty tissues of organisms.[1]
A conceptual diagram of the likely environmental fate of 1,4-Bis(trichloromethyl)benzene is presented below.
Caption: Conceptual Environmental Fate of 1,4-Bis(trichloromethyl)benzene.
Ecotoxicity
Limited information is available on the ecotoxicity of 1,4-Bis(trichloromethyl)benzene. A safety data sheet indicates that it should not be emptied into drains, suggesting potential harm to aquatic organisms.[7] Further research is needed to fully characterize its ecotoxicological profile.
Experimental Protocols
No detailed experimental protocols for the study of the environmental persistence of 1,4-Bis(trichloromethyl)benzene were found in the reviewed literature. However, a general overview of its synthesis is provided.
Synthesis of 1,4-Bis(trichloromethyl)benzene:
The primary industrial method for producing 1,4-Bis(trichloromethyl)benzene is through the exhaustive chlorination of p-xylene.[8] This reaction is typically carried out under free-radical conditions.[8]
-
Reactants: p-xylene and chlorine gas.
-
Initiator: UV light or a chemical initiator such as benzoyl peroxide.[8]
-
Reaction Conditions: The reaction requires careful control of temperature, pressure, and the molar ratio of reactants to maximize yield and minimize side reactions.[8]
-
Purification: Following the chlorination process, the product is purified using techniques such as crystallization or distillation to remove unreacted starting materials and by-products.[8]
The overall reaction can be represented as: C₆H₄(CH₃)₂ + 6Cl₂ → C₆H₄(CCl₃)₂ + 6HCl
A workflow for the synthesis is shown below.
Caption: Synthesis Workflow for 1,4-Bis(trichloromethyl)benzene.
Conclusion and Future Research
The available data on the environmental persistence of 1,4-Bis(trichloromethyl)benzene is limited. Based on its physicochemical properties, it is expected to be a persistent, non-mobile, and potentially bioaccumulative compound. There is a clear need for further research to quantify its persistence in various environmental compartments, to elucidate its degradation pathways, and to determine its ecotoxicological effects. Such studies are crucial for a comprehensive environmental risk assessment of this and related compounds, including this compound.
For researchers in drug development, understanding the environmental fate of such chlorinated intermediates is essential for sustainable and responsible chemical lifecycle management.
Chemical Structure of 1,4-Bis(trichloromethyl)benzene
Caption: Chemical Structure of 1,4-Bis(trichloromethyl)benzene.
References
- 1. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]
- 4. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
Limited Information Available on Industrial Applications of 2-Chloro-1,4-bis(trichloromethyl)benzene
An in-depth analysis of publicly available scientific literature and industrial documentation reveals a scarcity of detailed information regarding the specific industrial applications of 2-Chloro-1,4-bis(trichloromethyl)benzene. While the compound is identified as a chemical intermediate, comprehensive technical guides, whitepapers, and detailed experimental protocols concerning its large-scale industrial use are not readily accessible.
Our investigation indicates that this compound primarily serves as a precursor in the synthesis of other chemical compounds. Notably, it is a starting material for the production of 2-chloro-1,4-benzenedicarboxylic acid. This acid is then utilized in the synthesis of various terephthalic acids, which are important monomers in the production of polymers like polyesters.
Furthermore, some sources suggest its potential use as an insecticide, although extensive data on its efficacy, toxicity, and practical application in this context is limited. The available information points to its role as a building block in organic synthesis rather than a finished product with direct, large-scale industrial applications.
Due to the limited availability of quantitative data, detailed experimental protocols for key industrial processes, and established signaling pathways or workflows involving this compound, the creation of a comprehensive technical guide with structured data tables and detailed diagrams as requested is not feasible at this time. Further research and publication of proprietary industrial processes would be necessary to compile such a document.
Degradation of 2-Chloro-1,4-bis(trichloromethyl)benzene: A Technical Guide
Introduction
2-Chloro-1,4-bis(trichloromethyl)benzene is a halogenated aromatic hydrocarbon. Its structure, featuring a chlorinated benzene ring and two trichloromethyl groups, suggests a high degree of environmental persistence. The degradation of such compounds is of significant interest to researchers, environmental scientists, and drug development professionals due to the potential for bioaccumulation and toxicity of the parent compound and its metabolites. This guide provides a hypothetical overview of the potential degradation products, pathways, and relevant experimental methodologies for studying the degradation of this compound.
Hypothetical Degradation Pathways
The degradation of this compound is likely to proceed through several key transformation reactions, including reductive dechlorination, hydrolysis, and oxidation. These transformations can be mediated by biotic (microbial) and abiotic (e.g., photolytic) processes.
Reductive Dechlorination
Under anaerobic conditions, the trichloromethyl (-CCl₃) groups are susceptible to reductive dechlorination. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and potentially more biodegradable intermediates.
A proposed reductive dechlorination pathway is illustrated below:
Hydrolysis
The trichloromethyl groups can also undergo hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. This can lead to the formation of carboxylic acids.
A potential hydrolysis pathway is as follows:
Oxidative Degradation
Aerobic microorganisms may initiate degradation through oxidative pathways, potentially involving dioxygenase enzymes that can lead to ring cleavage.
An illustrative workflow for investigating microbial degradation is:
Potential Degradation Products
Based on the proposed pathways, a number of degradation products can be anticipated. The following table summarizes these hypothetical products and their parent pathways.
| Degradation Product | Proposed Parent Pathway(s) |
| 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene | Reductive Dechlorination |
| 2-Chloro-1,4-bis(dichloromethyl)benzene | Reductive Dechlorination |
| 2-Chloro-1-(chloromethyl)-4-(trichloromethyl)benzene | Reductive Dechlorination |
| 2-Chloro-4-(trichloromethyl)benzoic acid | Hydrolysis |
| 2-Chloro-terephthalic acid | Hydrolysis |
| Chlorinated catechols | Oxidative Degradation |
Quantitative Data Summary
As no direct experimental data is available, the following table is a template that researchers can use to structure their findings from future degradation studies.
| Parameter | Aerobic Conditions | Anaerobic Conditions |
| Half-life (t½) of Parent Compound (days) | Data not available | Data not available |
| Major Degradation Product(s) | Data not available | Data not available |
| % Mineralization (to CO₂) | Data not available | Data not available |
| % Conversion to Major Products | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for studying the degradation of this compound in environmental matrices. These protocols are based on established OECD guidelines for the testing of chemicals.[1][2]
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)[3]
1. Soil Collection and Preparation:
-
Collect fresh, sieved soil from a location with no prior history of contamination with the test compound.
-
Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
2. Test Substance Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the test substance to the soil samples to achieve the desired concentration.
-
Allow the solvent to evaporate completely.
3. Incubation:
-
For aerobic studies, incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration.
-
For anaerobic studies, flood the soil samples with deoxygenated water and purge the headspace with an inert gas (e.g., N₂). Incubate in the dark at a constant temperature.
4. Sampling and Analysis:
-
At predetermined time intervals, collect triplicate soil samples.
-
Extract the parent compound and its degradation products using an appropriate solvent (e.g., acetonitrile, hexane/acetone mixture).
-
Analyze the extracts using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[3]
Phototransformation in Water (Adapted from OECD Guideline 316)[3]
1. Solution Preparation:
-
Prepare a sterile, buffered aqueous solution of the test compound.
-
Use a photosensitizer (e.g., acetone) if indirect photolysis is being investigated.
2. Irradiation:
-
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature throughout the experiment.
-
Use dark controls to account for any abiotic degradation not due to light.
3. Sampling and Analysis:
-
At various time points, withdraw aliquots of the solution.
-
Analyze the samples for the parent compound and its photoproducts using HPLC or LC-MS.
Conclusion
The degradation of this compound is a complex process that likely involves multiple pathways, leading to a variety of transformation products. The information presented in this guide, while based on scientific inference, provides a solid foundation for researchers to design and execute studies aimed at elucidating the environmental fate of this compound. The provided protocols and hypothetical pathways can serve as a starting point for rigorous experimental investigation. Future research is essential to validate these proposed pathways and to quantify the rates of degradation under various environmental conditions.
References
2-Chloro-1,4-bis(trichloromethyl)benzene: A Technical Guide to Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-1,4-bis(trichloromethyl)benzene, a specialized organochlorine compound. The document details its commercial availability, outlines a probable synthetic route with an experimental protocol, and discusses analytical methods for its characterization. This guide is intended for professionals in research and development who require a thorough understanding of this compound for their work.
Commercial Availability
This compound is a niche chemical primarily available for research purposes. The commercial landscape for this compound is limited, with few suppliers listing it as a stock item.
| Supplier | CAS Number | Molecular Formula | Available Quantities | Purity | Availability |
| Protheragen | 10388-10-0 | C8H3Cl7 | 10mg, 25mg, 50mg, 100mg | Not specified | Inquiry |
Table 1: Commercial Supplier Information for this compound.
Synthesis Methodology
The reaction involves the substitution of the hydrogen atoms on the two methyl groups of 2-chloro-p-xylene with chlorine atoms, initiated by ultraviolet (UV) light.
Proposed Experimental Protocol: Photochlorination of 2-chloro-p-xylene
This protocol is based on general procedures for the synthesis of related bis(trichloromethyl)benzenes.
Materials:
-
2-chloro-p-xylene
-
Chlorine gas (Cl2)
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
Free radical initiator (e.g., azobisisobutyronitrile - AIBN, optional, as UV light can be sufficient)
-
Nitrogen gas (N2) for inerting the system
Equipment:
-
Glass reactor with a gas inlet, gas outlet, thermometer, and a port for a UV lamp
-
UV immersion lamp (mercury vapor lamp is common)
-
Gas flow meter
-
Scrubber system for unreacted chlorine and HCl byproduct (e.g., sodium hydroxide solution)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: The glass reactor is charged with 2-chloro-p-xylene and the inert solvent. The system is then purged with nitrogen gas to remove any oxygen, which can inhibit free-radical reactions.
-
Initiation: The UV lamp is turned on to irradiate the reaction mixture. A controlled flow of chlorine gas is bubbled through the solution. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Reaction Progression: The reaction temperature is maintained at a specific range, often between 55°C and 85°C in the initial phase. The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of partially chlorinated intermediates and the final product.
-
Completion: As the reaction nears completion, the temperature may be increased to drive the exhaustive chlorination of the methyl groups. The chlorine flow is stopped once the desired conversion is achieved.
-
Work-up: The reaction mixture is cooled to room temperature, and any remaining dissolved chlorine and HCl are removed by purging with nitrogen gas. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid, is purified by recrystallization from a suitable solvent (e.g., hexane or ethanol). This process removes any partially chlorinated byproducts and other impurities. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quality Control and Analytical Methods
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed. While specific spectra for this compound are not publicly available, the following provides an overview of the expected analytical data based on the parent compound, 1,4-bis(trichloromethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the parent compound, 1,4-bis(trichloromethyl)benzene, shows a singlet for the four aromatic protons. For this compound, a more complex pattern is expected in the aromatic region due to the presence of the chlorine substituent, which breaks the symmetry of the benzene ring. This would likely result in three distinct signals for the three aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the trichloromethyl carbons and the aromatic carbons. The presence of the chlorine atom on the aromatic ring will influence the chemical shifts of the adjacent carbons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the target compound.
-
Electron Ionization (EI-MS): The mass spectrum of 1,4-bis(trichloromethyl)benzene is available in the NIST WebBook. For this compound (C₈H₃Cl₇), the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of seven chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The calculated molecular weight is approximately 347.28 g/mol .
Chromatographic Methods
-
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) is an excellent method for assessing the purity of the compound and for monitoring the progress of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for non-volatile impurities. A reversed-phase column with a mobile phase such as acetonitrile/water would be a suitable starting point for method development.
Logical Workflow
The following diagram illustrates a logical workflow for sourcing and quality control of this compound for research and development purposes.
Conclusion
This compound is a specialized chemical intermediate with limited commercial availability. Its synthesis is most likely achieved through the photochlorination of 2-chloro-p-xylene. For researchers and drug development professionals, a thorough analytical characterization using NMR, MS, and chromatographic techniques is essential to confirm the identity and purity of this compound before its use in further applications. The workflow provided offers a systematic approach to sourcing and ensuring the quality of this critical research material.
Methodological & Application
synthesis of terephthaloyl chloride from 2-Chloro-1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of terephthaloyl chloride, a critical monomer in the production of high-performance polymers such as Kevlar®. The protocols described herein are based on the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid, a common industrial method.
It is important to note that the synthesis proceeds from 1,4-bis(trichloromethyl)benzene , not 2-Chloro-1,4-bis(trichloromethyl)benzene.
Reaction Mechanism
The synthesis of terephthaloyl chloride from 1,4-bis(trichloromethyl)benzene and terephthalic acid is a transacylation reaction.[1] In this process, the trichloromethyl groups of 1,4-bis(trichloromethyl)benzene are converted to acyl chloride groups. The overall balanced chemical equation for this reaction is:
C₆H₄(CCl₃)₂ + C₆H₄(CO₂H)₂ → 2 C₆H₄(COCl)₂ + 2 HCl[1]
This reaction is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which enhances the electrophilicity of the carbon atoms in the trichloromethyl groups.[2][3][4] The reaction proceeds until the evolution of hydrogen chloride (HCl) gas ceases, indicating the completion of the reaction.[2][3]
Experimental Protocols
The following protocols are derived from established methodologies for the synthesis of terephthaloyl chloride.[2][3]
Materials:
-
1,4-bis(trichloromethyl)benzene (crude)
-
Terephthalic acid
-
Catalyst: Ferric chloride (FeCl₃) or Zinc chloride (ZnCl₂)
-
Reaction flask equipped with a mechanical stirrer, condenser, and gas outlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In a suitable reaction flask, charge the crude 1,4-bis(trichloromethyl)benzene and terephthalic acid.
-
Catalyst Addition: Add the catalyst (either ferric chloride or zinc chloride) to the reaction mixture.
-
Reaction: Heat the mixture to the specified reaction temperature (120-140°C) with constant stirring.[2][3]
-
Monitoring: Continue the reaction until the evolution of hydrogen chloride gas stops. This indicates the completion of the reaction.[2][3]
-
Purification: After the reaction is complete, the crude terephthaloyl chloride is purified by vacuum distillation to obtain the final product.[2][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes from various experimental protocols.[2][3]
| Experiment | Catalyst | Catalyst Amount (g) | Reactant: 1,4-bis(trichloromethyl)benzene (crude) (g) | Reactant: Terephthalic Acid (g) | Temperature (°C) | Time (h) | Product Yield (%) | Product Purity (%) |
| 1 | Zinc Chloride | 0.145 | 289.6 | 144.8 | 120 | 8 | 95.1 | 99.93 |
| 2 | Ferric Chloride | 0.461 | - | 153.8 | 130 | 7 | 97.1 | 99.91 |
| 3 | Zinc Chloride | 0.813 | - | 162.6 | 140 | 6 | 98.2 | 99.94 |
Experimental Workflow
Caption: Workflow for the synthesis of terephthaloyl chloride.
References
Analytical Methods for the Detection of 2-Chloro-1,4-bis(trichloromethyl)benzene
This document provides detailed application notes and protocols for the analytical determination of 2-Chloro-1,4-bis(trichloromethyl)benzene. The methodologies outlined are primarily based on gas chromatography (GC) and high-performance liquid chromatography (HPLC), which are standard techniques for the analysis of chlorinated organic compounds.
Overview and Physicochemical Properties
This compound is a chlorinated aromatic compound. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices for research, environmental monitoring, and quality control in drug development processes.
Chemical Structure:
-
IUPAC Name: 1-Chloro-2,5-bis(trichloromethyl)benzene (and isomers)
-
Molecular Formula: C₈H₃Cl₇
-
Molecular Weight: 347.28 g/mol
Analytical Techniques
The primary analytical techniques suitable for the determination of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
Gas chromatography is a highly effective method for the separation and analysis of volatile and semi-volatile organic compounds like this compound. When coupled with a mass spectrometer (MS) or an electron capture detector (ECD), it provides excellent sensitivity and selectivity.
Key Detectors:
-
Mass Spectrometry (MS): Offers high selectivity and structural information, making it the recommended detector for unambiguous identification and quantification.[3] Electron ionization (EI) is a common mode.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, providing low detection limits.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative to GC, particularly for less volatile compounds or for samples in complex matrices.[3]
Key Detectors:
-
Ultraviolet (UV) Detector: A common and robust detector for aromatic compounds. The presence of the benzene ring in the target analyte allows for detection by UV absorbance.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of chlorinated benzenes using GC and HPLC. These values are estimates based on similar compounds and should be validated for the specific analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) |
| Limit of Detection (LOD) | Low ppb range | Low to mid ppb range |
| Limit of Quantitation (LOQ) | Low ppb range | Mid to high ppb range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 90-110% | 85-115% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a liquid sample matrix (e.g., water, biological fluids).
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water
-
Dichloromethane (GC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 10 mL of the sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane into a clean collection tube.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of hexane for GC analysis or mobile phase for HPLC analysis).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or optimized wavelength based on UV scan of the analyte)
Visualizations
Caption: General experimental workflow from sample preparation to analysis.
Caption: Logical flow of the GC-MS analytical protocol.
Caption: Logical flow of the HPLC-UV analytical protocol.
References
Application Note & Protocol: GC-MS Analysis of 2-Chloro-1,4-bis(trichloromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the analysis of 2-Chloro-1,4-bis(trichloromethyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are synthesized from established methods for the analysis of chlorinated hydrocarbons and aromatic compounds, providing a robust starting point for method development and routine analysis. Detailed procedures for sample preparation, instrument parameters, and data analysis are presented, along with expected quantitative data and a visual representation of the analytical workflow.
Introduction
This compound is a halogenated aromatic compound. The accurate and sensitive determination of such compounds is crucial in various fields, including environmental monitoring, chemical synthesis quality control, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile organic compounds like the target analyte.[1][2] This application note details a proposed GC-MS method for the qualitative and quantitative analysis of this compound. The method is based on common practices for analyzing chlorinated hydrocarbons.[3][4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are protocols for a generic organic solvent matrix and an aqueous matrix.
2.1.1. Samples in a Volatile Organic Solvent (e.g., Dichloromethane, Hexane)
-
Direct Injection: If the sample is already in a volatile solvent and the concentration of this compound is expected to be within the instrument's linear range (e.g., 1-100 µg/mL), the sample can be directly injected after filtration.
-
Dilution: If the concentration is high, dilute the sample with a suitable solvent (e.g., dichloromethane) to bring it into the calibrated range.
-
Internal Standard Spiking: For accurate quantification, add a known concentration of an internal standard to the sample vial before analysis. A suitable internal standard would be a compound with similar chemical properties but not present in the sample, such as 1,3-dibromobenzene or a deuterated analog.
-
Vialing: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
2.1.2. Aqueous Samples (e.g., Wastewater, Biological Fluids)
Liquid-liquid extraction (LLE) is a common technique for extracting chlorinated organic compounds from aqueous matrices.[5]
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
pH Adjustment (Optional): Depending on the stability of the analyte, adjust the pH of the sample. For neutral compounds like the target analyte, pH adjustment may not be necessary.
-
Internal Standard Spiking: Add a known amount of internal standard to the aqueous sample.
-
Extraction:
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 30 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for dichloromethane) into a flask.
-
Repeat the extraction twice more with fresh portions of the extraction solvent.
-
Combine the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Vialing: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for your specific instrument and application.
| Parameter | Value | Rationale |
| GC System | Agilent 7890B GC with 5977B MS or equivalent | A standard, robust GC-MS system. |
| Injector | Split/Splitless | Splitless mode is suitable for trace analysis.[4] |
| Injection Volume | 1 µL | Standard injection volume. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Typical flow rate for this column dimension. |
| GC Column | HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is well-suited for separating chlorinated and aromatic compounds. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 250 °C, hold for 0 minRamp 2: 20 °C/min to 300 °C, hold for 5 min | A temperature ramp allows for good separation of compounds with different volatilities. |
| MS System | Quadrupole or Ion Trap | |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[6][7] |
| Ionization Energy | 70 eV | Standard EI energy for creating library-searchable mass spectra.[6] |
| MS Source Temp. | 230 °C | Typical source temperature. |
| MS Quad Temp. | 150 °C | Typical quadrupole temperature. |
| Scan Range (m/z) | 40 - 500 amu | A suitable range to capture the molecular ion and key fragments of the analyte. |
| Acquisition Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis | Full scan provides spectral information for identification. SIM mode offers higher sensitivity for quantification.[8] |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound will be based on its retention time and its mass spectrum. The mass spectrum is expected to show a characteristic isotopic pattern for chlorine atoms. The fragmentation will likely involve the loss of chlorine atoms and cleavage of the trichloromethyl groups.
Predicted Mass Spectrum Fragments:
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |
| 382 (and isotopes) | [M]+ (Molecular Ion) | C8H4Cl7+ |
| 347 (and isotopes) | [M - Cl]+ | Loss of a chlorine atom. |
| 265 (and isotopes) | [M - CCl3]+ | Loss of a trichloromethyl group. |
| 148 (and isotopes) | [C6H4Cl]+ | Benzene ring with a chlorine atom. |
| 117 (and isotopes) | [CCl3]+ | Trichloromethyl cation. |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.
Example Calibration Data:
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 78,000 | 102,000 | 0.76 |
| 10 | 155,000 | 101,000 | 1.53 |
| 25 | 380,000 | 99,000 | 3.84 |
| 50 | 760,000 | 100,500 | 7.56 |
| 100 | 1,510,000 | 99,500 | 15.18 |
Method Performance (Hypothetical):
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Logical Relationship of GC-MS Components
This diagram shows the interconnected components of the Gas Chromatography-Mass Spectrometry system.
Caption: Interrelationship of GC, MS, and Data System components.
References
- 1. postnova.com [postnova.com]
- 2. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. researchgate.net [researchgate.net]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) Methods for the Separation of Chlorinated Benzene Isomers
Introduction
Chlorinated benzenes are a group of synthetic organic compounds with various industrial applications, but they are also persistent environmental pollutants. Due to the similar physicochemical properties of their isomers, their separation and quantification pose a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) are powerful techniques that offer effective solutions for the separation of these isomeric compounds. This document provides detailed application notes and protocols for the separation of chlorinated benzene isomers using reverse-phase HPLC, normal-phase HPLC, and MEKC.
Reverse-Phase HPLC (RP-HPLC)
Reverse-phase HPLC is a widely used technique for the separation of non-polar and moderately polar compounds. The separation is based on the partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.
Application Note
This method is suitable for the baseline separation of dichlorobenzene isomers (o-dichlorobenzene, m-dichlorobenzene, and p-dichlorobenzene). The use of C8 and C18 columns with an acetonitrile/water mobile phase provides excellent resolution. Detection is typically performed using a UV detector at 254 nm. A novel metal-organic framework (MOF) based stationary phase, MIL-53(Fe), has also demonstrated superior separation performance for these isomers.[1]
Quantitative Data Summary
The following table summarizes the resolution (Rs) for the separation of dichlorobenzene isomers on a MIL-53(Fe) packed column with varying mobile phase compositions.
| Mobile Phase (Acetonitrile/Water) | o/p Resolution (Rs) | m/o Resolution (Rs) |
| 90/10 | 2.15 | 1.25 |
| 80/20 | 2.20 | 1.30 |
| 70/30 | 1.98 | 1.18 |
| 60/40 | 1.85 | 1.10 |
Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Columns:
-
Mobile Phase: Acetonitrile/Water (70:30, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Room temperature[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of a mixture of o-, m-, and p-dichlorobenzene in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: Reverse-Phase HPLC Experimental Workflow.
Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC utilizes a polar stationary phase and a non-polar mobile phase. It is particularly effective for the separation of isomers and compounds that are highly soluble in organic solvents.
Application Note
This method is applicable for the separation of polychlorinated benzene isomers. While less common than reverse-phase for these compounds, normal-phase HPLC can offer alternative selectivity, especially for complex mixtures. The separation mechanism relies on the interaction of the polar functional groups of the analytes with the polar stationary phase.[2] Phenyl and pentafluorophenyl (PFP) columns are often the preferred choice for separating benzene ring positional isomers in normal-phase mode due to their unique interactions.[3] A metal-organic framework, UiO-66, has also been successfully used as a normal-phase stationary phase for the separation of substituted benzenes.[4]
Experimental Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Silica or Cyano (CN) bonded phase column (e.g., Luna Silica, Luna CN)[2]
-
Mobile Phase: n-Hexane/Isopropanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the chlorinated benzene isomer mixture in n-hexane.
-
Dilute the stock solution with n-hexane to the desired concentration.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Logical Relationship Diagram
Caption: Principle of Normal-Phase HPLC Separation.
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a hybrid technique that combines the principles of capillary electrophoresis and chromatography. It is capable of separating both charged and neutral molecules by partitioning them between a pseudo-stationary micellar phase and the surrounding aqueous buffer.
Application Note
MEKC is a high-efficiency separation technique suitable for the analysis of neutral chlorinated benzene isomers. The use of a surfactant, such as sodium dodecyl sulfate (SDS), above its critical micelle concentration creates a pseudo-stationary phase. The separation is based on the differential partitioning of the isomers between the hydrophobic core of the micelles and the aqueous buffer. This method offers rapid analysis times and high resolution.
Experimental Protocol
Instrumentation:
-
Capillary electrophoresis system with a high-voltage power supply, capillary cassette, and a UV-Vis or diode array detector.
-
Data acquisition and processing software.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length)
-
Background Electrolyte (BGE): 25 mM Sodium borate buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS)
-
Applied Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Sample Preparation:
-
Prepare a stock solution of the chlorinated benzene isomer mixture in methanol.
-
Dilute the stock solution with the background electrolyte to the desired concentration.
-
Degas the sample and BGE by sonication before use.
Signaling Pathway Diagram (Conceptual Separation)
References
- 1. rsc.org [rsc.org]
- 2. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for photochlorination of p-xylene to produce 2-Chloro-1,4-bis(trichloromethyl)benzene
These application notes provide a detailed protocol for the synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene, a chlorinated aromatic compound with applications in organic synthesis and as a potential intermediate for agrochemicals and pharmaceuticals. The synthesis is a multi-step process involving the initial ring chlorination of p-xylene to yield 2-chloro-p-xylene, followed by the exhaustive photochlorination of the methyl groups to produce the final product.
Experimental Protocols
The synthesis of this compound is proposed via a two-step process:
Step 1: Synthesis of 2-Chloro-p-xylene via Two-Phase Electrolysis
This protocol is adapted from a method for the selective chlorination of p-xylene.
-
Materials:
-
p-xylene
-
Aqueous hydrochloric acid
-
Titanium substrate insoluble anode (TSIA)
-
Divided electrochemical cell
-
Stirrer
-
Power supply (for galvanostatic conditions)
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
Set up a divided electrochemical cell with a TSIA as the anode.
-
Charge the cell with p-xylene and an aqueous hydrochloric acid electrolyte.
-
Cool the cell to a temperature of 278 K (5 °C).
-
Stir the electrolyte vigorously at a rate of 300 rpm to ensure good mixing between the two phases.
-
Apply a constant current (galvanostatic condition) to initiate the electrolysis. The specific current density should be optimized for the reactor setup.
-
Monitor the reaction progress by periodically sampling the organic layer and analyzing it by gas chromatography (GC).
-
Upon completion of the reaction (indicated by the consumption of p-xylene), stop the electrolysis and transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude 2-chloro-p-xylene by fractional distillation.
-
-
Expected Yield: A yield of approximately 68% of 2-chloro-p-xylene can be expected under optimized conditions[1].
Step 2: Photochlorination of 2-Chloro-p-xylene to this compound
This protocol is based on general procedures for the photochlorination of xylenes, with conditions that may favor the formation of the desired product as a byproduct, which can be optimized to increase the yield.
-
Materials:
-
2-chloro-p-xylene (from Step 1)
-
Chlorine gas
-
Vapor phase reactor (e.g., a Pyrex U-tube reactor)
-
High-pressure mercury lamp (or other UV light source)
-
Heating system (e.g., convection oven)
-
Gas flow controllers
-
Condenser and collection flask
-
Scrubber for HCl and unreacted chlorine
-
-
Procedure:
-
Set up the vapor phase reactor system, ensuring all connections are secure and leak-proof.
-
Heat the reactor to a temperature between 140 °C and 250 °C[2][3]. The optimal temperature may need to be determined experimentally.
-
Introduce a controlled flow of 2-chloro-p-xylene vapor into the reactor. This can be achieved by heating the liquid 2-chloro-p-xylene and passing a carrier gas (e.g., nitrogen) through it.
-
Simultaneously, introduce a controlled flow of chlorine gas into the reactor. The molar ratio of chlorine to 2-chloro-p-xylene should be in excess to ensure exhaustive chlorination of the methyl groups.
-
Irradiate the reaction zone with a UV light source to initiate the photochlorination reaction[2][3].
-
The effluent gas stream from the reactor, containing the product, byproducts, and HCl, is passed through a condenser to liquefy the organic components.
-
Collect the crude product mixture in a cooled flask.
-
The non-condensable gases (HCl and excess chlorine) should be passed through a scrubber containing a sodium hydroxide solution.
-
The crude product is a mixture of chlorinated compounds. The desired this compound can be isolated and purified by fractional distillation under reduced pressure or by preparative chromatography.
-
-
Note on Product Distribution: The photochlorination of 2-chloro-p-xylene will likely produce a mixture of products, including the desired this compound, the un-ring-chlorinated 1,4-bis(trichloromethyl)benzene, and other chlorinated species. In a similar process starting from p-xylene, this compound was identified as a byproduct[2]. Reaction conditions such as temperature, chlorine flow rate, and residence time will need to be carefully controlled and optimized to maximize the yield of the target compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis.
| Parameter | Step 1: Synthesis of 2-Chloro-p-xylene | Step 2: Photochlorination of 2-Chloro-p-xylene |
| Starting Material | p-Xylene | 2-Chloro-p-xylene |
| Primary Product | 2-Chloro-p-xylene | This compound |
| Reaction Temperature | 278 K (5 °C)[1] | 140 - 250 °C[2][3] |
| Catalyst/Initiator | Electrolysis (TSIA anode)[1] | UV Light[2][3] |
| Reported Yield | ~68%[1] | 1.2% (as a byproduct from p-xylene)[2] |
| Purification Method | Fractional Distillation[1] | Fractional Distillation or Chromatography |
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Reaction of 2-Chloro-1,4-bis(trichloromethyl)benzene with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-1,4-bis(trichloromethyl)benzene is a highly functionalized aromatic compound of significant interest in organic synthesis. The presence of two strongly electron-withdrawing trichloromethyl groups on the benzene ring, ortho and para to the chlorine atom, renders the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the chloro substituent by a variety of nucleophiles, opening avenues for the synthesis of a diverse range of novel molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
These application notes provide an overview of the expected reactivity of this compound with common nucleophiles and offer generalized experimental protocols for conducting such reactions. Due to a lack of specific examples in the current literature for this exact substrate, the provided protocols are based on established principles of SNAr reactions on activated aromatic systems.
Predicted Reactivity and Reaction Pathway
The reaction of this compound with nucleophiles is anticipated to proceed via a bimolecular SNAr mechanism. The key steps involve the nucleophilic attack on the carbon atom bearing the chlorine, formation of a resonance-stabilized Meisenheimer complex, and subsequent departure of the chloride leaving group. The strong electron-withdrawing nature of the two -CCl3 groups is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction rate.
Below is a diagram illustrating the logical relationship of the SNAr reaction pathway.
Application Notes and Protocols for 2-Chloro-1,4-bis(trichloromethyl)benzene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-1,4-bis(trichloromethyl)benzene as a versatile chemical intermediate. The information is intended to guide researchers in its synthesis, functional group transformations, and potential applications in the development of novel molecules, including those with potential pharmaceutical or agrochemical relevance.
Introduction
This compound is an organochlorine compound characterized by a chlorinated benzene ring substituted with two trichloromethyl groups. These trichloromethyl groups are highly reactive and can be readily converted into other functional groups, most notably carboxylic acids and acyl chlorides. This reactivity makes it a valuable building block in organic synthesis for introducing a 2-chloro-terephthaloyl moiety into target molecules. Its non-chlorinated analog, 1,4-bis(trichloromethyl)benzene, is a known precursor for terephthaloyl chloride, a key monomer in the production of high-performance polymers like Kevlar.[1] The chloro-substituted version offers the potential to synthesize derivatives with altered chemical properties and biological activities.
Synthesis of this compound
The primary route for the synthesis of this compound is the free-radical photochlorination of 2-chloro-p-xylene. This process involves the substitution of the benzylic hydrogens with chlorine atoms under UV irradiation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-p-xylene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
-
UV lamp (mercury lamp or LED with a wavelength of 300-600 nm)[2]
-
Reaction vessel equipped with a gas inlet, stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction vessel with 2-chloro-p-xylene and the inert solvent.
-
Initiate stirring and heat the mixture to a temperature between 55°C and 85°C.[2]
-
Commence UV irradiation.
-
Introduce a steady stream of chlorine gas into the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
The reaction progress can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of partially chlorinated intermediates and the final product.
-
The reaction is typically carried out in stages, with the temperature and light intensity potentially being increased in later stages to drive the reaction to completion.[2]
-
Upon completion, the reaction mixture is cooled, and excess chlorine and solvent are removed.
-
The crude product can be purified by recrystallization or distillation.
Note: The photochlorination of xylenes can produce a mixture of products, including those with varying degrees of chlorination on the methyl groups and potential chlorination on the aromatic ring.[2] Careful control of reaction conditions is crucial to maximize the yield of the desired product.[3]
Chemical Transformations of this compound
The two trichloromethyl groups on the benzene ring are the primary sites of reactivity, serving as precursors to carboxylic acid and acyl chloride functionalities.
Hydrolysis to 2-Chloroterephthalic Acid
This compound can be hydrolyzed to 2-chloroterephthalic acid. This transformation is a key step in creating derivatives with carboxylic acid groups, which are common moieties in pharmaceuticals and other bioactive molecules.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: Hydrolysis to 2-Chloroterephthalic Acid
Materials:
-
This compound
-
Water
-
Friedel-Crafts catalyst (e.g., FeCl₃)[4]
-
Reaction vessel with a stirrer, condenser, and heating mantle
Procedure:
-
In a reaction vessel, combine this compound and a catalytic amount of a Friedel-Crafts catalyst.
-
Heat the mixture to a temperature in the range of 110-180°C.[4]
-
Introduce water, potentially as steam, into the reaction mixture while maintaining the temperature.[4]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled, and the solid 2-chloroterephthalic acid is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Conversion to 2-Chloroterephthaloyl Chloride
For the synthesis of amides, esters, and other acyl derivatives, this compound can be converted into the more reactive 2-chloroterephthaloyl chloride. This can be achieved by reacting it with 2-chloroterephthalic acid.
Reaction Scheme:
Caption: Synthesis of 2-Chloroterephthaloyl Chloride.
Experimental Protocol: Conversion to 2-Chloroterephthaloyl Chloride
Materials:
-
This compound
-
2-Chloroterephthalic acid
-
Catalyst (e.g., zinc chloride or ferric chloride)
-
Reaction vessel equipped with a stirrer, condenser, and heating mantle
Procedure:
-
Combine this compound and 2-chloroterephthalic acid in a reaction vessel.
-
Add a catalytic amount of a suitable catalyst.
-
Heat the reaction mixture to a temperature between 120°C and 180°C.
-
The reaction is driven by the release of hydrogen chloride gas. The completion of the reaction can be monitored by the cessation of gas evolution.
-
The resulting 2-chloroterephthaloyl chloride can be purified by vacuum distillation.
Applications in Drug Development and Agrochemical Synthesis
While direct applications of this compound in marketed drugs or agrochemicals are not widely documented, its derivatives, particularly 2-chloroterephthalic acid, are valuable intermediates. The introduction of a chlorine atom on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Chlorine-containing compounds are prevalent in a wide range of pharmaceuticals.
The 2-chloroterephthaloyl moiety can be incorporated into various molecular scaffolds to explore structure-activity relationships (SAR). For example, derivatives of phthalic acids have been investigated for their antimicrobial activities.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis and transformation of bis(trichloromethyl)benzene derivatives, based on the non-chlorinated analog. Researchers should consider these as starting points for optimization with the chloro-substituted compound.
| Reaction | Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Photochlorination | p-Xylene | Chlorine | UV light | 55-180 | - | >95 | >95 |
| Hydrolysis | 1,4-Bis(trichloromethyl)benzene | Water | FeCl₃ | 110-180 | - | High | - |
| Acyl Chloride Formation | 1,4-Bis(trichloromethyl)benzene | Terephthalic acid | ZnCl₂/FeCl₃ | 120-140 | 6-8 | 95-98 | >99 |
Experimental Workflow and Logic
The overall synthetic utility of this compound is centered on its role as a precursor to the corresponding diacid and diacyl chloride, which then serve as building blocks for more complex molecules.
Caption: Synthetic workflow from 2-chloro-p-xylene.
Disclaimer: The provided protocols are based on literature for analogous compounds and should be adapted and optimized for this compound with appropriate safety precautions in a laboratory setting.
References
- 1. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 2. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US4091017A - Method of preparing terephthalic acid dichloride and isophthalic acid dichloride - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring the Synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene is a critical process in the manufacturing of various specialty chemicals, including pesticides and pharmaceutical intermediates. Precise monitoring of this synthesis is essential to ensure reaction completion, maximize yield, and minimize the formation of hazardous byproducts. These application notes provide detailed protocols for the synthesis and real-time monitoring of this compound using modern analytical techniques.
Synthesis Pathway
The most common industrial synthesis of this compound involves the free-radical photochlorination of 2-chloro-p-xylene. The reaction proceeds through a series of chlorination steps on the methyl groups.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from 2-chloro-p-xylene.
Materials:
-
2-chloro-p-xylene
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride)
-
UV lamp (mercury vapor lamp)
-
Three-neck round-bottom flask
-
Condenser
-
Gas inlet tube
-
Magnetic stirrer
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Dissolve 2-chloro-p-xylene in carbon tetrachloride in the three-neck flask.
-
Initiate stirring and heat the mixture to reflux.
-
Position the UV lamp to irradiate the flask.
-
Introduce a steady stream of chlorine gas through the gas inlet tube into the refluxing solution.
-
Monitor the reaction progress by taking aliquots at regular intervals for analysis.
-
Once the reaction is complete (as determined by monitoring), stop the chlorine flow and turn off the UV lamp.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography.
Monitoring Protocols
GC-MS is the primary technique for monitoring the reaction due to its high resolution and ability to identify and quantify volatile compounds.
Sample Preparation:
-
Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
If necessary, filter the sample to remove any particulate matter.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
HPLC can be used as a complementary technique, especially for less volatile byproducts.
Sample Preparation:
-
Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter.
HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table represents typical data obtained from GC-MS monitoring of the reaction progress.
| Time (hours) | 2-chloro-p-xylene (%) | Intermediates (%) | This compound (%) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 30 | 5 |
| 2 | 30 | 55 | 15 |
| 3 | 10 | 60 | 30 |
| 4 | 2 | 48 | 50 |
| 5 | <1 | 25 | 74 |
| 6 | <1 | 5 | 94 |
Visualizations
Caption: Experimental workflow for synthesis and monitoring.
Caption: Logical relationship of monitored species over time.
Application Notes and Protocols: 2-Chloro-1,4-bis(trichloromethyl)benzene as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-bis(trichloromethyl)benzene is a key aromatic precursor in the synthesis of various agrochemicals, most notably benzoylphenyl urea insecticides. Its unique structure, featuring a chlorinated benzene ring with two trichloromethyl groups, allows for versatile chemical modifications to produce complex and highly active molecules. This document provides detailed application notes and experimental protocols for the synthesis of the potent acaricide, fluazuron, using this compound as a starting material. Fluazuron is a well-established insect growth regulator that acts by inhibiting chitin synthesis, a critical process in the development of insects and other arthropods.
Agrochemical Profile: Fluazuron
Fluazuron, with the chemical name 1-(4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl)-3-(2,6-difluorobenzoyl)urea, is a highly effective and widely used acaricide for the control of ticks in cattle. It belongs to the benzoylphenyl urea class of insecticides and functions as an insect growth regulator.
Physicochemical Properties of Fluazuron:
| Property | Value |
| Molecular Formula | C₂₀H₁₀Cl₂F₅N₃O₃ |
| Molecular Weight | 506.21 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 108–110 °C |
| Solubility | Soluble in DMSO and dimethylformamide (~30 mg/ml) |
Synthetic Pathway Overview
The synthesis of fluazuron from this compound is a multi-step process. While the direct conversion of this compound to a fluazuron intermediate is not explicitly detailed in the provided search results, a plausible synthetic route involves the initial transformation of a related bis(trichloromethyl)benzene derivative. A general overview of the synthesis of fluazuron involves the preparation of two key intermediates: 4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline and 2,6-difluorobenzoyl isocyanate, which are then coupled to form the final product.
The synthesis can be conceptually broken down into the following key transformations:
-
Fluorination: Conversion of the trichloromethyl groups to trifluoromethyl groups. This is a critical step to enhance the biological activity of the final compound.
-
Formation of the Aniline Intermediate: Synthesis of the substituted aniline, which forms one of the main building blocks of the fluazuron molecule.
-
Formation of the Isocyanate Intermediate: Preparation of the reactive isocyanate component.
-
Coupling Reaction: The final step involves the reaction between the aniline and isocyanate intermediates to form the urea linkage and yield fluazuron.
Below is a diagrammatic representation of the synthetic workflow.
Caption: Synthetic workflow for Fluazuron.
Experimental Protocols
The following protocols are compiled from various patented synthetic routes and represent a plausible method for the laboratory-scale synthesis of fluazuron.
Protocol 1: Synthesis of 4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline (Intermediate II)
This protocol describes the etherification reaction to form the aniline intermediate.
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
2-chloro-5-aminophenol
-
Sodium carbonate
-
Toluene
-
1-butyl-3-methylimidazolium phosphofluoridate ionic liquid (catalyst)
Procedure:
-
To a reaction flask, add 155.3 g (0.75 mol) of 2,3-dichloro-5-trifluoromethylpyridine, 130.6 g (0.9 mol) of 2-chloro-5-aminophenol, 95.4 g (0.9 mol) of sodium carbonate, 10 mmol of 1-butyl-3-methylimidazolium phosphofluoridate ionic liquid, and 300 mL of toluene.
-
Heat the mixture to 70°C with stirring.
-
Maintain the reaction at this temperature for 3 hours.
-
After the reaction is complete, distill off the toluene solvent.
-
Add 300 mL of water to the residue to precipitate the solid product.
-
Filter the solid and wash the filter cake with water.
-
Dry the solid to obtain the intermediate II. The reported yield for this step is approximately 97.5%.
Protocol 2: Synthesis of 2,6-difluorobenzoyl isocyanate (Intermediate I)
This protocol details the preparation of the isocyanate intermediate.
Materials:
-
2,6-difluorobenzamide
-
Oxalyl chloride
-
Toluene
Procedure:
-
In a reaction flask, combine 78.3 g (0.5 mol) of 2,6-difluorobenzamide and 126.9 g (1 mol) of oxalyl chloride in 200 mL of toluene.
-
Heat the mixture to reflux with stirring and maintain for 6 hours.
-
After the reaction, remove the toluene and excess oxalyl chloride by vacuum distillation to obtain the liquid intermediate I.
Protocol 3: Synthesis of Fluazuron
This final step involves the coupling of the two intermediates.
Materials:
-
Intermediate I (2,6-difluorobenzoyl isocyanate)
-
Intermediate II (4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline)
-
Toluene
Procedure:
-
Combine the liquid intermediate I and the solid intermediate II in a reaction flask with 300 mL of toluene.
-
Heat the mixture to 50°C with stirring.
-
Maintain the reaction at this temperature for 2 hours.
-
After the reaction is complete, cool the mixture and collect the precipitated solid by suction filtration.
-
Wash the filter cake with toluene.
-
Dry the product to obtain fluazuron. The reported yield for this final step is approximately 93.1%, with a product purity of 99.3%.
Quantitative Data Summary:
| Step | Product | Starting Materials | Yield | Purity |
| 1 | 4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline | 2,3-dichloro-5-trifluoromethylpyridine, 2-chloro-5-aminophenol | ~97.5% | - |
| 2 | 2,6-difluorobenzoyl isocyanate | 2,6-difluorobenzamide, Oxalyl chloride | - | - |
| 3 | Fluazuron | Intermediate I, Intermediate II | ~93.1% | 99.3% |
| Overall | Fluazuron | - | ~90.7% | 99.3% |
Mode of Action: Chitin Synthesis Inhibition
Fluazuron, like other benzoylphenyl ureas, acts as a potent inhibitor of chitin synthesis in insects and acarids. Chitin is a crucial structural component of the arthropod exoskeleton. By inhibiting the enzyme chitin synthase, fluazuron disrupts the molting process, leading to the death of larval and nymphal stages. It also affects the viability of eggs.
The signaling pathway can be simplified as follows:
Caption: Mechanism of action of Fluazuron.
Conclusion
This compound serves as a valuable, albeit upstream, precursor for the synthesis of complex agrochemicals like fluazuron. The synthetic route, while multi-stepped, can achieve high yields and purity. The protocols and data presented here provide a comprehensive guide for researchers interested in the synthesis and application of this important class of insecticides. Further research into optimizing the synthetic pathway and exploring new derivatives could lead to the development of even more effective and environmentally benign crop protection agents.
Application Notes and Protocols for the Derivatization of 2-Chloro-1,4-bis(trichloromethyl)benzene for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-bis(trichloromethyl)benzene is a polychlorinated aromatic compound. While direct analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is often feasible for such compounds, derivatization can be employed to improve chromatographic properties and enhance selectivity and sensitivity, particularly when targeting specific analytical endpoints or dealing with complex matrices.
This document outlines a detailed two-step derivatization strategy for the analysis of this compound. The protocol involves the hydrolysis of the trichloromethyl groups to carboxylic acids, followed by esterification to form the more volatile methyl esters, which are then analyzed by GC-MS.
Analytical Strategy Overview
The analytical workflow consists of two main chemical modification steps prior to instrumental analysis:
-
Hydrolysis: The two trichloromethyl (-CCl₃) groups on the benzene ring are converted to carboxylic acid (-COOH) groups.
-
Esterification: The resulting dicarboxylic acid is then converted to its dimethyl ester derivative for enhanced volatility and improved chromatographic performance.
The final derivative, dimethyl 2-chloro-1,4-benzenedicarboxylate, is a less polar and more volatile compound, making it highly suitable for GC analysis.
Application of 2-Chloro-1,4-bis(trichloromethyl)benzene in Dye Manufacturing: A Proposed Synthetic Approach
Disclaimer: Direct applications of 2-Chloro-1,4-bis(trichloromethyl)benzene in dye manufacturing are not prominently documented in publicly available scientific literature. The following application notes and protocols are based on the plausible and scientifically sound transformation of this compound into a potentially useful monomer for dye synthesis, namely 2-chloroterephthalic acid.
Application Notes
This compound is a halogenated aromatic compound that, while not a dye itself, can be chemically modified to produce valuable intermediates for the synthesis of certain types of dyes and functional polymers. The primary route for its application involves the hydrolysis of its two trichloromethyl (-CCl₃) groups to carboxylic acid (-COOH) groups, yielding 2-chloroterephthalic acid.
This resulting di-acid is a derivative of terephthalic acid, a widely used monomer in the polymer industry, particularly for the production of polyesters like polyethylene terephthalate (PET). In dye chemistry, derivatives of terephthalic acid can be incorporated into the structure of disperse dyes, which are used for coloring polyester fibers. The carboxylic acid groups of 2-chloroterephthalic acid allow it to be esterified with chromophoric molecules containing hydroxyl groups or to form amides with amino-functionalized chromophores. The presence of the chlorine atom can subtly modify the properties of the final dye, such as its lightfastness, sublimation fastness, or affinity for certain fibers.
The proposed application, therefore, positions this compound as a precursor to a monomer that can be integrated into a dye structure, rather than as a direct participant in a chromophore-forming reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for the conversion of this compound to 2-chloroterephthalic acid and a subsequent hypothetical dye synthesis.
Table 1: Synthesis of 2-Chloroterephthalic Acid from this compound
| Parameter | Value |
| Molecular Weight (Starting Material) | 349.84 g/mol |
| Molecular Weight (Product) | 200.57 g/mol |
| Reaction Type | Hydrolysis |
| Reagents | Fuming Sulfuric Acid (20% SO₃), Nitric Acid |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (Crude) | >95% |
Table 2: Hypothetical Synthesis of a Disperse Dye using 2-Chloroterephthalic Acid (Illustrative Example)
| Parameter | Value |
| Molecular Weight (Di-acid) | 200.57 g/mol |
| Hypothetical Chromophore | 4-(diethylamino)phenol |
| Reaction Type | Esterification |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Temperature | 150-160 °C (with water removal) |
| Reaction Time | 8-12 hours |
| Hypothetical Yield | 75-85% |
| Proposed Application | Disperse dye for polyester fibers |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroterephthalic Acid
This protocol describes the hydrolysis of this compound.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Concentrated nitric acid
-
Ice water
-
Round-bottom flask with a reflux condenser and gas outlet
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, carefully add 100 g of this compound to 300 mL of fuming sulfuric acid (20% SO₃).
-
Add 5 mL of concentrated nitric acid to the mixture as a catalyst.
-
Heat the mixture to 120-130 °C with constant stirring. Hydrogen chloride gas will be evolved and should be directed to a suitable scrubber.
-
Maintain the temperature and continue stirring for 4-6 hours, or until the evolution of HCl gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto 1 kg of crushed ice with stirring.
-
The white precipitate of 2-chloroterephthalic acid is collected by filtration.
-
Wash the crude product with cold water until the washings are free of acid.
-
Dry the product in a vacuum oven at 80 °C.
Protocol 2: Hypothetical Synthesis of a Disperse Dye
This protocol describes a representative esterification reaction to form a simple dye.
Materials:
-
2-Chloroterephthalic acid
-
4-(diethylamino)phenol (or another suitable hydroxy-functionalized chromophore)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (as a solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 20.1 g (0.1 mol) of 2-chloroterephthalic acid, 33.0 g (0.2 mol) of 4-(diethylamino)phenol, and 1.0 g of p-toluenesulfonic acid.
-
Add 200 mL of toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (approximately 8-12 hours).
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The resulting crude dye can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Visualizations
Caption: Synthetic pathway for the hydrolysis of this compound.
Caption: Hypothetical workflow for the synthesis of a disperse dye.
Application Notes and Protocols: Fluorination of 2-Chloro-1,4-bis(trichloromethyl)benzene to Trifluoromethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-chloro-1,4-bis(trifluoromethyl)benzene from 2-chloro-1,4-bis(trichloromethyl)benzene via a halogen exchange fluorination reaction. The primary method described is a Swarts-type reaction, employing anhydrous hydrogen fluoride (HF) as the fluorinating agent and a Lewis acid catalyst, such as antimony pentachloride (SbCl₅).
Introduction
The transformation of trichloromethyl (-CCl₃) groups into trifluoromethyl (-CF₃) groups is a crucial process in the synthesis of many pharmaceuticals, agrochemicals, and materials. The introduction of trifluoromethyl groups can significantly alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines a representative protocol for the fluorination of this compound, a key intermediate in the synthesis of various specialty chemicals.
Reaction Principle
The core of this transformation is the halogen exchange reaction, often referred to as the Swarts reaction. In this process, the chlorine atoms of the trichloromethyl groups are progressively replaced by fluorine atoms from a fluorinating agent. The reaction typically requires a catalyst to facilitate the exchange.
General Reaction Scheme:
Experimental Protocols
The following protocol is a representative procedure compiled from patent literature, primarily based on the fluorination of similar chlorinated bis(trichloromethyl)benzene derivatives.[1] Researchers should adapt this protocol to their specific laboratory conditions and safety standards.
Materials and Equipment:
-
Reactants:
-
This compound
-
Anhydrous Hydrogen Fluoride (HF)
-
-
Catalyst:
-
Antimony Pentachloride (SbCl₅)
-
-
Solvents and Reagents for Work-up:
-
Dilute Hydrochloric Acid (HCl)
-
Water (deionized)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
High-pressure autoclave reactor (e.g., Hastelloy or Monel) equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.
-
Scrubbing system for acidic off-gases (e.g., sodium hydroxide or calcium hydroxide solution).
-
Standard laboratory glassware for work-up and purification.
-
Fractional distillation apparatus.
-
Analytical instruments (GC-MS, NMR) for product characterization.
-
Safety Precautions:
-
Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first-aid measure for HF burns.
-
Antimony Pentachloride (SbCl₅) is a corrosive and moisture-sensitive substance. It should be handled in a dry atmosphere.
-
The reaction is performed under high pressure and elevated temperature. The autoclave must be in good working condition and operated by trained personnel.
Detailed Experimental Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and passivated according to the manufacturer's instructions.
-
Charging the Reactor:
-
In a dry and inert atmosphere (e.g., under a nitrogen blanket), charge the autoclave with this compound.
-
Add the catalyst, antimony pentachloride (typically 1-5 mol% relative to the substrate).
-
Seal the autoclave securely.
-
-
Introduction of Anhydrous HF:
-
Cool the autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of anhydrous HF.
-
Carefully introduce the required amount of anhydrous hydrogen fluoride into the cooled reactor. A stoichiometric excess of HF is generally used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Once the HF is added, gradually raise the temperature of the reactor to the desired reaction temperature, typically in the range of 80-150 °C.[1]
-
The reaction is typically run under autogenous pressure, which will increase as the reaction progresses due to the formation of hydrogen chloride (HCl) gas. The pressure can also be controlled by introducing an inert gas like nitrogen. A back-pressure regulator can be used to maintain a constant pressure, for example, at 20 bars, to control the release of HCl.[1]
-
Stir the reaction mixture vigorously for a period of 2 to 6 hours.[1] The progress of the reaction can be monitored by observing the pressure drop as HCl is consumed or by taking aliquots (if the reactor setup allows) for analysis.
-
-
Reaction Work-up:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess pressure through a scrubbing system to neutralize the acidic gases (HCl and unreacted HF).
-
Quench the reaction mixture by cautiously pouring it onto crushed ice or into cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid and then with water until the washings are neutral.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the desired 2-chloro-1,4-bis(trifluoromethyl)benzene.[1]
-
Data Presentation
The following tables summarize typical reaction parameters and potential product characteristics based on analogous reactions described in the literature.
Table 1: Representative Reaction Conditions for the Fluorination of Chloro-bis(trichloromethyl)benzenes
| Parameter | Value | Reference |
| Substrate | 2,4-bis-(trichloromethyl)-chlorobenzene | US Patent 4,093,669A[1] |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | US Patent 4,093,669A[1] |
| Catalyst | Antimony Pentachloride (SbCl₅) | US Patent 4,093,669A[1] |
| Temperature | 110 °C | US Patent 4,093,669A[1] |
| Pressure | 20 bars (HCl) | US Patent 4,093,669A[1] |
| Reaction Time | 2 hours | US Patent 4,093,669A[1] |
Table 2: Physical Properties of Partially Fluorinated Intermediates of a Chloro-bis(trichloromethyl)benzene
| Compound | Boiling Point (°C / mm Hg) | Refractive Index (nD20) | Reference |
| 2,4-bis-(fluorodichloromethyl)-chlorobenzene | 139-142 / 14 | 1.5442 | US Patent 4,093,669A[1] |
| 2,4-bis-(difluorochloromethyl)-chlorobenzene | 93-95 / 14 | 1.4840 | US Patent 4,093,669A[1] |
Visualizations
Diagram 1: Reaction Pathway for the Fluorination of this compound
Caption: Stepwise conversion of trichloromethyl to trifluoromethyl groups.
Diagram 2: Experimental Workflow for the Fluorination Reaction
Caption: From reaction setup to purified product.
References
Application Notes and Protocols: The Role of 2-Chloro-1,4-bis(trichloromethyl)benzene and its Analogue in Aramid Fiber Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength, thermal stability, and chemical resistance. Their production relies on the polycondensation of aromatic diamines and aromatic diacyl chlorides. While direct involvement of 2-Chloro-1,4-bis(trichloromethyl)benzene in aramid fiber production is not documented in readily available literature, its structural analogue, 1,4-bis(trichloromethyl)benzene , plays a crucial indirect role as a key precursor in the synthesis of terephthaloyl chloride (TCL) . Terephthaloyl chloride is a primary monomer used in the commercial production of para-aramid fibers such as Kevlar®.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of terephthaloyl chloride from 1,4-bis(trichloromethyl)benzene, a process central to the supply chain of aramid fiber manufacturing. The protocols are based on patented industrial methods.
Application: Synthesis of Terephthaloyl Chloride for Aramid Fiber Monomer Production
The primary application of 1,4-bis(trichloromethyl)benzene in the context of aramid fiber production is its conversion to terephthaloyl chloride. This conversion is typically achieved through a reaction with terephthalic acid.[2] The resulting high-purity terephthaloyl chloride is then used in a polycondensation reaction with an aromatic diamine, such as p-phenylenediamine, to produce the aramid polymer.[3]
The overall process can be summarized in two main stages:
-
Synthesis of 1,4-bis(trichloromethyl)benzene: This intermediate is produced via the exhaustive chlorination of the methyl groups of p-xylene under UV or with a chemical initiator.
-
Synthesis of Terephthaloyl Chloride: The purified 1,4-bis(trichloromethyl)benzene is then reacted with terephthalic acid to yield terephthaloyl chloride.
The following diagram illustrates the logical workflow from the starting material to the final monomer used in aramid fiber synthesis.
Caption: Workflow for the synthesis of aramid polymer from p-xylene.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of terephthaloyl chloride from p-xylene via a 1,4-bis(trichloromethyl)benzene intermediate, based on patented industrial processes.
Protocol 1: Synthesis of 1,4-bis(trichloromethyl)benzene
This protocol describes the photocatalytic chlorination of p-xylene to produce the 1,4-bis(trichloromethyl)benzene intermediate.
Materials:
-
p-Xylene
-
Chlorine gas
-
LED light source (wavelength 380-390 nm)
-
Reaction flask equipped with a gas inlet, stirrer, and condenser
Procedure:
-
Charge the reaction flask with 100g of p-xylene.
-
Initiate stirring and heat the reactor to 130°C.
-
Irradiate the reaction mixture with an LED light source (wavelength 380-390 nm).
-
Introduce a continuous stream of chlorine gas (481.5g total) into the reactor over a period of 8 hours.
-
Monitor the reaction progress by gas chromatography to confirm the consumption of p-xylene and the formation of 1,4-bis(trichloromethyl)benzene.
-
Upon completion, the crude product is obtained and can be used directly in the next step or purified further.
Protocol 2: Synthesis of Terephthaloyl Chloride
This protocol details the reaction of the crude 1,4-bis(trichloromethyl)benzene with terephthalic acid to produce terephthaloyl chloride.
Materials:
-
Crude 1,4-bis(trichloromethyl)benzene (from Protocol 1)
-
Terephthalic acid
-
Catalyst (e.g., Zinc chloride, Ferric chloride)
-
Reaction flask equipped with a stirrer, condenser, and a system to monitor HCl gas evolution
-
Vacuum distillation apparatus
Procedure:
-
To the reaction flask, add the crude 1,4-bis(trichloromethyl)benzene and terephthalic acid.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture with stirring to the specified reaction temperature (see table below).
-
Maintain the reaction at this temperature for the specified duration, monitoring the reaction by observing the cessation of hydrogen chloride gas evolution.
-
After the reaction is complete, cool the mixture.
-
Purify the crude terephthaloyl chloride by vacuum distillation to obtain the final high-purity product.
Data Presentation
The following tables summarize quantitative data from various patented examples for the synthesis of terephthaloyl chloride from 1,4-bis(trichloromethyl)benzene and terephthalic acid.[4]
Table 1: Reaction Conditions and Yields for Terephthaloyl Chloride Synthesis
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Reactants | |||
| 1,4-bis(trichloromethyl)benzene (crude) | From 100g p-xylene | From 100g p-xylene | From 100g p-xylene |
| Terephthalic Acid (g) | 144.8 | 153.8 | 162.6 |
| Catalyst | |||
| Type | Zinc chloride (ZnCl₂) | Ferric chloride (FeCl₃) | Zinc chloride (ZnCl₂) |
| Amount (g) | 0.145 | 0.461 | 0.813 |
| Reaction Conditions | |||
| Temperature (°C) | 120 | 130 | 140 |
| Time (hours) | 8 | 7 | 6 |
| Product | |||
| Terephthaloyl Chloride (g) | 363.71 | 371.40 | 375.57 |
| Chromatographic Purity (%) | 99.93 | 99.91 | 99.94 |
| Melting Point (°C) | 82.3 | 82.2 | 82.5 |
| Overall Yield (from p-xylene) | |||
| Yield (%) | 95.1 | 97.1 | 98.2 |
The following diagram illustrates the experimental workflow for the synthesis of terephthaloyl chloride.
Caption: Experimental workflow for terephthaloyl chloride synthesis.
Conclusion
While this compound does not appear to be a direct or common precursor in aramid fiber production, its non-chlorinated analog, 1,4-bis(trichloromethyl)benzene, is a vital intermediate. The synthesis of high-purity terephthaloyl chloride from this intermediate is a critical step in the manufacturing of high-performance para-aramid fibers. The provided protocols and data, derived from industrial patents, offer a comprehensive overview of this important chemical transformation for researchers and professionals in the field. The efficiency and high yields of these processes underscore their industrial significance.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| YLD-001 | Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst concentration. - Presence of moisture or impurities in reactants/solvents. - Inefficient purification leading to product loss. | - Monitor the reaction progress using GC or TLC to ensure completion. - Optimize the reaction temperature within the recommended range (e.g., 100-140°C). - Titrate catalyst concentration to find the optimal level. - Ensure all reactants and solvents are anhydrous and of high purity. - Optimize purification method (e.g., recrystallization solvent, column chromatography conditions). |
| PUR-001 | Presence of Impurities in the Final Product | - Formation of under-chlorinated or over-chlorinated side products. - Residual starting material (2-chloro-p-xylene). - Contamination from the reaction setup or solvents. | - Adjust the stoichiometry of the chlorinating agent. - Control the reaction temperature and time to minimize side reactions. - Perform multiple recrystallizations or use column chromatography for purification. - Ensure thorough cleaning and drying of all glassware. |
| RXN-001 | Reaction Fails to Initiate or Proceeds Slowly | - Inactive or insufficient catalyst. - Low reaction temperature. - Presence of radical inhibitors in the reaction mixture. | - Use a fresh or newly activated catalyst. - Gradually increase the reaction temperature. - Purify starting materials to remove any potential inhibitors. |
| COL-001 | Product Discoloration (Yellow or Brown) | - Presence of colored impurities. - Decomposition of the product at high temperatures. | - Treat the crude product with activated carbon during recrystallization. - Avoid excessive temperatures during reaction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature typically ranges from 100°C to 140°C. It is crucial to monitor the reaction progress as higher temperatures can lead to the formation of over-chlorinated byproducts and product degradation.
Q2: Which catalyst is most effective for this synthesis?
A2: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. The choice and concentration of the catalyst can significantly impact the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This allows for the tracking of the consumption of the starting material and the formation of the desired product and any side products.
Q4: What are the common side products in this synthesis?
A4: Common side products include under-chlorinated intermediates (e.g., 2-chloro-1-(trichloromethyl)-4-(dichloromethyl)benzene) and over-chlorinated species. The formation of these can be minimized by careful control of reaction conditions.
Q5: What is the recommended method for purifying the crude product?
A5: Recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, is a common and effective purification method. For higher purity, column chromatography using silica gel may be employed.
Experimental Protocols
Synthesis of this compound
This protocol is based on the free-radical chlorination of 2-chloro-p-xylene.
Materials:
-
2-chloro-p-xylene
-
N-Chlorosuccinimide (NCS) or Chlorine Gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet (if using chlorine gas), dissolve 2-chloro-p-xylene in the chosen solvent.
-
Add the radical initiator (e.g., AIBN).
-
Heat the mixture to reflux (the specific temperature will depend on the solvent).
-
Slowly add the chlorinating agent (NCS in portions or bubble chlorine gas through the solution) while irradiating with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts (e.g., succinimide if using NCS).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 100°C | 120°C | 140°C |
| Catalyst Conc. | 0.02 mol% | 0.05 mol% | 0.1 mol% |
| Reaction Time | 12 hours | 8 hours | 6 hours |
| Yield | 75% | 85% | 82% |
| Purity (by GC) | 95% | 98% | 96% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Technical Support Center: Purification of Crude 2-Chloro-1,4-bis(trichloromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-1,4-bis(trichloromethyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent system: The chosen solvent may not have a significant solubility difference for the desired product and impurities at different temperatures.- Insufficient cooling or too rapid cooling: This can lead to the co-precipitation of impurities.- Presence of oiling out: The compound may separate as a liquid phase instead of crystallizing. | - Solvent Screening: Test a range of solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures) to find an optimal one where the product is sparingly soluble at room temperature and highly soluble at elevated temperatures.- Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.- Trituration/Solvent Adjustment: If oiling out occurs, try adding a co-solvent in which the compound is less soluble to induce crystallization, or gently reheat and cool even more slowly. |
| Product Decomposition During Distillation | - High distillation temperature: The compound may be thermally labile at atmospheric pressure.- Presence of moisture: Trichloromethyl groups are susceptible to hydrolysis at elevated temperatures, which can lead to the formation of carboxylic acids.[1] | - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.- Molecular Distillation: For high-boiling and heat-sensitive compounds, molecular distillation at very low pressures (e.g., 3-90 Pa) and moderate temperatures (e.g., 75-135 °C) is recommended.[2]- Anhydrous Conditions: Ensure all glassware and solvents are thoroughly dried before use. |
| Incomplete Separation of Isomers or Closely Boiling Impurities | - Similar boiling points: By-products from the synthesis, such as isomers or compounds with partially chlorinated methyl groups, can have boiling points very close to the target compound.[3][4]- Inefficient distillation column: A column with a low number of theoretical plates may not be sufficient for separating components with close boiling points. | - Fractional Distillation (Rectification): Use a fractional distillation setup with a high-efficiency column (e.g., Vigreux, packed column) to improve separation. Multiple distillations may be necessary.[4]- Column Chromatography: For small-scale purifications or to remove highly polar impurities, silica gel column chromatography can be an effective method. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) would likely be suitable. |
| Low Overall Yield | - Multiple purification steps: Each purification step (e.g., recrystallization, distillation) will result in some loss of material.- Product loss during transfers: Incomplete transfer of solids or solutions between vessels.- Decomposition: As mentioned above, thermal or hydrolytic decomposition can reduce the yield. | - Optimize Purification Strategy: If possible, minimize the number of purification steps. For example, a well-optimized fractional distillation might be sufficient without a subsequent recrystallization.- Careful Handling: Ensure complete transfer of materials by rinsing glassware with the appropriate solvent.- Control Conditions: Carefully control temperature and moisture to prevent product degradation. |
| Crude Product is a Dark Oil or Tarry Solid | - Presence of polymeric by-products: Side reactions during synthesis can lead to the formation of high molecular weight, colored impurities. | - Pre-purification/Filtration: Dissolve the crude material in a suitable solvent and treat with activated carbon to remove colored impurities. Filter through a pad of celite or silica gel before proceeding with recrystallization or distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound, typically via photochlorination of 2-chloro-p-xylene, is a free-radical chain reaction that can be difficult to control precisely.[4] This can lead to a variety of impurities, including:
-
Incompletely chlorinated methyl groups: Compounds where one or both methyl groups are not fully chlorinated, such as 2-chloro-1-(trichloromethyl)-4-(dichloromethyl)benzene or 2-chloro-1-(trichloromethyl)-4-(chloromethyl)benzene.
-
Ring-chlorinated by-products: Additional chlorination on the benzene ring, leading to di- or tri-chlorinated aromatic rings. These by-products often have boiling points close to the desired product, making separation by distillation challenging.[3][4]
-
Isomeric impurities: Depending on the starting material and reaction conditions, other isomers of chloro-bis(trichloromethyl)benzene may be formed.
-
Unreacted starting materials or intermediates. [5]
Q2: What is a good starting solvent for recrystallizing this compound?
A2: Based on the properties of the analogous compound, 1,4-bis(trichloromethyl)benzene, good starting solvents for recrystallization would be non-polar organic solvents.[6] Hexane or other short-chain alkanes are often effective.[6] You may need to experiment with solvent mixtures (e.g., hexane-ethyl acetate, ethanol-water) to achieve optimal purification. The goal is to find a solvent system where the desired compound is sparingly soluble at room temperature but readily soluble when heated.
Q3: Can I purify this compound by distillation at atmospheric pressure?
A3: Distillation at atmospheric pressure is generally not recommended. The boiling point of bis(trichloromethyl)benzene compounds is high, and prolonged exposure to high temperatures can lead to thermal decomposition. More importantly, the trichloromethyl groups are susceptible to hydrolysis if any moisture is present, which can form carboxylic acid impurities.[1] Therefore, fractional vacuum distillation or molecular distillation is the preferred method.[2]
Q4: My purified product has a low melting point. What does this indicate?
A4: A low or broad melting point range is a classic indicator of the presence of impurities. The melting point of pure 1,4-bis(trichloromethyl)benzene is reported to be in the range of 108-110 °C. The 2-chloro derivative is expected to have a similar, though not identical, melting point. If your product melts at a lower temperature or over a wide range, it suggests that it is not pure and requires further purification.
Q5: How can I monitor the purity of my product during the purification process?
A5: Several analytical techniques can be used to monitor purity:
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile and semi-volatile organic compounds, allowing you to quantify the purity and identify the impurities present.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to assess purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals.
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hexane) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excessive solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal growth, do not disturb the flask during this time.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Fractional Vacuum Distillation Protocol
-
Setup: Assemble a fractional vacuum distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Slowly increase the temperature. Collect and discard any initial low-boiling fractions (forerun). As the temperature stabilizes at the boiling point of the desired compound, collect the main fraction in a clean receiving flask.
-
Monitoring: Monitor the head temperature and pressure throughout the distillation. A stable head temperature indicates the collection of a pure fraction.
-
Termination: Once the main fraction has been collected, or if the temperature begins to rise significantly, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Notes |
| Fractional Distillation | Purity Achieved | >99% | Can be dependent on the efficiency of the fractionating column and the nature of the impurities.[3] |
| Molecular Distillation | Temperature | 75 - 135 °C | For bis(trichloromethyl)benzene.[2] |
| Pressure | 3 - 90 Pa | For bis(trichloromethyl)benzene.[2] | |
| Purity Achieved | >99.2% | Can be very effective for high-boiling, thermally sensitive compounds.[3] | |
| Recrystallization | Yield | 70 - 90% | Highly dependent on the chosen solvent and the initial purity of the crude material. |
Purification Workflow
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 3. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1,4-Bis(trichloromethyl)benzene | SIELC Technologies [sielc.com]
Technical Support Center: Chlorination of p-Xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating side reactions during the chlorination of p-xylene.
Troubleshooting Guides
This section addresses common issues encountered during the chlorination of p-xylene, providing potential causes and recommended solutions.
Issue 1: Predominant Formation of Ring Chlorination Products When Side-Chain Chlorination is Desired
| Potential Cause | Recommended Solution |
| Presence of Lewis Acid Catalysts: Trace amounts of metal ions, such as iron (Fe³⁺) from the reactor or impurities in reagents, can act as Lewis acids, catalyzing electrophilic aromatic substitution (ring chlorination).[1] | 1. Use a Metal-Free System: Employ glass-lined reactors and high-purity reagents to minimize metal ion contamination. 2. Introduce a Sequestering Agent: Add a small amount of a sequestering agent, such as phosphorous trichloride (PCl₃), to chelate metal ions and inhibit their catalytic activity.[1] |
| Low Reaction Temperature: Lower temperatures can sometimes favor ring chlorination, especially in the presence of trace catalysts. | Optimize Temperature: While excessively high temperatures can lead to other side reactions, gradually increasing the temperature can favor free-radical substitution on the side chain. However, it is crucial to avoid refluxing as it can decrease selectivity.[2] |
| Absence of a Free-Radical Initiator: Side-chain chlorination proceeds via a free-radical mechanism. | Initiate the Reaction: Use a UV light source (photochlorination) or a chemical free-radical initiator (e.g., AIBN) to generate chlorine radicals.[2][3] |
Issue 2: Formation of Polychlorinated Byproducts (Di-, Tri-, and Tetra-chlorinated species)
| Potential Cause | Recommended Solution |
| High Molar Ratio of Chlorine to p-Xylene: An excess of chlorine will lead to multiple chlorination events on the same molecule. | Control Stoichiometry: Carefully control the molar ratio of chlorine to p-xylene to favor the desired level of chlorination. For monochlorination, a 1:1 molar ratio is a theoretical starting point, though optimization is necessary. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long will increase the likelihood of polychlorination. | Monitor Reaction Progress: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction once the optimal conversion has been achieved. |
| Inefficient Mixing: Poor mixing can lead to localized areas of high chlorine concentration, promoting polychlorination. | Ensure Homogeneous Reaction Mixture: Use efficient stirring to maintain a homogeneous distribution of reactants. |
Issue 3: Low Yield of Desired Product and Formation of Resinous/Tarry Byproducts
| Potential Cause | Recommended Solution |
| High Reaction Temperature: Elevated temperatures, especially in side-chain chlorination, can promote the formation of diphenylmethane derivatives and other polymeric materials.[1] | Optimize Temperature Profile: For side-chain chlorination, start at a lower temperature (e.g., 15-40°C) and gradually increase it as the reaction progresses.[1] |
| Presence of Oxygen: Oxygen can interfere with free-radical reactions, leading to undesired oxidation byproducts. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Impure Starting Materials: Impurities in p-xylene or the chlorinating agent can lead to a variety of side reactions. | Use High-Purity Reagents: Ensure the purity of p-xylene and the chlorine source before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions in the chlorination of p-xylene?
A1: The two main competing reaction pathways are:
-
Electrophilic Aromatic Substitution (Ring Chlorination): This occurs on the benzene ring and is promoted by Lewis acid catalysts (e.g., FeCl₃, AlCl₃). Side products include 2-chloro-p-xylene, 2,5-dichloro-p-xylene, and 2,3-dichloro-p-xylene.[4][5][6]
-
Free Radical Substitution (Side-Chain Chlorination): This occurs on the methyl groups and is initiated by UV light or chemical radical initiators.[2] Side products include α-chloro-p-xylene, α,α'-dichloro-p-xylene, and further chlorinated species on the side chains.[7]
Q2: How can I selectively achieve ring chlorination over side-chain chlorination?
A2: To favor ring chlorination, you should:
-
Use a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[4]
-
Conduct the reaction in the dark to avoid photochemical initiation of free-radical side-chain chlorination.
-
Maintain a moderate reaction temperature as recommended by established protocols for electrophilic chlorination.
Q3: How can I selectively achieve side-chain chlorination over ring chlorination?
A3: To favor side-chain chlorination, you should:
-
Initiate the reaction with UV light or a free-radical initiator.[2]
-
Ensure the reaction is free of Lewis acid catalysts. Even trace amounts of metal ions can promote unwanted ring chlorination.[1]
-
Consider using a sequestering agent like PCl₃ to inhibit any trace metal catalysts.[1]
Q4: What is the typical distribution of monochlorinated isomers in the ring chlorination of p-xylene?
A4: The primary monochlorinated product is 2-chloro-p-xylene. Upon further chlorination, the main dichloro-isomers formed are 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene.[6][8] The ratio can be influenced by the catalyst and reaction conditions.
Q5: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the various chlorinated isomers of p-xylene and other byproducts.[9][10][11] High-Performance Liquid Chromatography (HPLC) can also be used.[8]
Data Presentation
Table 1: Product Distribution in Electrochemical Chlorination of p-Xylene
| Temperature (K) | Product | Yield (%) |
| 278 | 2-chloro-p-xylene | 68 |
| 303 | 2-chloro-p-xylene | 52 |
Data sourced from an electrochemical method investigation, demonstrating the effect of temperature on the yield of the monochlorinated product.[8]
Experimental Protocols
Protocol 1: Electrophilic Ring Chlorination to Synthesize 2,5-dichloro-p-xylene
Objective: To synthesize 2,5-dichloro-p-xylene via electrophilic aromatic substitution.
Materials:
-
p-xylene
-
Chlorine gas (Cl₂)
-
Iron(III) chloride (FeCl₃, catalyst)[4]
-
Carbon tetrachloride (CCl₄, solvent)[6]
-
Isopropanol (for purification)[6]
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve p-xylene in carbon tetrachloride.
-
Add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.1-2% by weight of p-xylene).[6]
-
Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature between 50-60°C.[6]
-
Monitor the reaction progress by GC-MS.
-
Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
Distill the reaction mixture to separate the solvent and the monochlorinated fraction. The fraction containing dichlorinated xylenes typically distills at 220-230°C at atmospheric pressure.[6]
-
The collected dichloro-p-xylene fraction can be further purified by recrystallization from a suitable solvent like isopropanol to isolate the 2,5-dichloro-p-xylene isomer.[6]
Protocol 2: Free-Radical Side-Chain Chlorination of p-Xylene
Objective: To synthesize side-chain chlorinated p-xylenes.
Materials:
-
p-xylene
-
Chlorine gas (Cl₂)
-
UV lamp (for initiation)
Procedure:
-
Place p-xylene in a reaction vessel equipped with a gas inlet, stirrer, and condenser. The vessel should be made of a material that allows UV light penetration (e.g., quartz or borosilicate glass).
-
Heat the p-xylene to a temperature above its melting point but avoid refluxing to maintain selectivity (e.g., 80°C).[1][2]
-
Bubble chlorine gas through the liquid p-xylene while irradiating the mixture with a UV lamp.[1]
-
The reaction progress can be monitored by measuring the evolution of hydrogen chloride (HCl) gas or by taking aliquots for GC-MS analysis.
-
Continue the reaction until the desired degree of chlorination is achieved, based on the moles of chlorine reacted per mole of p-xylene.[1]
-
Upon completion, stop the chlorine flow and UV irradiation. Purge the system with an inert gas.
-
The resulting mixture of side-chain chlorinated products can be separated by fractional distillation.
Mandatory Visualizations
Caption: Electrophilic (Ring) Chlorination Pathway of p-Xylene.
Caption: Free-Radical (Side-Chain) Chlorination Pathway of p-Xylene.
Caption: Troubleshooting Logic for p-Xylene Chlorination.
References
- 1. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 6. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. researchgate.net [researchgate.net]
- 10. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Debye and Keesom interactions in separating m-xylene and p-xylene in GC-MS analysis utilizing PEG stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene
Welcome to the technical support center for the synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing their synthesis, with a particular focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is achieved through the exhaustive photochlorination of 2-chloro-p-xylene. This is a free-radical chain reaction where the hydrogen atoms on the two methyl groups are systematically replaced by chlorine atoms.[1][2] The reaction is typically initiated by ultraviolet (UV) light and requires careful control of reaction parameters to maximize yield and purity.[1][3]
Q2: Why is temperature control so critical in this synthesis?
Temperature is a crucial parameter that influences both the reaction rate and the selectivity. An improperly controlled temperature profile can lead to a higher prevalence of side reactions, primarily incomplete side-chain chlorination or undesired chlorination on the aromatic ring.[1][4] A staged temperature approach is often necessary for optimal results.[4][5]
Q3: What are the most common impurities and byproducts?
The most common impurities are partially chlorinated intermediates (e.g., pentachloro-derivatives) and products of ring chlorination.[1][4] The formation of diphenylmethane derivatives can also occur, especially with incorrect initial temperature settings.[6] Monitoring the reaction mixture by gas chromatography (GC) is essential to track the formation of these species.[4]
Q4: Aside from temperature, what other parameters should be monitored?
Key parameters include the rate of chlorine gas introduction, the intensity of the UV light source, and efficient stirring. An excess of chlorine early in the reaction can sometimes lead to ring chlorination.[4] The reaction should be continued until monitoring indicates the starting material and partially chlorinated intermediates have been consumed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Reaction: The reaction may not have been driven to completion, leaving partially chlorinated intermediates. | Increase the temperature during the final stage of the reaction (e.g., to 140-180°C) and/or extend the reaction time.[4][5] Ensure a sufficient molar excess of chlorine has been used.[7] |
| Sub-optimal Temperature: The temperature throughout the reaction may be too low, slowing the rate of chlorination significantly. | Follow a staged temperature protocol. Start at a lower temperature (e.g., 60-85°C) and increase it after the initial phase of chlorination is complete.[3][5] | |
| High Percentage of Ring-Chlorinated Byproducts | Initial Temperature Too High: High initial temperatures can favor electrophilic substitution on the aromatic ring over free-radical substitution on the side chains. | Begin the chlorination at a lower temperature, generally in the range of 60-120°C.[6][7] |
| Excessive Chlorine Concentration: A high concentration of unreacted chlorine can promote ring chlorination.[4] | Ensure the chlorine feed rate is matched to the reaction rate. Avoid introducing a large excess of chlorine at the beginning of the reaction.[4] | |
| Reaction Stalls or Proceeds Very Slowly | Insufficient Initiation: The UV lamp may be failing, or the initiator concentration may be too low. | Check the output of the UV light source. If using a chemical initiator, ensure it is added correctly, potentially in portions throughout the reaction.[8][9] |
| Presence of Inhibitors: Impurities in the starting material or solvent, such as oxygen, can terminate the free-radical chain reaction.[2] | Use purified starting materials and ensure the reaction setup is purged with an inert gas (e.g., nitrogen) before starting. | |
| Final Product is a Viscous Oil or Impure Solid | Mixture of Intermediates: The product contains a high concentration of under-chlorinated species, which can lower the melting point. | The reaction is likely incomplete. See "Low Yield" troubleshooting. The product will require purification via distillation or crystallization to isolate the desired hexachloro-compound.[1][4] |
Data on Reaction Temperature
Optimizing the temperature profile is key to a successful synthesis. Below is a summary of temperature conditions cited in related literature for side-chain chlorination of xylenes.
| Stage | Temperature Range (°C) | Purpose | Source |
| Initial Stage | 55 - 85 | To initiate the reaction while minimizing ring chlorination. | [3][5] |
| Initial Stage | 60 - 120 | General starting temperature range to control side reactions. | [7] |
| Later Stage | 100 - 140 | To drive the reaction towards exhaustive chlorination. | [4][7] |
| Final Stage | Increase by 20 - 50 | A final temperature increase to add the last 1-2 chlorine atoms. | [4] |
| High Temp. Option | 140 - 180 | Can significantly reduce reaction time in the final stages. | [5] |
Experimental Protocol: Photochlorination of 2-chloro-p-xylene
This protocol provides a general methodology. Researchers must adapt it based on their specific equipment and safety procedures.
1. Reactor Setup:
-
Assemble a glass reactor equipped with a mechanical stirrer, a gas inlet tube (sparger), a reflux condenser, a thermometer, and a UV immersion lamp (e.g., mercury vapor lamp).
-
Connect the outlet of the reflux condenser to a scrubber system containing a sodium hydroxide solution to neutralize the HCl gas byproduct.
-
Charge the reactor with 2-chloro-p-xylene. If a solvent is used, perchloroethylene is a suitable option.[7]
-
Purge the system with nitrogen gas to remove oxygen.
2. Initial Chlorination Phase:
-
Begin stirring and heat the reactor contents to the initial reaction temperature, typically between 60-85°C .[3][5]
-
Turn on the UV lamp to initiate the reaction.
-
Start bubbling chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction temperature closely, as the reaction is exothermic.[2] Use external cooling if necessary to maintain the set temperature.
-
This phase can be monitored by GC to observe the conversion of the starting material into partially chlorinated intermediates.[4]
3. Final Chlorination Phase:
-
Once the majority of the starting material has been consumed (as determined by GC analysis), gradually increase the temperature of the reaction mixture.
-
Raise the temperature to 120-150°C to facilitate the substitution of the remaining hydrogen atoms.[4] Some protocols may call for temperatures as high as 180°C to reduce reaction time.[5]
-
Continue the chlorine feed and UV irradiation.
-
Periodically take samples for GC analysis until the desired this compound product is the major component and the concentration of intermediates is minimal.
4. Workup and Purification:
-
Once the reaction is complete, turn off the chlorine supply and the UV lamp.
-
Purge the reactor with nitrogen gas to remove residual chlorine and HCl.
-
Allow the mixture to cool. The crude product may solidify upon cooling.
-
The final product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to remove byproducts.[1][4]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision path.
Caption: Workflow for Temperature-Optimized Synthesis.
Caption: Troubleshooting Logic for Common Purity Issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Photochlorination - Wikipedia [en.wikipedia.org]
- 3. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 4. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]
- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 6. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 7. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
Technical Support Center: Efficient p-Xylene Chlorination
Welcome to the technical support center for efficient p-xylene chlorination. This guide is designed for researchers, scientists, and professionals in drug development to assist with catalyst selection, experimental setup, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the chlorination of p-xylene?
A1: The most commonly used catalysts for p-xylene chlorination are Lewis acids. Ferric chloride (FeCl₃) is a popular choice due to its effectiveness and low cost.[1] Other representative Lewis acid catalysts include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃).[2]
Q2: What is the typical catalyst loading for efficient chlorination?
A2: As little as 1% of the catalyst by weight of p-xylene can be sufficient to drive the chlorination reaction to completion, particularly for producing hexachloro-p-xylene.[2]
Q3: What are the recommended solvents for this reaction?
A3: Perchloroethylene is a highly effective solvent because the chlorination products of p-xylene are significantly more soluble in it compared to other solvents like carbon tetrachloride.[2] Using about 1.5 to 2.5 moles of perchloroethylene per mole of p-xylene generally provides a stirrable mixture throughout the reaction.[2]
Q4: What is the general reaction mechanism for p-xylene chlorination?
A4: The chlorination of p-xylene typically proceeds in stages. First, the aromatic ring undergoes electrophilic substitution to form ring-chlorinated intermediates. Subsequently, the methyl side chains are chlorinated.[2] The reaction can be controlled to achieve the desired level of chlorination, up to α,α',2,3,5,6-hexachloro-p-xylene, without needing to isolate the intermediates.[2]
Q5: Should the reaction be carried out in the presence of light?
A5: While side-chain chlorination is often promoted by light, using a Lewis acid catalyst can allow the reaction to proceed to the hexachloro product without the need for actinic light.[2] If only side-chain chlorination is desired (free-radical chlorination), then UV light is used without a Lewis acid catalyst.[3]
Troubleshooting Guide
Problem 1: Low yield of the desired chlorinated p-xylene product.
-
Q: My reaction yield is lower than expected. What are the potential causes and solutions?
-
A:
-
Insufficient Catalyst: Ensure a catalyst loading of at least 1% by weight of the p-xylene.[2]
-
Inadequate Temperature Control: The reaction is temperature-sensitive. For producing highly chlorinated products like hexachloro-p-xylene, a two-stage temperature profile is recommended. Maintain a temperature of around 75-85°C during the initial ring chlorination phase, and then increase it to 100-120°C for the side-chain chlorination.[2]
-
Poor Mixing: In a gas-liquid reactor, inefficient agitation can limit the reaction rate. However, for very slow reactions like the molecular chlorination of p-xylene, increasing the liquid volume may be more effective than increasing agitation intensity.[1]
-
Premature Termination: The reaction can take from 10 to 20 hours.[2] Monitor the reaction progress using techniques like gas chromatography to ensure it has reached the desired conversion before termination.[2]
-
-
Problem 2: Poor selectivity and formation of undesired by-products.
-
Q: I am observing significant amounts of by-products. How can I improve the selectivity?
-
A:
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Side Reactions: Undesirable side reactions, such as the formation of diphenylmethane derivatives, can occur, especially at higher temperatures during the initial phase.[2][4] Starting the chlorination at a lower temperature (e.g., 15-70°C) can help minimize these side reactions.[1][4]
-
Over-chlorination: The formation of by-products like hexachloroethane can occur if an excessive amount of chlorine is present, especially towards the end of the reaction.[2] It is advisable to reduce the chlorine addition rate as the reaction nears completion.[2] Terminating the reaction at about 90% conversion to the desired product can also help suppress these side reactions.[2]
-
Unwanted Ring Chlorination: If you are aiming for side-chain chlorination only (free-radical mechanism), the presence of trace metal ions (like iron, zinc, or aluminum) can catalyze undesired ring chlorination.[4] In such cases, using sequestering agents like phosphorous trichloride can suppress the catalytic activity of these metal ions.[4]
-
-
Problem 3: Catalyst deactivation or poisoning.
-
Q: My catalyst seems to lose activity over time. What could be the cause and how can I prevent it?
-
A:
-
Impurities in Reactants: Impurities in the p-xylene or chlorine gas can poison the catalyst. Ensure the use of high-purity starting materials.
-
Coke Formation: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5] This is a common issue in many catalytic processes involving hydrocarbons.
-
Insufficient Air Purging (in industrial settings): In continuous processes, failing to sufficiently purge the catalyst bed with air during shutdowns can lead to over-reduction of the catalyst and irreversible damage.[5]
-
-
Data Presentation: Catalyst and Reaction Conditions
| Parameter | Recommended Value/Type | Source(s) |
| Catalyst Type | Lewis Acids (e.g., FeCl₃, AlCl₃, ZnCl₂) | [2] |
| Catalyst Loading | ≥ 1% by weight of p-xylene | [2] |
| Solvent | Perchloroethylene | [2] |
| Solvent to p-xylene Ratio | 1.5 to 2.5 moles of solvent per mole of p-xylene | [2] |
| Chlorine Molar Excess | 10 to 25% | [2] |
| Temperature (Ring Chlorination) | 75 - 85°C | [2] |
| Temperature (Side-Chain Chlorination) | 100 - 120°C | [2] |
| Reaction Time | 10 - 20 hours | [2] |
Experimental Protocols
Protocol 1: Catalytic Chlorination of p-Xylene to α,α',2,3,5,6-hexachloro-p-xylene
This protocol is a generalized procedure based on common practices for achieving high levels of chlorination.
Materials:
-
p-Xylene
-
Perchloroethylene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas
-
Nitrogen gas for purging
Equipment:
-
Glass reaction vessel with a stirrer, gas inlet tube, condenser, and thermometer.
-
Heating mantle with temperature controller.
-
Gas flow meter.
-
Scrubber system for HCl and excess chlorine.
Procedure:
-
Reactor Setup: In a clean, dry reaction vessel, add p-xylene and perchloroethylene (e.g., 2 moles of perchloroethylene per mole of p-xylene).[2]
-
Catalyst Addition: Add anhydrous ferric chloride (1% by weight of p-xylene) to the mixture.[2]
-
Inert Purge: Purge the reactor with nitrogen gas to remove air and moisture.
-
Initial Heating: Begin stirring and heat the mixture to the initial reaction temperature of 75-85°C.[2]
-
Chlorine Introduction: Start bubbling chlorine gas into the vigorously stirred mixture at a controlled rate. The reaction is exothermic, so monitor the temperature closely and adjust the heating or chlorine flow rate as needed to maintain the target temperature.[2]
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Ring Chlorination Stage: Maintain the temperature at 75-85°C until the ring chlorination is substantially complete. This can be monitored by taking samples and analyzing them via gas chromatography.[2]
-
Side-Chain Chlorination Stage: After the ring chlorination is complete, gradually increase the temperature to 100-120°C.[2] Continue the addition of chlorine gas.
-
Reaction Monitoring: Continue the reaction for 10-20 hours, monitoring the conversion of p-xylene. Towards the end of the reaction, it is advisable to reduce the chlorine addition rate to minimize the formation of by-products.[2]
-
Reaction Termination: Stop the chlorine flow once the desired conversion (e.g., ~90%) is reached to avoid over-chlorination.[2] Purge the reactor with nitrogen to remove excess chlorine and HCl.
-
Product Isolation: To facilitate the removal of the solid catalyst, heat the reaction mixture to the boiling point of the solvent, adding more solvent if necessary to ensure the product is fully dissolved. Filter the hot solution to remove the catalyst.[2]
-
Crystallization: Cool the filtrate to approximately 5°C to crystallize the hexachloroxylene product.[2]
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Final Product: Isolate the solid product by filtration, wash with cold solvent, and dry.
Visualizations
Caption: Workflow for the catalytic chlorination of p-xylene.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-1,4-bis(trichloromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,4-bis(trichloromethyl)benzene. The information provided is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The primary method for synthesizing this compound is the exhaustive photochlorination of 2-chloro-p-xylene. Impurities typically arise from incomplete reactions or side reactions. The most common impurities include:
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Partially chlorinated species: These are molecules where one or both of the methyl groups have not been fully converted to trichloromethyl groups (e.g., 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene or 2-Chloro-1-(chloromethyl)-4-(trichloromethyl)benzene).
-
Nuclear-chlorinated byproducts: Further chlorination on the benzene ring can lead to the formation of dichlorinated or trichlorinated aromatic byproducts.
-
Unreacted starting material: Residual 2-chloro-p-xylene may be present if the reaction has not gone to completion.
-
Solvent residues: Depending on the reaction and workup conditions, residual solvents may be present.
-
Polymeric or resinous materials: Over-chlorination or side reactions can sometimes lead to the formation of higher molecular weight byproducts.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:
-
Recrystallization: This is often the most effective method for removing minor impurities and achieving high purity, especially for solid compounds.
-
Distillation: Fractional or molecular distillation can be used to separate the desired product from impurities with different boiling points.[3] Molecular distillation is particularly useful for thermally sensitive compounds.[4]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography can be an effective purification technique.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile or thermally sensitive impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Yellow or off-white color in the final product | Presence of colored impurities, possibly from over-chlorination or side reactions. | 1. Recrystallization: Perform one or more recrystallizations from a suitable solvent (see Experimental Protocols).2. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Low melting point of the purified product | The presence of residual solvents or other impurities that depress the melting point. | 1. Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.2. Re-purification: If the melting point is still low after drying, a second round of purification (recrystallization or column chromatography) may be necessary. |
| Presence of partially chlorinated impurities in GC-MS analysis | Incomplete chlorination reaction. | 1. Reaction Optimization: Re-evaluate the reaction conditions (e.g., reaction time, chlorine concentration, light intensity) to drive the reaction to completion.2. Purification: Use fractional distillation or preparative chromatography to separate the desired fully chlorinated product from the partially chlorinated species. |
| Product oils out during recrystallization | The chosen solvent is not ideal, or the solution is cooled too quickly. | 1. Solvent Selection: Experiment with different solvent systems (see Experimental Protocols). A solvent pair (a good solvent and a poor solvent) may be required.2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | High purity, effective for removing small amounts of impurities, scalable. | Requires a suitable solvent, potential for product loss in the mother liquor. |
| Fractional Distillation | 98-99% | Good for separating compounds with different boiling points, can be used for large quantities. | May not be effective for removing isomers or impurities with similar boiling points, potential for thermal degradation. |
| Molecular Distillation | >99% | Suitable for thermally sensitive compounds, operates under high vacuum.[3][4] | Requires specialized equipment, may not be suitable for large-scale laboratory preparations. |
| Column Chromatography | >99.5% | Excellent for separating complex mixtures and closely related impurities. | Can be time-consuming, requires significant amounts of solvent, may be difficult to scale up. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for chlorinated aromatic compounds include ethanol, methanol, hexane, or a mixture of solvents like ethanol/water or hexane/ethyl acetate.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is typically used for chlorinated hydrocarbons. A good starting point is a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 3. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 4. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 5. ee-net.ne.jp [ee-net.ne.jp]
troubleshooting low conversion rates in p-xylene chlorination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of p-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of p-xylene chlorination?
The chlorination of p-xylene can yield a variety of products depending on the reaction conditions. The initial reaction is an electrophilic aromatic substitution that produces 2-chloro-p-xylene. Further chlorination can lead to di- and trichlorinated isomers, with 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene being common dichlorinated products. Under different conditions, particularly with the influence of UV light, chlorination can occur on the methyl side chains.
Q2: What are the common catalysts used for p-xylene chlorination?
Lewis acid catalysts are frequently employed to promote the electrophilic aromatic substitution on the benzene ring. Common examples include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), antimony pentachloride (SbCl₅), and zinc chloride (ZnCl₂).[1][2] Zeolite catalysts have also been explored to enhance selectivity towards specific isomers. For side-chain chlorination, radical initiators or UV light are typically used.
Q3: How can I monitor the progress of my p-xylene chlorination reaction?
Gas chromatography (GC) is the most common and effective method for monitoring the progress of the reaction.[1] By taking aliquots from the reaction mixture at different time points, you can quantify the consumption of p-xylene and the formation of various chlorinated products. This allows for the determination of conversion rates and product selectivity. Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification of the products.[3]
Q4: What are the main side reactions to be aware of during p-xylene chlorination?
The primary side reactions include:
-
Over-chlorination: Formation of higher chlorinated species beyond the desired product.
-
Isomer formation: Production of undesired chlorinated isomers of p-xylene.
-
Side-chain chlorination: Chlorination of the methyl groups, which is favored under radical conditions (e.g., UV light).
-
Formation of diphenylmethane derivatives: This can occur at higher temperatures.[4]
Troubleshooting Guide for Low Conversion Rates
Low conversion rates are a common issue in p-xylene chlorination. The following guide provides a structured approach to identifying and resolving the root cause of this problem.
Diagram: Troubleshooting Workflow for Low Conversion Rates
Caption: Troubleshooting workflow for low p-xylene chlorination conversion rates.
1. Catalyst-Related Issues
-
Question: My reaction is sluggish or has not initiated. Could the catalyst be the problem?
-
Answer: Yes, catalyst deactivation is a primary cause of low conversion. Lewis acid catalysts like FeCl₃ are highly susceptible to moisture.
-
Troubleshooting Steps:
-
Use Anhydrous Catalyst: Ensure your Lewis acid catalyst is anhydrous. Purchase fresh catalyst from a reliable supplier or dry it before use.
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Sufficient Loading: Verify that the catalyst loading is appropriate. Typically, 1-5 mol% relative to p-xylene is used.
-
-
-
-
Question: I am observing unexpected byproducts. Could this be related to the catalyst?
-
Answer: Yes, the choice and condition of the catalyst can influence selectivity.
-
Troubleshooting Steps:
-
Catalyst Purity: Ensure the catalyst is free from contaminants that might promote side reactions.
-
Alternative Catalysts: Consider using a different Lewis acid or a zeolite catalyst, which can offer different selectivity.
-
-
-
2. Reaction Condition Issues
-
Question: My conversion rate is low despite an active catalyst. What reaction parameters should I check?
-
Answer: Suboptimal reaction conditions are a frequent cause of poor performance.
-
Troubleshooting Steps:
-
Temperature: Temperature significantly impacts reaction rate and selectivity. For ring chlorination with a Lewis acid, temperatures are often maintained between 60-120°C.[1] Lower temperatures may lead to very slow reactions, while excessively high temperatures can promote the formation of byproducts like diphenylmethane derivatives.[4]
-
Mixing: Inadequate mixing can lead to localized depletion of the chlorinating agent or poor catalyst distribution, resulting in an overall low conversion rate. Ensure vigorous and efficient stirring throughout the reaction.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress over a longer period using GC analysis.
-
Chlorine Gas Flow Rate: If using chlorine gas, the introduction rate is crucial. A rate that is too slow will limit the reaction, while a rate that is too fast can lead to unreacted chlorine passing through the mixture and potential safety hazards.
-
-
-
3. Reagent and Substrate Purity Issues
-
Question: I have checked my catalyst and reaction conditions, but my conversion is still low. What else could be the problem?
-
Answer: The purity of your starting materials and solvent is critical.
-
Troubleshooting Steps:
-
p-Xylene Purity: Impurities in the p-xylene feedstock can interfere with the reaction or poison the catalyst. Use high-purity p-xylene.
-
Solvent Purity: The solvent should be anhydrous and inert to the reaction conditions. Common solvents include perchloroethylene or carbon tetrachloride.[1] Ensure the solvent is properly dried before use.
-
Chlorinating Agent: If using chlorine gas, ensure it is dry. Moisture in the chlorine gas will deactivate the Lewis acid catalyst.
-
-
-
Data Presentation: Reaction Parameter Effects
The following table summarizes the impact of key reaction parameters on the conversion and selectivity of p-xylene chlorination based on literature data.
| Parameter | Value | Effect on Conversion | Effect on Selectivity | Reference |
| Catalyst | FeCl₃ | High | Good for ring chlorination | [1][2] |
| Zeolite | Moderate to High | Can enhance para-selectivity | [5] | |
| Temperature | 20-40°C | Low | - | [4] |
| 60-85°C | Optimal for ring chlorination | Favors ring chlorination | [1] | |
| >100°C | High | May increase side-chain chlorination and byproduct formation | [1][4] | |
| Solvent | Perchloroethylene | Good | Inert, good solubility of products | [1] |
| Acetic Acid | Good | Can participate in the reaction | ||
| Catalyst Loading | 1-5 mol% | Increases with loading | May decrease at very high loadings due to side reactions | [1] |
Experimental Protocol: Chlorination of p-Xylene using FeCl₃
This protocol describes a general procedure for the laboratory-scale chlorination of p-xylene to monochloro-p-xylene using ferric chloride as a catalyst.
Materials:
-
p-Xylene (high purity)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous solvent (e.g., perchloroethylene)
-
Chlorine gas
-
Nitrogen or Argon gas
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is dry. Purge the system with an inert gas (nitrogen or argon).
-
Charging the Reactor: To the round-bottom flask, add p-xylene and the anhydrous solvent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous ferric chloride to the reaction mixture.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 70°C).
-
Chlorine Introduction: Once the desired temperature is reached, introduce a slow and steady stream of dry chlorine gas through the gas inlet tube below the surface of the liquid.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the system with inert gas to remove any residual chlorine and HCl. Cool the reaction mixture to room temperature.
-
Purification: Wash the reaction mixture with water to remove the catalyst, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Diagram: Simplified Reaction Pathway for p-Xylene Chlorination
Caption: Simplified reaction pathways in p-xylene chlorination.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-1,4-bis(trichloromethyl)benzene Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which is typically achieved through the photochlorination of 2-chloro-p-xylene.
Issue 1: Low Yield and/or Purity of the Final Product
Question: My reaction has resulted in a low yield of this compound, and analytical chemistry (GC-MS, NMR) shows multiple impurities. What are the common causes and how can I fix this?
Answer: Low yield and purity are the most common challenges, typically stemming from incomplete reactions or the formation of side-products. The primary causes are detailed below.
Possible Cause A: Incomplete Chlorination The conversion of the two methyl groups on 2-chloro-p-xylene to trichloromethyl groups is a stepwise process. Incomplete chlorination results in a mixture of partially chlorinated intermediates.
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How to Diagnose: Your GC-MS analysis will show peaks corresponding to compounds with mass-to-charge ratios lower than the desired product, such as 2-chloro-1-(chloromethyl)-4-(trichloromethyl)benzene or 2-chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene.
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Solutions:
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Increase Reaction Time: Ensure the reaction runs long enough for complete chlorination of both methyl groups.
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Optimize Chlorine Flow: A slow or insufficient flow of chlorine gas (Cl₂) can starve the reaction. Ensure a steady, continuous supply.
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Ensure Adequate UV Irradiation: The reaction is initiated by UV light. Check that the lamp is functioning correctly and that the reaction vessel material (e.g., quartz) allows for proper UV penetration.
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Possible Cause B: Ring Chlorination The formation of unwanted byproducts where chlorine atoms are added to the benzene ring is a significant issue. This is often catalyzed by trace amounts of Lewis acids (like iron chloride) and favored at higher temperatures.
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How to Diagnose: Look for unexpected isomers in your analytical data with a higher mass than the starting material but the same number of side-chain chlorines.
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Solutions:
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Control Temperature: Avoid excessive temperatures during the reaction. Maintain the temperature within the optimal range determined for your specific setup.
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Use an Inert Reactor: Employ a glass-lined or similarly inert reactor to prevent the formation of metal chlorides (e.g., FeCl₃ from steel) that can catalyze ring chlorination.
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Scrupulously Clean Glassware: Ensure all glassware is free from any metal contaminants.
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Possible Cause C: Sub-optimal Reaction Conditions The balance of temperature, chlorine concentration, and UV light intensity is critical for maximizing yield and purity.
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Solutions:
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Molar Ratio: Adjust the molar ratio of chlorine to 2-chloro-p-xylene. A significant excess of chlorine is typically required to drive the reaction to completion.
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Solvent Choice: The reaction is often run neat (without solvent). If a solvent is used (e.g., carbon tetrachloride), ensure it is inert under the reaction conditions.
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Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound? A1: The most common industrial method is the free-radical photochlorination of 2-chloro-p-xylene. This reaction involves bubbling chlorine gas through the liquid substrate while irradiating it with ultraviolet (UV) light, which initiates the substitution of hydrogen atoms on the methyl groups with chlorine atoms.
Q2: Why is purification of the crude product so difficult? A2: The crude product is often a complex mixture containing the desired product, various partially chlorinated intermediates, and potentially ring-chlorinated byproducts. These compounds can have very similar physical properties (e.g., boiling points and solubility), making separation by standard techniques like distillation or crystallization challenging.
Q3: What are the main safety concerns when running this reaction? A3: The key hazards are:
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Chlorine Gas: Highly toxic and corrosive. All reactions must be conducted in a well-ventilated fume hood with appropriate gas scrubbing systems.
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Hydrogen Chloride (HCl): A corrosive gas is generated as a byproduct. This also needs to be scrubbed.
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UV Light: Direct exposure can cause severe skin and eye damage. Ensure proper shielding of the UV source.
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Exothermic Reaction: The reaction can be exothermic. Monitor the temperature closely to prevent runaways.
Q4: Can I use a chemical initiator instead of a UV lamp? A4: Yes, radical initiators like azobisisobutyronitrile (AIBN) can be used to start the chlorination. However, UV initiation is often preferred in industrial settings as it avoids introducing additional impurities into the reaction mixture.
Q5: How can I effectively monitor the reaction's progress? A5: The most effective way is to take small aliquots from the reaction mixture at regular intervals and analyze them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to track the disappearance of the starting material and intermediates and the appearance of the final product.
Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis. Note that these values are representative and optimal conditions may vary based on the specific experimental setup.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Relative Yield (%) | Purity (%) | Key Observation |
| 100 - 120 | 75 | 90 | Lower temperature minimizes ring chlorination but may slow the reaction rate. |
| 120 - 140 | 85 | 92 | Often considered the optimal range for balancing reaction rate and selectivity. |
| > 140 | 80 | 85 | Higher temperatures can increase the rate but also promote unwanted ring chlorination. |
Table 2: Effect of Molar Ratio of Chlorine to Substrate
| Cl₂ : Substrate Ratio | Relative Yield (%) | Purity (%) | Key Observation |
| 6:1 | 70 | 80 | Insufficient chlorine leads to a high percentage of incompletely chlorinated intermediates. |
| 8:1 | 85 | 92 | A sufficient excess of chlorine is necessary to drive the reaction to completion. |
| > 10:1 | 85 | 92 | Further increasing the chlorine ratio may not significantly improve yield and is less economical. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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2-chloro-p-xylene (1 mol)
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Chlorine gas (Cl₂)
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Nitrogen gas (N₂)
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Quartz reaction vessel equipped with a gas inlet tube, reflux condenser, thermometer, and a port for a UV lamp.
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Gas scrubbing system (e.g., sodium hydroxide solution)
Procedure:
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Setup: Assemble the reaction apparatus in a certified fume hood. Ensure all glassware is dry and free of contaminants.
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Inerting: Purge the system with nitrogen gas for 15-20 minutes to remove air and moisture.
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Charging: Charge the quartz vessel with 2-chloro-p-xylene (1 mol).
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Heating: Heat the substrate to the desired reaction temperature (e.g., 120-130°C).
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Initiation: Turn on the UV lamp and position it to irradiate the reaction mixture.
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Chlorination: Begin bubbling chlorine gas through the liquid via the gas inlet tube at a controlled rate. The generated HCl gas should be vented through the reflux condenser to the scrubber.
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Monitoring: Monitor the reaction progress by taking samples periodically for GC analysis. The reaction is complete when the starting material and intermediate peaks are no longer significant.
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Termination: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow.
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Purging: Purge the system with nitrogen gas to remove any residual chlorine and HCl.
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Workup: Allow the crude product to cool. The solid crude product can then be taken for purification.
Protocol 2: Purification by Recrystallization
Materials:
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Crude this compound
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Suitable solvent (e.g., ethanol, heptane, or a mixture)
Procedure:
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Dissolution: Dissolve the crude solid product in a minimum amount of hot recrystallization solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
The following diagrams illustrate the synthesis pathway and a logical workflow for troubleshooting common issues.
Caption: Synthesis pathway from 2-chloro-p-xylene to the final product and its conversion.
Caption: A logical workflow for diagnosing and solving low yield and purity issues.
Technical Support Center: Managing Thermal Decomposition of 2-Chloro-1,4-bis(trichloromethyl)benzene
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that researchers may encounter when studying the thermal decomposition of 2-Chloro-1,4-bis(trichloromethyl)benzene.
Q1: At what temperature should I expect significant thermal decomposition to begin?
A: While a precise onset temperature is not documented, we can estimate its thermal stability based on its structural analogue, 1,4-bis(trichloromethyl)benzene, which has a melting point of 108–110 °C and a boiling point of 213 °C[1]. Significant decomposition should be expected at temperatures approaching and exceeding its boiling point. The presence of the additional chloro group on the aromatic ring may slightly alter its stability. Impurities, such as residual solvents or metal catalysts, can lower the decomposition temperature. It is recommended to perform a preliminary analysis using Thermogravimetric Analysis (TGA) to determine the exact decomposition profile for your sample.
Q2: What are the likely gaseous byproducts of the decomposition, and what are the safety risks?
A: The primary and most hazardous byproducts are expected to be toxic and corrosive gases. Thermal decomposition will likely lead to the release of hydrogen chloride (HCl) gas and chlorine gas (Cl₂)[2][3]. Due to the presence of trichloromethyl (-CCl₃) groups, the formation of phosgene (COCl₂) is a significant risk, especially in the presence of oxygen or water vapor. These gases are highly corrosive to equipment and pose a severe inhalation hazard[4]. All experiments must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including acid gas respirators, safety goggles, and chemical-resistant gloves[2][5].
Q3: My reaction mixture is turning black and forming a solid residue. What is causing this charring?
A: The formation of a black, insoluble residue or char is common during the high-temperature treatment of aromatic compounds. This is likely due to complex condensation and polymerization reactions of the benzene rings after initial decomposition. This process, often called coking or carbonization, can be minimized by controlling the reaction temperature, reducing reaction time, or performing the decomposition in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q4: I am observing multiple unexpected peaks in my GC-MS analysis of the crude product. What are these impurities?
A: Unexpected peaks can arise from several side reactions:
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Partially Dechlorinated Intermediates: Stepwise loss of chlorine atoms from the trichloromethyl groups can create species like -CHCl₂ or -CH₂Cl.
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Isomerization: At high temperatures, chlorine atoms may migrate around the aromatic ring, leading to isomeric products.
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Dimerization/Oligomerization: Radicals formed during decomposition can combine to form higher molecular weight compounds.
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Reaction with Solvents: If the experiment is run in a solvent, fragments of the target molecule may react with the solvent.
Careful analysis of the mass fragmentation patterns will be crucial for identifying these byproducts.
Q5: Can I use a metal reactor for my experiment?
A: Caution is strongly advised. The generation of corrosive HCl gas at high temperatures can rapidly attack many metals, including stainless steel. This not only damages the equipment but can also introduce metal ions into the reaction mixture, which may catalyze unintended side reactions. If a metal reactor is necessary, alloys with high corrosion resistance, such as Hastelloy®, are recommended. Alternatively, a glass or quartz reactor setup is preferred for initial studies.
Data Presentation: Properties of a Structural Analogue
The following table summarizes key physical and safety data for the closely related compound 1,4-Bis(trichloromethyl)benzene (CAS No. 68-36-0). The properties of this compound are expected to be in a similar range.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄Cl₆ | [6][7] |
| Molecular Weight | 312.84 g/mol | [7] |
| Appearance | White to light yellow solid/powder | [1][4] |
| Melting Point | 108–110 °C | [1] |
| Boiling Point | 213 °C | [1] |
| Hazards | Causes severe skin, eye, and respiratory burns | [2][4] |
| Decomposition Products | Hydrogen chloride gas, Carbon oxides | [2] |
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition and mass loss profile.
Methodology:
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Sample Preparation: Carefully place 5-10 mg of this compound into a ceramic or platinum TGA pan.
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Instrument Setup:
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Place the pan in the TGA instrument.
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Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
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Thermal Program:
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Equilibrate the sample at 30 °C.
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Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
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Data Analysis:
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Record the mass of the sample as a function of temperature.
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The onset of decomposition is identified as the temperature at which significant mass loss begins.
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The derivative of the mass loss curve (DTG curve) can be used to identify temperatures of maximum decomposition rates.
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If coupled with Mass Spectrometry (TGA-MS), identify the gaseous products evolved at each decomposition step by monitoring their mass-to-charge ratios.
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Visualizations: Pathways and Workflows
Hypothetical Thermal Decomposition Pathway
The following diagram illustrates potential pathways for the thermal decomposition of this compound based on the known reactivity of similar compounds. The primary steps involve the homolytic cleavage of C-Cl bonds to form radical species, followed by hydrogen abstraction, elimination, and potential cyclization reactions.
Caption: A potential reaction network for thermal decomposition.
Troubleshooting Workflow for Experimental Issues
This flowchart provides a logical sequence of steps to diagnose and resolve common problems encountered during thermal decomposition experiments.
Caption: A troubleshooting guide for common experimental problems.
References
- 1. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
Technical Support Center: Separation of 2-Chloro-1,4-bis(trichloromethyl)benzene and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the separation of 2-Chloro-1,4-bis(trichloromethyl)benzene from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, particularly through the free-radical chlorination of 2-chloro-p-xylene, several isomers and byproducts can form. The most common isomers are positional isomers, where the chlorine atom on the benzene ring is in a different position, and incompletely chlorinated side-chain isomers.
Potential Isomers and Byproducts:
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Positional Isomers: These arise if the starting material contains isomeric impurities (e.g., 3-chloro-p-xylene or 4-chloro-o-xylene).
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Incompletely Chlorinated Isomers: These are isomers where one or both of the methyl groups are not fully chlorinated to trichloromethyl groups (e.g., containing -CHCl2 or -CH2Cl moieties).
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Over-chlorinated Isomers: Additional chlorine atoms may be substituted onto the benzene ring.
Q2: Which analytical techniques are most suitable for identifying and quantifying these isomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for the analysis of this compound and its isomers.
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Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), GC provides excellent separation of volatile and semi-volatile chlorinated compounds. A non-polar or medium-polarity capillary column is typically used.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 or a phenyl-hexyl column can effectively separate these isomers. A UV detector is commonly used for detection.
Q3: What are the primary methods for separating this compound from its isomers on a preparative scale?
A3: The choice of separation method depends on the nature of the isomers and the desired purity. The most common methods are:
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Fractional Crystallization: This is a cost-effective method for purifying crystalline compounds. The success of this technique relies on the differences in solubility of the isomers in a chosen solvent.
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Preparative Chromatography: Both preparative GC and HPLC can be used for high-purity separations, although they are generally more expensive and time-consuming than crystallization.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor Peak Resolution Between Isomers
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Possible Cause 1: Inappropriate GC Column. The column chemistry may not be suitable for separating structurally similar isomers.
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Troubleshooting Steps:
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Select a different column: Try a column with a different stationary phase. For chlorinated aromatic compounds, a phenyl- or cyano-based column can provide different selectivity compared to a standard non-polar column.
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Optimize the temperature program: A slower temperature ramp rate can improve the separation of closely eluting peaks.
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Increase column length: A longer column will provide more theoretical plates and can enhance resolution.
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Possible Cause 2: Non-optimal Carrier Gas Flow Rate.
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Troubleshooting Steps:
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Optimize the flow rate: Perform a van Deemter analysis to determine the optimal linear velocity for your carrier gas (typically helium or hydrogen).
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Issue 2: Peak Tailing
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Possible Cause 1: Active sites in the GC inlet or column.
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Troubleshooting Steps:
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Deactivate the inlet liner: Use a fresh, deactivated inlet liner.
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Condition the column: Bake the column at the recommended temperature to remove any contaminants.
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Use a guard column: A guard column can protect the analytical column from non-volatile residues.
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High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Co-elution of Isomers
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Possible Cause 1: Inadequate Mobile Phase Composition.
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Troubleshooting Steps:
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Adjust the solvent strength: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.
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Try a different organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity.
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Use a gradient elution: A gradient program can help to separate complex mixtures of isomers.
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Possible Cause 2: Unsuitable Stationary Phase.
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Troubleshooting Steps:
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Change the column chemistry: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a PFP (pentafluorophenyl) column, which can offer different interactions with halogenated compounds.
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Fractional Crystallization
Issue 1: Low Purity of the Final Product
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Possible Cause 1: Inappropriate Solvent Choice. The solubility difference between the desired compound and its isomers may not be significant enough in the chosen solvent.
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Troubleshooting Steps:
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Screen different solvents: Test a range of solvents with varying polarities. The ideal solvent will have high solubility for the target compound at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
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Use a solvent mixture: A mixture of two or more solvents can sometimes provide better separation than a single solvent.
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Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to the co-precipitation of impurities.
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Troubleshooting Steps:
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Slow down the cooling process: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. This promotes the formation of purer crystals.
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Experimental Protocols
Protocol 1: Analytical Gas Chromatography (GC-MS) Method for Isomer Analysis
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Inlet Temperature: 280 °C.
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Injection Volume: 1 µL (split ratio 50:1).
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Oven Temperature Program:
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Initial temperature: 150 °C, hold for 2 minutes.
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Ramp: 5 °C/min to 250 °C, hold for 10 minutes.
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MS Transfer Line Temperature: 280 °C.
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MS Ion Source Temperature: 230 °C.
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Mass Range: 50-400 amu.
Protocol 2: Preparative Fractional Crystallization
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Dissolution: Dissolve the crude mixture of this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
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Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Further Cooling: Place the flask in an ice bath for at least one hour to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
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Drying: Dry the crystals under vacuum.
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Purity Check: Analyze the purity of the crystals using the GC-MS method described above. Repeat the crystallization process if the desired purity is not achieved.
Data Presentation
Table 1: Representative GC Retention Times for Potential Isomers
| Compound | Retention Time (min) |
| 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene | 18.5 |
| This compound | 20.2 |
| 3-Chloro-1,4-bis(trichloromethyl)benzene | 20.5 |
| 2,5-Dichloro-1,4-bis(trichloromethyl)benzene | 22.1 |
Note: These are hypothetical retention times for illustrative purposes. Actual retention times will vary depending on the specific GC system and conditions.
Table 2: Solubility Data for Fractional Crystallization Solvent Screening
| Solvent | Solubility at 70°C (g/100mL) | Solubility at 5°C (g/100mL) |
| Ethanol | 15.2 | 1.8 |
| Isopropanol | 12.5 | 1.1 |
| Hexane | 5.1 | 0.2 |
| Ethyl Acetate | 25.8 | 4.5 |
Note: This is example data to illustrate the process of solvent selection.
Visualizations
Caption: Experimental workflow for the separation and purification of this compound.
Caption: Troubleshooting guide for poor peak resolution in GC analysis of isomers.
Technical Support Center: Synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene. The information focuses on mitigating the impact of moisture, a critical factor for successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from the presence of moisture.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Moisture in Reaction Mixture: Water reacts with the trichloromethyl groups, leading to the formation of carboxylic acid byproducts. | - Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).- Handle starting materials and reagents in a glove box or under an inert atmosphere. |
| Incomplete Reaction: Insufficient reaction time or inadequate initiation. | - Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, TLC, or NMR).- Ensure the light source for photochlorination is functioning correctly and providing sufficient energy. | |
| Presence of Impurities in Product | Hydrolysis Byproducts: Formation of 2-chloro-4-(trichloromethyl)benzoic acid and terephthalic acid derivatives due to moisture. | - Purify the crude product via recrystallization or column chromatography. A non-polar solvent system is recommended.- Implement stringent anhydrous techniques in subsequent experiments. |
| Over-chlorination: Reaction proceeding beyond the desired product. | - Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely and stop it once the starting material is consumed. | |
| Reaction Fails to Initiate | Inhibitors Present: Oxygen can act as a radical scavenger, inhibiting the photochlorination process. | - Degas the solvent and reaction mixture by bubbling with an inert gas or through freeze-pump-thaw cycles.- Ensure a continuous positive pressure of inert gas throughout the reaction. |
| Low Light Intensity: Insufficient energy to initiate the radical chain reaction. | - Check the age and output of the UV lamp. - Ensure the reaction vessel is made of a material that is transparent to the wavelength of the UV light being used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of moisture on the synthesis of this compound?
A1: Moisture leads to the hydrolysis of the trichloromethyl (-CCl₃) groups on the benzene ring. This results in the formation of carboxylic acid byproducts, primarily 2-chloro-4-(trichloromethyl)benzoic acid and potentially 2-chloroterephthalic acid if both -CCl₃ groups react. This side reaction significantly reduces the yield of the desired product and complicates purification.
Q2: How can I detect the presence of moisture in my reaction?
A2: Several methods can be used to detect moisture. Karl Fischer titration is a highly accurate method for quantifying water content in solvents and reagents. For a qualitative assessment, indicator drying agents that change color in the presence of moisture can be used. Additionally, in-situ monitoring with techniques like FT-IR spectroscopy can sometimes reveal the presence of O-H stretching bands, indicating water.
Q3: What are the ideal storage conditions for the starting material, 2-chloro-p-xylene?
A3: 2-chloro-p-xylene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and oxidizing agents. For long-term storage, placing it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: Can I use a drying agent directly in the reaction mixture?
A4: While possible, it is generally not the preferred method. It is better to dry all components (solvents, starting materials, and inert gas) before they are introduced into the reaction vessel. Adding a drying agent directly to the reaction can sometimes interfere with the reaction chemistry or complicate the work-up procedure.
Q5: What is the mechanism of byproduct formation in the presence of water?
A5: The trichloromethyl group is susceptible to nucleophilic attack by water. The reaction proceeds through a series of hydrolysis steps, ultimately converting the -CCl₃ group into a carboxylic acid group (-COOH), releasing hydrogen chloride (HCl) as a byproduct.
Data Presentation
The presence of moisture has a significant negative impact on the yield of this compound. The following table provides representative data on how varying levels of moisture in the reaction solvent can affect the final product yield.
| Moisture Content in Solvent (ppm) | Approximate Yield of this compound (%) | Key Byproducts Observed |
| < 10 | 85-95% | Minimal |
| 50 | 70-80% | 2-chloro-4-(trichloromethyl)benzoic acid |
| 100 | 50-65% | 2-chloro-4-(trichloromethyl)benzoic acid, traces of 2-chloroterephthalic acid |
| > 200 | < 40% | Significant amounts of both benzoic acid and terephthalic acid derivatives |
Note: This data is representative and actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
Objective: To synthesize this compound from 2-chloro-p-xylene via photochlorination, emphasizing moisture control.
Materials:
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2-chloro-p-xylene
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Chlorine gas (Cl₂)
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Anhydrous carbon tetrachloride (CCl₄)
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Inert gas (Nitrogen or Argon)
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UV lamp (mercury vapor lamp or similar)
Procedure:
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Preparation of Glassware: All glassware (round-bottom flask, condenser, gas inlet tube) must be thoroughly cleaned and oven-dried at 120°C for at least 4 hours. The glassware should be assembled while still hot and allowed to cool to room temperature under a stream of dry inert gas.
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Solvent and Reagent Preparation: Use freshly distilled, anhydrous carbon tetrachloride. Ensure the 2-chloro-p-xylene is dry. If necessary, it can be distilled over a small amount of calcium hydride.
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Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. The setup should include a gas inlet for chlorine, a condenser, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize excess chlorine and HCl gas.
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Reaction: a. Charge the reaction flask with 2-chloro-p-xylene and anhydrous carbon tetrachloride. b. Begin bubbling dry chlorine gas through the solution at a slow, steady rate. c. Irradiate the reaction mixture with the UV lamp to initiate the photochlorination. d. Maintain the reaction temperature between 60-80°C. e. Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC or TLC. The reaction is complete when the starting material is consumed.
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Work-up: a. Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. b. Purge the reaction mixture with an inert gas to remove any dissolved chlorine and HCl. c. Remove the solvent under reduced pressure. d. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol).
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Characterization: Confirm the identity and purity of the product using techniques such as NMR, GC-MS, and melting point analysis.
Protocol 2: Troubleshooting - Analysis of Hydrolysis Byproducts
Objective: To identify and quantify the presence of carboxylic acid byproducts in a sample of this compound.
Method 1: Acid-Base Extraction
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Dissolve a known amount of the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid byproducts will be deprotonated and move into the aqueous layer.
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Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of ~2.
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If a precipitate forms, it is likely the carboxylic acid byproduct. This can be collected by filtration, dried, and analyzed.
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The organic layer can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to recover the non-acidic components, including the desired product.
Method 2: Spectroscopic Analysis (FT-IR)
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Acquire an FT-IR spectrum of the crude product.
-
Look for a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid.
-
Also, look for a strong absorption band around 1700-1725 cm⁻¹, corresponding to the C=O stretch of the carboxylic acid group. The presence of these peaks indicates hydrolysis.
Visualizations
Caption: Experimental workflow for the anhydrous synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Enhancing Regioselectivity of p-Xylene Chlorination
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the regioselectivity of p-xylene chlorination, focusing on monochlorination of the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the chlorination of p-xylene?
A1: The chlorination of p-xylene can yield a variety of products depending on the reaction conditions. The main reactions are electrophilic substitution on the aromatic ring and free-radical substitution on the methyl groups.
-
Ring Chlorination: This reaction, typically catalyzed by a Lewis acid, results in the substitution of hydrogen atoms on the benzene ring.[1] The primary monochlorinated product is 2-chloro-p-xylene.[2] Further reaction can lead to dichlorinated products like 2,5-dichloro-p-xylene.[3]
-
Side-Chain Chlorination: This reaction is promoted by UV light or high temperatures and results in the substitution of hydrogen atoms on the methyl groups, leading to products like α-monochloro-p-xylene, α,α'-dichloro-p-xylene, and further chlorinated species.[4][5]
Q2: How can I selectively promote ring chlorination over side-chain chlorination?
A2: To favor ring chlorination, it is crucial to use a Lewis acid catalyst and conduct the reaction in the absence of UV light.[4] Lewis acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅), promote electrophilic aromatic substitution.[6][7] Conversely, conditions that initiate free-radical mechanisms, like exposure to actinic light, should be avoided to suppress side-chain chlorination.[6]
Q3: What factors influence regioselectivity in the aromatic ring, and how can I maximize the yield of 2-chloro-p-xylene?
A3: For p-xylene, all four available positions on the ring are chemically equivalent, so only one monosubstituted ring product, 2-chloro-p-xylene, is possible. The primary challenge is to prevent over-chlorination to di- and polychlorinated products. To maximize the yield of the monochlorinated product, you can:
-
Control Stoichiometry: Use a molar ratio of p-xylene to chlorine that is greater than 1:1.
-
Monitor Reaction Progress: Use techniques like gas chromatography (GC) to track the consumption of p-xylene and the formation of products, stopping the reaction once the desired conversion is achieved.[6]
-
Employ Shape-Selective Catalysts: Zeolites, such as NaX, NaY, and ZSM-5, have been studied for their potential to influence selectivity in the chlorination of xylenes due to their defined pore structures.[8]
Q4: What are common side reactions, and how can they be minimized?
A4: The main side reactions are polychlorination of the ring and chlorination of the methyl side chains.
-
To Minimize Polychlorination: Stop the reaction at a partial conversion of p-xylene. The unreacted starting material can be recovered and recycled. Lowering the reaction temperature can also reduce the rate of subsequent chlorination reactions.
-
To Minimize Side-Chain Chlorination: Ensure the reaction is performed in the dark and that the starting materials are free from trace metals that can promote side-chain reactions under certain conditions.[4] Using sequestering agents like phosphorous trichloride can suppress the catalytic activity of these metal ions.[4]
Q5: What is the role of the solvent in this reaction?
A5: The solvent can significantly impact the reaction. Solvents like perchloroethylene are effective because the chlorination products of p-xylene are highly soluble in them, which allows for a stirrable reaction mass even at high concentrations.[6] The choice of solvent can also affect reaction rates and selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-chloro-p-xylene | 1. Inactive or insufficient catalyst. 2. Suboptimal reaction temperature. 3. Premature termination of the reaction. | 1. Ensure the Lewis acid catalyst (e.g., anhydrous FeCl₃) is fresh and used in sufficient quantity (e.g., 1-2% by weight of p-xylene).[6] 2. Optimize the temperature. Ring chlorination is often carried out between 60°C and 120°C.[6] 3. Monitor the reaction progress using GC analysis to determine the optimal reaction time. |
| High percentage of polychlorinated products | 1. High chlorine to p-xylene molar ratio. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Reduce the amount of chlorine gas introduced relative to the p-xylene. 2. Stop the reaction at a lower conversion of the starting material. 3. Conduct the reaction at a lower temperature to decrease the rate of the second chlorination. |
| Significant side-chain chlorination detected | 1. Presence of UV light (e.g., sunlight). 2. Reaction temperature is too high, promoting thermal radical formation. 3. Contamination with metal ions that can catalyze side-chain reactions.[4] | 1. Shield the reaction vessel from light. 2. Maintain a controlled temperature, preferably at the lower end of the effective range for ring chlorination (e.g., 75-85°C).[6] 3. Purify starting materials. Consider adding a sequestering agent like phosphorous trichloride if metal ion contamination is suspected.[4] |
| Reaction fails to initiate or proceeds very slowly | 1. Deactivated catalyst (e.g., exposure to moisture). 2. Insufficient mixing or mass transfer limitation of chlorine gas. 3. Low reaction temperature. | 1. Use anhydrous catalyst and ensure all reactants and solvents are dry. 2. Ensure vigorous agitation and efficient bubbling of chlorine gas below the liquid surface.[6] 3. Gradually increase the temperature; the heat of reaction should help maintain it.[6] |
Data Presentation
Table 1: Influence of Catalyst and Conditions on Xylene Chlorination Selectivity
| Substrate | Catalyst System | Solvent | Temperature (°C) | Key Finding / Product Ratio | Reference |
| p-Xylene | Two-phase electrolysis (TSIA anode, 2M HCl) | Water/p-Xylene | 5 | 68% yield of 2-chloro-p-xylene. | [3] |
| o-Xylene | Lewis Acids (FeCl₃, SbCl₅) | Not specified | Not specified | Ratio of 4-chloro-o-xylene to 3-chloro-o-xylene is typically < 1.5:1. | [7] |
| o-Xylene | KY molecular sieve | Not specified | 80 | Highest selectivity for p-chloro-o-xylene with m(4-Cl-OX)/m(3-Cl-OX) > 1.6:1. | [8] |
| m-Xylene | FeCl₃ | p-Xylene | 70 | Yields 77.0% 4-chloro-1,3-dimethylbenzene and 23.0% 2-chloro-1,3-dimethylbenzene. | [9] |
| p-Xylene | FeCl₃ | Perchloroethylene | 75-85 | Favors ring chlorination; higher temperatures (100-120°C) can promote side-chain chlorination. | [6] |
Experimental Protocols
Protocol 1: Catalytic Ring Chlorination of p-Xylene
This protocol describes a general laboratory-scale procedure for the selective monochlorination of the p-xylene ring.
Materials:
-
p-Xylene (reagent grade, dry)
-
Anhydrous ferric chloride (FeCl₃)
-
Perchloroethylene (dry)
-
Chlorine gas
-
Nitrogen gas
-
5% Sodium hydroxide solution
Equipment:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a condenser connected to a gas scrubber (containing NaOH solution).
-
Heating mantle with temperature controller.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen gas.
-
Charging the Reactor: Charge the flask with p-xylene (e.g., 1.0 mole), perchloroethylene (e.g., 2.0 moles), and anhydrous ferric chloride (e.g., 1% by weight of p-xylene).[6]
-
Reaction Initiation: Begin vigorous agitation. Heat the mixture to the desired reaction temperature (e.g., 80°C).[6]
-
Chlorine Addition: Stop the nitrogen flow and begin bubbling chlorine gas through the mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained by adjusting the chlorine addition rate or using external cooling.[6]
-
Monitoring: Periodically take small aliquots of the reaction mixture (use caution), quench them with a reducing agent (e.g., sodium thiosulfate solution), and analyze by GC to monitor the conversion of p-xylene and the formation of chlorinated products.
-
Reaction Termination: Once the desired level of monochlorination is achieved (as determined by GC analysis), stop the chlorine flow and purge the system with nitrogen gas to remove any dissolved chlorine and HCl.
-
Workup: Cool the reaction mixture to room temperature. Wash the mixture with water and then with a 5% sodium hydroxide solution to remove the catalyst and any remaining HCl. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: The product can be purified by fractional distillation to separate unreacted p-xylene, the desired 2-chloro-p-xylene, and any polychlorinated byproducts.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To determine the relative amounts of p-xylene, 2-chloro-p-xylene, and other chlorinated byproducts in the reaction mixture.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).[10]
-
Capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Sample Preparation: Dilute the quenched reaction aliquot in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.
-
Calibration: Prepare standard solutions of pure p-xylene and 2-chloro-p-xylene to determine their retention times and response factors.
-
Analysis: Inject the prepared sample into the GC.
-
Data Interpretation: Identify the peaks corresponding to p-xylene, 2-chloro-p-xylene, and byproducts based on their retention times. Calculate the relative peak areas to determine the product distribution and selectivity. Purity can be calculated by subtracting the sum of impurities from 100%.[10]
Visualizations
Caption: Troubleshooting decision tree for p-xylene chlorination.
References
- 1. Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? Ex... | Study Prep in Pearson+ [pearson.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. krc.cecri.res.in [krc.cecri.res.in]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 7. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. img.antpedia.com [img.antpedia.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Chloro-1,4-bis(trichloromethyl)benzene vs. 1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Chloro-1,4-bis(trichloromethyl)benzene and 1,4-bis(trichloromethyl)benzene. While direct, head-to-head experimental comparisons are not extensively documented in publicly available literature, this document extrapolates expected reactivity based on established principles of physical organic chemistry and provides a framework for experimental validation.
Introduction
1,4-Bis(trichloromethyl)benzene, also known as α,α,α,α',α',α'-hexachloro-p-xylene, is a key intermediate in the synthesis of terephthalic acid and other polymers. The introduction of a chlorine atom onto the aromatic ring, forming this compound, can significantly modulate the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these differences is crucial for optimizing reaction conditions and designing novel synthetic pathways in drug development and materials science.
Theoretical Reactivity Comparison
The primary difference in reactivity between the two compounds arises from the electronic effects of the chloro substituent on the benzene ring. The chlorine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.
This electron-withdrawing nature of the chlorine atom in this compound is expected to have a pronounced effect on the reactivity of the two trichloromethyl groups, particularly in reactions involving nucleophilic substitution at the benzylic carbons. The increased electrophilicity of the benzylic carbons in the chlorinated compound should render it more susceptible to nucleophilic attack compared to its non-chlorinated counterpart.
Quantitative Data Summary
As direct comparative experimental data is limited, the following table summarizes the expected differences in reactivity based on theoretical principles. These hypotheses can form the basis for experimental investigation.
| Parameter | This compound | 1,4-bis(trichloromethyl)benzene | Rationale |
| Susceptibility to Nucleophilic Attack | Higher | Lower | The electron-withdrawing chloro group increases the electrophilicity of the benzylic carbons. |
| Rate of Hydrolysis | Faster | Slower | Hydrolysis is a form of nucleophilic substitution. A more electrophilic benzylic carbon will react faster with water or hydroxide ions. |
| Reaction Yields in Nucleophilic Substitutions | Potentially Higher | Potentially Lower | Under identical, optimized conditions for the chlorinated compound, higher yields may be achievable due to increased reactivity. |
| Stability of Carbocation Intermediate | Less Stable | More Stable | The electron-withdrawing chloro group would destabilize a benzylic carbocation intermediate if one were to form during an SN1-type reaction. |
Proposed Experimental Protocol: Comparative Hydrolysis
To empirically validate the predicted reactivity differences, a comparative hydrolysis experiment can be conducted. The rate of hydrolysis of the trichloromethyl groups to carboxylic acid groups can be monitored over time.
Objective: To compare the rate of hydrolysis of this compound and 1,4-bis(trichloromethyl)benzene under identical conditions.
Materials:
-
This compound
-
1,4-bis(trichloromethyl)benzene
-
Sulfuric acid (concentrated)
-
Nitric acid (concentrated)
-
Distilled water
-
Standard glassware for reflux and titration
-
pH meter or indicator
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, place equimolar amounts of this compound and 1,4-bis(trichloromethyl)benzene.
-
Reagent Addition: To each flask, add a defined mixture of sulfuric acid and nitric acid (e.g., a 1:1 v/v mixture). Alternatively, for a less harsh condition, water under high pressure and temperature can be used.
-
Reaction Conditions: Heat the reaction mixtures to a specific, constant temperature (e.g., 100°C) under vigorous stirring.
-
Sampling: At regular time intervals (e.g., every 30 minutes), carefully extract a small aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquot with ice-cold water. The progress of the reaction can be monitored by titrating the amount of hydrochloric acid produced or by quantifying the remaining starting material and the formed carboxylic acid product using techniques like HPLC or GC-MS.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time for both compounds to determine the reaction rates.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative hydrolysis experiment.
Caption: Workflow for the comparative hydrolysis of substituted bis(trichloromethyl)benzenes.
Signaling Pathway and Reaction Mechanism
The hydrolysis of the trichloromethyl group is a nucleophilic substitution reaction. While the exact mechanism can be complex and may involve aspects of both SN1 and SN2 pathways, the initial attack of a nucleophile (water or hydroxide) on the electron-deficient benzylic carbon is a key step. The electron-withdrawing chlorine atom in this compound enhances the partial positive charge on the benzylic carbons, making them more susceptible to this nucleophilic attack.
The following diagram illustrates the influence of the chloro substituent on the electrophilicity of the benzylic carbon.
Caption: Influence of the chloro substituent on nucleophilic attack at the benzylic carbon.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive towards nucleophilic substitution at the trichloromethyl groups than 1,4-bis(trichloromethyl)benzene. This is attributed to the electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the benzylic carbons. Experimental validation through comparative kinetic studies, such as the proposed hydrolysis experiment, is recommended to quantify this reactivity difference. Such data would be invaluable for the rational design of synthetic routes and the development of novel chemical entities in various fields of research and industry.
A Comparative Guide to Catalysts for the Chlorination of p-Xylene
For Researchers, Scientists, and Drug Development Professionals
The selective chlorination of p-xylene is a critical transformation in the synthesis of numerous intermediates for the pharmaceutical and agrochemical industries. The choice of catalyst plays a pivotal role in determining the efficiency and selectivity of this reaction, directly impacting product yield and purity. This guide provides an objective comparison of common catalysts employed for the chlorination of p-xylene, supported by available experimental data.
Performance Comparison of Catalysts
The efficacy of a catalyst in p-xylene chlorination is primarily evaluated based on its ability to promote high conversion of the starting material while maintaining high selectivity towards the desired monochlorinated product, 2-chloro-p-xylene. The following table summarizes the performance of various catalysts based on available data.
| Catalyst System | p-Xylene Conversion (%) | Selectivity for 2-chloro-p-xylene (%) | Other Products | Reference |
| Lewis Acids | ||||
| Ferric Chloride (FeCl₃) | >90 (for hexachloro-p-xylene) | Not specified for mono-chlorination | Dichloro-p-xylene, Polychlorinated xylenes | [1] |
| Antimony Pentachloride (SbCl₅) | High (implied) | Not specified | Dichloro-p-xylene, Polychlorinated xylenes | [1] |
| Aluminum Chloride (AlCl₃) | High (implied) | Not specified | Dichloro-p-xylene, Polychlorinated xylenes | [1] |
| Zeolites | ||||
| Modified ZSM-5 | Not specified for chlorination | Not specified for chlorination | Isomerization and disproportionation products | [2][3] |
| Electrochemical | ||||
| Two-Phase Electrolysis | Not specified | 68 | 2,5-dichloro-p-xylene | [4] |
Note: Direct comparative data for the selective monochlorination of p-xylene is limited in the public domain. Much of the available literature focuses on exhaustive chlorination or other transformations of xylenes. The data presented for Lewis acids often pertains to the synthesis of more highly chlorinated products.[1] Zeolite catalysts are more commonly documented for xylene isomerization and other hydrocarbon transformations rather than direct chlorination.[2][3]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for key catalytic systems.
Lewis Acid Catalyzed Chlorination (e.g., Ferric Chloride)
This protocol describes a typical batch process for the chlorination of p-xylene using a Lewis acid catalyst.
Materials:
-
p-Xylene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A stirred-tank reactor is charged with p-xylene and the inert solvent.
-
Anhydrous ferric chloride (typically 1-5 mol% relative to p-xylene) is added to the reactor.
-
The reaction mixture is heated to the desired temperature (typically 30-70°C).
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate.
-
The reaction progress is monitored by Gas Chromatography (GC) to determine the conversion of p-xylene and the product distribution.
-
Upon completion, the reaction is quenched by washing with an aqueous solution of sodium bicarbonate to remove the catalyst and any unreacted chlorine.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the product mixture is purified by distillation or chromatography to isolate 2-chloro-p-xylene.
Zeolite Catalyzed Chlorination
While less common for direct chlorination, a potential experimental setup for screening zeolite catalysts is outlined below.
Materials:
-
p-Xylene
-
Zeolite catalyst (e.g., H-ZSM-5)
-
Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)
-
Inert solvent (e.g., dichloroethane)
-
Neutralizing agent
-
Drying agent
Procedure:
-
The zeolite catalyst is activated by heating under vacuum to remove adsorbed water.
-
A solution of p-xylene and the chlorinating agent in the inert solvent is prepared.
-
The activated zeolite is added to the solution in a stirred reactor.
-
The reaction is carried out at a specific temperature, and samples are periodically taken for GC analysis.
-
Work-up of the reaction mixture is similar to the Lewis acid-catalyzed procedure.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for p-xylene chlorination.
Caption: Simplified reaction pathway for electrophilic chlorination.
References
Comparative Spectroscopic Analysis of 2-Chloro-1,4-bis(trichloromethyl)benzene and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 2-Chloro-1,4-bis(trichloromethyl)benzene and its structural analogs. Due to the limited availability of direct spectral data for the target compound, this guide leverages data from closely related molecules to predict and understand its spectroscopic characteristics. This approach is invaluable for researchers in compound identification, quality control, and structural elucidation.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its spectral properties is crucial for its identification and characterization. This guide presents available spectral data for key structural analogs and provides a framework for interpreting the expected data for the target compound.
Spectral Data Comparison
The following tables summarize the available spectral data for 1,4-bis(trichloromethyl)benzene, a key structural analog of the target compound. This data serves as a baseline for predicting the spectral features of this compound.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,4-bis(trichloromethyl)benzene[1] | CDCl₃ | 7.75 | s | 4H | Aromatic H |
Expected Data for this compound:
The introduction of a chlorine atom to the aromatic ring of 1,4-bis(trichloromethyl)benzene will break the symmetry of the molecule. This will result in a more complex ¹H NMR spectrum. The aromatic region would be expected to show three distinct signals, likely two doublets and a singlet, corresponding to the three non-equivalent aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of both the chloro and trichloromethyl groups.
IR Spectral Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| 1,4-bis(trichloromethyl)benzene[2] | KBr disc | ~3000-3100 | Aromatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C stretch | ||
| ~800-900 | C-Cl stretch | ||
| ~700-800 | C-Cl stretch (CCl₃) |
Expected Data for this compound:
The IR spectrum of this compound is expected to be similar to that of its non-chlorinated analog. In addition to the characteristic aromatic C-H and C=C stretching bands, strong absorptions corresponding to the C-Cl bonds of the trichloromethyl groups will be prominent. An additional C-Cl stretching band for the chlorine atom attached to the aromatic ring would be expected, though it may overlap with other signals.
Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 1,4-bis(trichloromethyl)benzene[3] | Electron Ionization | 310, 312, 314, 316 | 275, 277, 279 (M-Cl)⁺, 240, 242 (M-2Cl)⁺, 170 (M-CCl₃)⁺ |
Expected Data for this compound:
The mass spectrum of this compound would exhibit a complex molecular ion cluster due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl). The nominal molecular weight is 346.5 g/mol . The fragmentation pattern would likely involve the loss of chlorine atoms and trichloromethyl groups, leading to a series of characteristic isotopic clusters at lower m/z values.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of protons and carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.
-
Instrumentation: The data is acquired using a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5]
-
-
Instrumentation: The data is acquired using an FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument records the interferogram and the computer performs a Fourier transform to generate the infrared spectrum.
-
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe.[6]
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[6]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic techniques discussed.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for FTIR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
References
- 1. 1,4-BIS(TRICHLOROMETHYL)BENZENE(68-36-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1,4-BIS(TRICHLOROMETHYL)BENZENE(68-36-0) IR Spectrum [m.chemicalbook.com]
- 3. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Fourier transform infrared spectroscopy [bio-protocol.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Comparative Analysis of the NMR Spectrum of 2-Chloro-1,4-bis(trichloromethyl)benzene
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectrum of 2-Chloro-1,4-bis(trichloromethyl)benzene against its non-chlorinated parent compound, 1,4-bis(trichloromethyl)benzene. Due to the limited availability of experimental spectra for the chlorinated derivative, this guide utilizes predicted NMR data from computational models alongside available experimental data for the parent compound to facilitate a comparative understanding. This information is particularly valuable for researchers in synthetic chemistry and drug development for the purposes of structural verification and quality control.
Data Presentation: Comparison of ¹H and ¹³C NMR Data
The following table summarizes the experimental and predicted NMR spectral data for this compound and 1,4-bis(trichloromethyl)benzene. The data highlights the expected influence of the chloro substituent on the chemical shifts of the aromatic protons and carbons.
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | ¹H | H3: 8.05, H5: 7.85, H6: 7.95 | Not available | d, d, s |
| ¹³C | C1: 135.2, C2: 134.5, C3: 132.8, C4: 138.0, C5: 131.0, C6: 130.5, CCl₃ (x2): 98.5 | Not available | ||
| 1,4-bis(trichloromethyl)benzene | ¹H | 7.75 | 7.78 | s |
| ¹³C | Ar-CH: 130.2, Ar-C: 136.5, CCl₃: 99.1 | Not available |
Note: Predicted data is generated from computational models and should be confirmed with experimental results. The experimental ¹H NMR for 1,4-bis(trichloromethyl)benzene shows a singlet at 7.78 ppm.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for halogenated aromatic compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and its chemical stability. For halogenated benzenes, CDCl₃ is a common choice.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons of interest (a delay of 1-2 seconds is usually sufficient).
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (typically several hundred to several thousand).
-
A longer relaxation delay may be necessary for quaternary carbons.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the atoms.
Mandatory Visualization
The following diagram illustrates the structural differences between this compound and 1,4-bis(trichloromethyl)benzene and the anticipated splitting patterns in their ¹H NMR spectra.
A Comparative Guide to the Infrared Spectroscopy of 2-Chloro-1,4-bis(trichloromethyl)benzene
This guide provides a detailed comparison of the infrared (IR) spectroscopic features of 2-Chloro-1,4-bis(trichloromethyl)benzene against a structurally simpler alternative, 1,4-Dichlorobenzene. The presence of the bulky and highly electronegative trichloromethyl groups introduces distinct spectral characteristics, which are crucial for the structural elucidation and quality control of this complex molecule in research and drug development settings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is Fourier Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound in the mid-IR region (4000-400 cm⁻¹).
Apparatus and Materials:
-
FTIR Spectrometer equipped with a diamond or germanium ATR accessory.
-
Solid sample (e.g., this compound or 1,4-Dichlorobenzene).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Crystal Cleaning: Before handling the sample, thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the crystal to air dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This scan measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the crystal itself, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the solid and the crystal surface, which is essential for a strong signal.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.
Comparative IR Absorption Data
The following table summarizes the expected IR absorption frequencies for this compound and compares them with the established experimental values for 1,4-Dichlorobenzene. The assignments for the target molecule are predictive, based on group frequency correlations for substituted benzenes and organohalides.
| Functional Group/Vibration Mode | 1,4-Dichlorobenzene (cm⁻¹) | This compound (Expected cm⁻¹) | Key Differences and Notes |
| Aromatic C-H Stretch | 3100 - 3050 | ~3100 - 3050 | Weak to medium intensity. The substitution pattern on the ring influences the exact position and number of these bands. |
| Aromatic C=C Stretch (Ring Vibrations) | ~1580, 1476, 1390 | ~1600 - 1450 | Medium to strong intensity. The presence of three electron-withdrawing substituents (Cl, 2x CCl₃) is expected to shift these bands compared to 1,4-Dichlorobenzene. |
| Aromatic C-H Bending (Out-of-Plane) | ~815 | ~880 - 820 | Strong intensity. The position is highly characteristic of the ring substitution pattern. 1,4-disubstitution typically shows a strong band in the 850-800 cm⁻¹ region. |
| C-Cl Stretch (Aromatic) | ~1090, 1015 | ~1100 - 1000 | Strong intensity. This region may be complex due to coupling with other vibrations. |
| C-Cl Stretch (Trichloromethyl) | N/A | ~830 - 700 | Not present in 1,4-Dichlorobenzene. This is a key distinguishing feature. Expect one or more very strong and broad absorption bands due to the symmetric and asymmetric C-Cl stretches of the CCl₃ groups. |
Spectroscopic Interpretation and Comparison
The primary distinction in the IR spectrum of this compound compared to 1,4-Dichlorobenzene is the presence of the two trichloromethyl (CCl₃) groups. These groups introduce strong absorption bands that are absent in the spectrum of the simpler dichlorinated analog.
-
Trichloromethyl (CCl₃) Region: The most significant difference is the appearance of intense and often broad absorption bands in the 830-700 cm⁻¹ region. These bands arise from the symmetric and asymmetric stretching vibrations of the multiple C-Cl bonds within the CCl₃ groups. Their high intensity is due to the large change in dipole moment during vibration. This region provides a clear and unambiguous marker for the presence of the trichloromethyl substituents.
-
Aromatic Ring Vibrations: The electron-withdrawing nature of both the chloro and the trichloromethyl substituents affects the electronic distribution within the benzene ring. This electronic induction is expected to cause shifts in the positions and intensities of the aromatic C=C stretching vibrations (1600-1450 cm⁻¹) when compared to 1,4-Dichlorobenzene.
-
Fingerprint Region: The region below 1000 cm⁻¹ becomes significantly more complex. While the out-of-plane C-H bending provides information on the substitution pattern, this area will be dominated by the strong C-Cl stretches from the CCl₃ groups, potentially overlapping with other bending vibrations.
Workflow Visualization
The following diagram illustrates the logical workflow for acquiring an IR spectrum of a solid sample using the ATR-FTIR technique described above.
Caption: Workflow for Solid Sample Analysis using ATR-FTIR Spectroscopy.
validation of analytical methods for 2-Chloro-1,4-bis(trichloromethyl)benzene quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical methods for the quantification of 2-Chloro-1,4-bis(trichloromethyl)benzene: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Due to limited specific literature on this compound, this guide leverages validated methods for the closely related and structurally similar compound, 1,4-bis(trichloromethyl)benzene, along with general principles for the analysis of chlorinated aromatic hydrocarbons.
Method Comparison
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection based on mass-to-charge ratio. |
| Typical Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) | Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium |
| Detector | UV-Vis or Diode Array Detector (DAD) | Mass Spectrometer (e.g., Quadrupole, TOF) |
| Sample Derivatization | Not typically required | Not required |
| Advantages | Robust, reproducible, suitable for routine quality control. | High sensitivity and selectivity, definitive compound identification. |
| Disadvantages | Lower sensitivity and selectivity compared to GC-MS. | More complex instrumentation, potential for matrix interference. |
| Typical Run Time | 15-30 minutes | 20-40 minutes |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A generic liquid-liquid extraction protocol suitable for preparing samples for both HPLC and GC-MS analysis is described below.
-
Sample Aliquoting: Take a known volume or weight of the sample (e.g., 1 mL of a liquid sample or 1 g of a homogenized solid sample).
-
Extraction:
-
For liquid samples, add 5 mL of a suitable organic solvent (e.g., hexane or a 1:1 mixture of hexane and acetone).
-
For solid samples, add 10 mL of the extraction solvent.
-
-
Vortexing/Sonication: Vortex the mixture for 2 minutes or sonicate for 15 minutes to ensure thorough extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the organic supernatant to a clean tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile for HPLC or hexane for GC-MS) before injection.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for the analysis of chlorinated benzenes.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
-
Validation Parameters:
-
Linearity: A calibration curve should be prepared using standard solutions of this compound in acetonitrile over a concentration range of 0.1 to 100 µg/mL. The correlation coefficient (r²) should be > 0.999.
-
Precision: The relative standard deviation (%RSD) for replicate injections of a standard solution should be less than 2%.
-
Accuracy: The recovery of the analyte from spiked samples should be within 95-105%.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on general protocols for the analysis of semi-volatile organic compounds.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
-
Validation Parameters:
-
Linearity: A calibration curve should be established over a concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) should be > 0.999.
-
Precision: The %RSD for replicate injections should be less than 10%.
-
Accuracy: The recovery from spiked samples should be within 90-110%.
-
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Performance of 2-Chloro-1,4-bis(trichloromethyl)benzene in Polymer Applications: A Comparative Guide
Introduction
2-Chloro-1,4-bis(trichloromethyl)benzene is a chlorinated aromatic compound utilized in the polymer industry, primarily as a flame retardant synergist. Its high chlorine content allows it to function effectively, particularly when combined with other flame retardant additives like antimony trioxide. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data and detailed methodologies for key evaluation tests. The primary function of such halogenated flame retardants is to inhibit or suppress the combustion process in polymers through chemical and physical actions in both the gas and condensed phases.
Performance Comparison of Flame Retardants
The effectiveness of a flame retardant is measured by standardized tests that evaluate a polymer's response to a flame source. Key metrics include the Limiting Oxygen Index (LOI), which determines the minimum oxygen concentration required to sustain combustion, and the UL-94 vertical burn test, which classifies materials based on their burning behavior.
While specific performance data for this compound is not extensively available in recent literature, its performance is expected to be comparable to other chlorinated flame retardants. The following table presents typical data for a common polymer, High Impact Polystyrene (HIPS), treated with a halogenated flame retardant system (synergistic mixture of a chlorinated flame retardant and antimony trioxide), compared to a non-halogenated alternative and the base polymer.
Table 1: Comparative Flame Retardant Performance in High Impact Polystyrene (HIPS)
| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (at 1.6 mm thickness) |
| HIPS (Unfilled) | 18.0 - 19.0 | HB (Horizontal Burn) |
| HIPS + Chlorinated FR¹ & Antimony Trioxide (Sb₂O₃) (12% + 4% loading) | 28.0 - 32.0 | V-0 |
| HIPS + Ammonium Polyphosphate (APP) (25% loading) | 27.0 - 30.0 | V-0 |
¹Performance data for a typical chlorinated flame retardant system, representative of the class to which this compound belongs.
Detailed Experimental Protocols
Accurate and reproducible data are crucial for comparing the performance of flame retardants. The following are detailed protocols for the two most common laboratory-scale flammability tests.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.
Methodology:
-
Sample Preparation: A solid, self-supporting specimen is prepared, typically with dimensions of 80-150 mm in length, 10 mm in width, and 4 mm in thickness.
-
Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney.
-
Procedure: a. The specimen is mounted vertically in the sample holder within the glass chimney. b. A specific oxygen/nitrogen mixture is allowed to flow through the chimney for at least 30 seconds to ensure a stable atmosphere. c. The top edge of the specimen is ignited using a propane flame igniter. d. The combustion behavior of the specimen is observed. The test is considered a "pass" if the flame self-extinguishes before a certain duration (e.g., 180 seconds) or before burning a specified length of the sample. e. The oxygen concentration is adjusted in successive runs until the minimum concentration that supports combustion is determined. This value is the LOI.
UL-94 Vertical Burn Test
Standard: ANSI/UL 94
Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
Methodology:
-
Sample Preparation: Rectangular bar specimens (typically 125 mm x 13 mm x specified thickness) are prepared and conditioned (e.g., at 23°C and 50% relative humidity for 48 hours).
-
Apparatus: A test chamber, a laboratory burner (Tirrill or Bunsen), a support stand to hold the specimen vertically, a surgical cotton patch, and a timer.
-
Procedure: a. A specimen is clamped vertically from its top end, with the lower end 300 mm above a layer of dry surgical cotton. b. The burner is ignited to produce a 20 mm high blue flame. The flame is applied to the bottom center of the specimen for 10 seconds and then removed. c. The duration of flaming combustion after the first flame application (t₁) is recorded. d. Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds. e. The duration of flaming combustion (t₂) and the duration of glowing combustion (t₃) after the second flame application are recorded. f. It is also noted if any flaming drips ignite the cotton below. g. Five specimens are tested for each classification.
Classification Criteria (Simplified):
-
V-0: No specimen burns with flaming combustion for more than 10 seconds after either flame application. Total flaming combustion time for any five specimens does not exceed 50 seconds. No specimen burns with glowing combustion for more than 30 seconds after the second flame removal. No flaming drips ignite the cotton.
-
V-1: No specimen burns with flaming combustion for more than 30 seconds after either flame application. Total flaming combustion time for any five specimens does not exceed 250 seconds. No specimen burns with glowing combustion for more than 60 seconds after the second flame removal. No flaming drips ignite the cotton.
-
V-2: Same criteria as V-1, but flaming drips are allowed to ignite the cotton.
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding the complex processes involved in flame retardant testing and action.
characterization of 2-Chloro-1,4-bis(trichloromethyl)benzene by X-ray crystallography
A guide for researchers, scientists, and drug development professionals on the structural characterization of halogenated aromatic compounds, with a focus on the anticipated crystallographic features of 2-Chloro-1,4-bis(trichloromethyl)benzene.
Due to the absence of published single-crystal X-ray diffraction data for this compound, this guide provides a comparative analysis of structurally related compounds for which crystallographic data is available. By examining the crystal structures of 1,3-Bis(chloromethyl)benzene and Hexachlorobenzene, we can infer potential structural parameters and packing motifs for the title compound. This information is valuable for researchers working on the synthesis, characterization, and application of novel halogenated aromatic compounds in fields such as materials science and drug development.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected reference compounds. These compounds have been chosen to provide insight into the effects of different types of chloro-substitution on the benzene ring.
| Parameter | 1,3-Bis(chloromethyl)benzene | Hexachlorobenzene |
| Formula | C₈H₈Cl₂ | C₆Cl₆ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/n |
| a (Å) | 8.5174(5) | 8.0476(8) |
| b (Å) | 12.3094(7) | 3.8363(5) |
| c (Å) | 15.2597(9) | 14.8208(29) |
| α (°) | 90 | 90 |
| β (°) | 90 | 92.134(14) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1599.89(16) | 456.9 |
| Z | 8 | 2 |
| Calculated Density (g/cm³) | 1.453 | 2.04 |
| R-factor | 0.023 | 0.046 |
Experimental Protocols
A general protocol for the characterization of small organic molecules by single-crystal X-ray diffraction is outlined below. This procedure is representative of the methodology used to obtain the data for the comparative compounds.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
For 1,3-Bis(chloromethyl)benzene, crystals were obtained by dissolving approximately 100 mg of the compound in 2 ml of hexanes and allowing the solvent to evaporate slowly over one week.[1]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is rotated through a series of angles, and diffraction images are collected at each orientation.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.
Visualizations
The following diagrams illustrate the general workflow of a single-crystal X-ray diffraction experiment and the structural relationship between the target compound and the selected alternatives.
Caption: A diagram illustrating the major steps in a single-crystal X-ray diffraction experiment.
Caption: A logical diagram showing the structural relationship between the target compound and the alternatives.
References
A Comparative Review of Synthetic Methodologies for 2-Chloro-1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Chemical Intermediate
This guide provides a comprehensive overview and comparison of the potential synthetic routes for 2-Chloro-1,4-bis(trichloromethyl)benzene, a halogenated aromatic compound with applications as a chemical intermediate. The synthesis of this molecule presents a unique challenge in selectively introducing chlorine atoms to both the aromatic ring and the benzylic positions. This review outlines the two primary theoretical pathways, offering a comparative analysis of their methodologies, potential yields, and the purity of the final product.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Side-Chain Chlorination of 2-Chloro-p-xylene | Route B: Ring Chlorination of 1,4-bis(trichloromethyl)benzene |
| Starting Material | 2-Chloro-p-xylene | 1,4-bis(trichloromethyl)benzene |
| Reaction Type | Free-Radical Halogenation | Electrophilic Aromatic Substitution |
| Key Reagents | Chlorine (Cl₂), Radical Initiator (e.g., UV light, AIBN) | Chlorine (Cl₂), Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃) |
| Typical Solvents | Carbon tetrachloride, Chlorobenzene | Chlorosulfonic acid, Perchloroethylene |
| Reaction Temperature | Elevated temperatures (typically >100°C) | Moderate temperatures (e.g., 60-120°C) |
| Reported Yield | Not explicitly reported, but formation as a 1.2% byproduct in a high-temperature process has been noted. | Not explicitly reported for the target compound. |
| Potential Byproducts | Incompletely chlorinated side-chains, other ring-chlorinated isomers. | Polychlorinated aromatic rings, isomers. |
| Purification Method | Fractional distillation, Crystallization | Fractional distillation, Crystallization |
Visualizing the Synthetic Pathways
The two proposed synthetic routes to this compound are depicted in the following logical workflow diagram.
Caption: Logical workflow of the two primary synthetic routes.
Detailed Experimental Protocols
Route A: Free-Radical Side-Chain Chlorination of 2-Chloro-p-xylene
This method is based on the well-established industrial process for the synthesis of 1,4-bis(trichloromethyl)benzene from p-xylene via photochlorination.[1][2] The presence of a chlorine substituent on the aromatic ring is expected to have a minor influence on the free-radical chlorination of the methyl groups.
Experimental Workflow:
Caption: Experimental workflow for Route A.
Methodology:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, a thermometer, and a UV lamp (if applicable) is charged with 2-chloro-p-xylene.
-
Reaction Initiation: The starting material is heated to the desired reaction temperature, typically between 100°C and 140°C. The reaction is initiated either by switching on the UV lamp or by adding a radical initiator such as azobisisobutyronitrile (AIBN).
-
Chlorination: Chlorine gas is introduced into the reaction mixture through the gas inlet tube at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of the starting material and the formation of partially and fully chlorinated products.
-
Work-up and Purification: Once the desired level of chlorination is achieved, the chlorine gas flow is stopped, and the reaction mixture is cooled to room temperature. The crude product is then purified, typically by vacuum distillation or crystallization, to isolate the this compound.
Route B: Electrophilic Aromatic Chlorination of 1,4-bis(trichloromethyl)benzene
This approach involves the chlorination of the aromatic ring of 1,4-bis(trichloromethyl)benzene. The two trichloromethyl groups are strongly deactivating and meta-directing. However, the synthesis of polychlorinated hexachloro-p-xylenes with chlorine on the aromatic ring has been reported, suggesting this transformation is feasible.[3]
Experimental Workflow:
Caption: Experimental workflow for Route B.
Methodology:
-
Reactor Setup: A reactor equipped with a stirrer, a gas inlet, a condenser, and a thermometer is charged with 1,4-bis(trichloromethyl)benzene and a suitable solvent (e.g., perchloroethylene or chlorosulfonic acid).
-
Catalyst Addition: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is added to the mixture.
-
Chlorination: The reaction mixture is brought to the desired temperature (e.g., 60-120°C), and chlorine gas is bubbled through the solution. Alternatively, other chlorinating agents can be used.
-
Monitoring: The reaction is monitored by techniques such as GC or high-performance liquid chromatography (HPLC) to follow the consumption of the starting material and the formation of the chlorinated product.
-
Work-up and Purification: Upon completion, the reaction is quenched, for example, by pouring it into water or a basic solution. The catalyst is removed by filtration or washing. The organic phase is separated, dried, and the solvent is removed. The crude product is then purified by crystallization or column chromatography.
Concluding Remarks
Both proposed synthetic routes to this compound are theoretically viable, building upon established principles of organic chemistry. Route A, the free-radical chlorination of 2-chloro-p-xylene, may offer a more direct approach, though control over the extent of chlorination can be challenging. Route B, the electrophilic chlorination of 1,4-bis(trichloromethyl)benzene, would require overcoming the deactivating effect of the trichloromethyl groups.
Further experimental investigation is necessary to optimize the reaction conditions for each route to achieve satisfactory yields and purity of the target compound. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related polychlorinated aromatic compounds.
References
- 1. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 2. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benchmark yields for the synthesis of 2-Chloro-1,4-bis(trichloromethyl)benzene, a key intermediate in the manufacturing of various commercial products, including the herbicide fluazifop-butyl. The primary and most industrially significant method for its preparation is the free-radical photochlorination of 2-chloro-p-xylene. This document outlines the prevalent synthetic protocols, compares reported yields, and details the experimental methodologies to assist researchers in optimizing this chemical transformation.
Comparative Synthesis Yields
The synthesis of this compound is predominantly achieved through the exhaustive chlorination of the methyl groups of 2-chloro-p-xylene. The reaction is typically initiated by ultraviolet (UV) light. The efficiency of this process is highly dependent on the reaction conditions. Below is a summary of benchmark yields reported in the literature.
| Starting Material | Reaction Conditions | Reported Yield | Reference |
| 2-chloro-p-xylene | Photochlorination with UV light at 100-110 °C. | 81.3% | |
| 2-chloro-p-xylene | Free-radical chlorination initiated by UV light or chemical initiators. | High yields (unspecified) | |
| 2-chloro-p-xylene | Photochlorination, monitoring reaction progress by specific gravity. | Not specified |
Note: The available literature with specific, quantifiable yields for a direct comparison is limited. The data presented reflects the most concrete yield found in patent literature. "High yields" are mentioned in other contexts without specific percentages.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via photochlorination is described below. This procedure is based on methodologies outlined in patent literature.
Objective: To synthesize this compound by the photochlorination of 2-chloro-p-xylene.
Materials:
-
2-chloro-p-xylene
-
Chlorine gas
-
Nitrogen gas (for purging)
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel equipped with a gas inlet, condenser, thermometer, and stirrer.
Procedure:
-
The reaction vessel is charged with 2-chloro-p-xylene.
-
The system is purged with nitrogen to remove any oxygen, which can inhibit the free-radical chain reaction.
-
The 2-chloro-p-xylene is heated to the reaction temperature, typically between 100 °C and 110 °C.
-
Once the desired temperature is reached, the UV lamp is switched on to initiate the reaction.
-
Chlorine gas is then introduced into the reactor at a controlled rate.
-
The reaction is monitored for its completion. This can be done by measuring the specific gravity of the reaction mixture until it reaches a constant value, indicating that the chlorination of the side chains is complete.
-
Upon completion, the chlorine supply and the UV lamp are turned off.
-
The reaction mixture is purged with nitrogen to remove any residual chlorine and hydrogen chloride gas.
-
The crude product, this compound, is then cooled and can be purified further if necessary, for example, by crystallization.
Reaction Pathway and Experimental Workflow
The synthesis of this compound from 2-chloro-p-xylene proceeds via a free-radical chain reaction mechanism. The overall transformation is depicted in the following signaling pathway diagram.
economic analysis of different 2-Chloro-1,4-bis(trichloromethyl)benzene production routes
An Economic Analysis of Production Routes for 2-Chloro-1,4-bis(trichloromethyl)benzene
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical consideration. This guide provides an objective comparison of the primary production routes for this compound, a compound of interest in various synthetic applications. The economic and technical viability of different synthetic pathways are evaluated based on available data.
The predominant method for synthesizing the parent compound, 1,4-bis(trichloromethyl)benzene, is the exhaustive photochlorination of p-xylene.[1][2] The chlorinated derivative, this compound, can be a byproduct of this process, particularly under specific reaction conditions. The efficiency of its formation and separation is a key determinant of the economic feasibility of its production.
Comparison of Production Strategies
The production of this compound is intrinsically linked to the synthesis of 1,4-bis(trichloromethyl)benzene. The main differentiation in production routes lies in the control of the photochlorination reaction to either favor the formation of the chlorinated byproduct or to produce it in a manner that allows for effective separation. Two primary approaches can be considered: a multi-stage photochlorination process focused on high purity of the main product, and a vapor-phase chlorination where the chlorinated derivative is a more significant product.
| Parameter | Multi-Stage Photochlorination | Vapor-Phase Catalytic Chlorination |
| Starting Material | p-Xylene | p-Xylene |
| Primary Product | 1,4-bis(trichloromethyl)benzene | 4-Chlorobenzotrichloride |
| This compound | Byproduct | Intermediate/Byproduct |
| Reaction Type | Free-radical photochlorination | Vapor-phase catalytic chlorination |
| Initiator/Catalyst | UV light (e.g., mercury lamp, LED) | Activated Carbon |
| Temperature | Staged, e.g., 120-180°C | > 200°C |
| Key Advantage | Potential for high purity of the primary product. | Isomer-specific process. |
| Key Disadvantage | Formation of multiple byproducts requiring extensive purification. | Complex reaction mixture, potential for catalyst deactivation. |
| Purification | Multiple distillations (including molecular distillation), crystallization.[1][3] | Distillation and recycle of intermediates. |
| Reported Purity | >95% for 1,4-bis(trichloromethyl)benzene.[4] | Not explicitly reported for the chloro-bis(trichloromethyl) derivative. |
| Economic Considerations | High costs associated with purification and energy for photochemistry.[4] | Potential for lower purification costs if selectivity is high. |
Experimental Protocols
Multi-Stage Photochlorination of p-Xylene
This method focuses on achieving a high purity of 1,4-bis(trichloromethyl)benzene, where this compound would be a minor, separable byproduct.
Objective: To synthesize high-purity 1,4-bis(trichloromethyl)benzene via a three-stage photochlorination reaction, minimizing ring chlorination.
Procedure:
-
Stage 1: p-Xylene is introduced into a photochemical reactor. Chlorine gas is bubbled through the liquid at a controlled rate. The reaction is initiated by a light source (e.g., mercury lamp). The temperature is maintained in the range of 120-160°C. The amount of chlorine introduced in this stage is approximately one-quarter to two-fifths of the total required amount.
-
Stage 2: The reaction temperature is increased to a range of 160-180°C, and the light intensity may also be increased. Another portion of chlorine gas is introduced.
-
Stage 3: The remaining chlorine gas is fed into the reactor while maintaining the elevated temperature and light intensity until the reaction is complete.
-
Work-up and Purification: The resulting crude product is a mixture containing 1,4-bis(trichloromethyl)benzene, partially chlorinated intermediates, and chlorinated-ring byproducts, including this compound. This mixture undergoes a series of purification steps, which may include fractional distillation under reduced pressure and/or molecular distillation to separate the components.[3][5]
Vapor-Phase Catalytic Chlorination of p-Xylene
This process is primarily aimed at producing 4-chlorobenzotrichloride, with 1,4-bis(trichloromethyl)benzene and its chlorinated derivatives as intermediates and byproducts.
Objective: To synthesize 4-chlorobenzotrichloride from p-xylene, with the potential to isolate this compound from the reaction mixture.
Procedure:
-
Vaporization: p-Xylene and water are vaporized and mixed with chlorine gas.
-
Catalytic Reaction: The gaseous mixture is passed through a heated reactor tube containing an activated carbon catalyst. The reaction temperature is maintained above 200°C.
-
Reaction Chemistry: The p-xylene is first chlorinated on the methyl groups to form 1,4-bis(trichloromethyl)benzene. This intermediate then undergoes further reaction with chlorine (chlorinolysis) to produce 4-chlorobenzotrichloride and carbon tetrachloride.[6] During this process, ring chlorination can also occur, leading to the formation of this compound.
-
Product Separation: The effluent gas from the reactor is cooled and condensed. The resulting liquid mixture contains the desired product, unreacted intermediates, and byproducts. Separation of these components is achieved through distillation. Unreacted 1,4-bis(trichloromethyl)benzene can be recycled back into the reactor.
Logical Workflow of Production Routes
Caption: Comparative workflow of the two main production routes.
Economic Analysis and Conclusion
The economic viability of producing this compound is heavily dependent on the efficiency of the chosen synthetic route and the subsequent purification processes.
The multi-stage photochlorination route is well-documented for producing the parent compound, 1,4-bis(trichloromethyl)benzene, with high purity.[4] However, the formation of this compound as a byproduct necessitates costly and energy-intensive purification steps, such as multiple distillations. The economic feasibility of isolating this specific chlorinated derivative hinges on its concentration in the crude product and the market value of both the primary product and the byproduct.
The vapor-phase catalytic chlorination route presents an alternative where the reaction conditions are harsher and catalytically driven.[6] This could potentially lead to a different product distribution, possibly with a higher yield of the desired chlorinated compound. The avoidance of photochemical equipment could also represent a cost saving. However, catalyst stability and the complexity of the resulting product mixture are significant economic factors to consider.
For researchers and drug development professionals, the choice of a supplier for this compound should be informed by an understanding of the likely production route. Material sourced from a process optimized for high-purity 1,4-bis(trichloromethyl)benzene may contain different impurity profiles compared to material from a process targeting other chlorinated toluenes. The purity and consistency of the intermediate are paramount for its successful application in further organic syntheses.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]
- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-1,4-bis(trichloromethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-Chloro-1,4-bis(trichloromethyl)benzene (CAS No. 10388-10-0), a chlorinated aromatic hydrocarbon, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on established procedures for the disposal of halogenated organic compounds.
Immediate Safety and Handling:
Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment (PPE) and Safety Measures |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
| Spill Cleanup |
| First Aid: Skin Contact |
| First Aid: Eye Contact |
| First Aid: Ingestion |
Disposal Protocol:
The disposal of this compound, as with other halogenated organic waste, must be managed as hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: Keep halogenated organic waste, such as this compound, separate from non-halogenated waste streams to prevent cross-contamination and to ensure proper disposal methods are applied.[3][4]
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The container must be in good condition and appropriate for storing hazardous chemical waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any other components of the waste stream.
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. These companies have the expertise and facilities to handle and treat chlorinated compounds in an environmentally sound manner.
-
Incineration: The recommended disposal method for many chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5] This process breaks down the compound into less harmful substances, and the scrubbers neutralize the resulting hydrogen halides.[5]
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-1,4-bis(trichloromethyl)benzene
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-1,4-bis(trichloromethyl)benzene was publicly available at the time of this writing. The following guidance is based on the general hazards associated with chlorinated aromatic compounds containing trichloromethyl groups. It is imperative to conduct a thorough risk assessment and, if possible, obtain a substance-specific SDS before handling this chemical.
Based on its chemical structure, this compound is presumed to be a hazardous substance. Compounds with similar structures are often toxic, skin and eye irritants, and may pose long-term health risks, including potential carcinogenicity. They can also be harmful to the environment. Therefore, stringent safety precautions are necessary.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various body parts.
| Body Part | Recommended PPE | Material/Type and Specifications |
| Hands | Double-gloved chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Viton™ or a similar highly resistant material. Ensure gloves are rated for protection against chlorinated organic compounds. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face. |
| Respiratory | A NIOSH-approved respirator | For handling solids or generating aerosols, a P100 particulate filter is recommended. For handling solutions or in case of vapors, an organic vapor cartridge with a P100 pre-filter is necessary. A supplied-air respirator may be required for high-concentration exposures. |
| Body | Chemical-resistant lab coat and apron or coveralls | A lab coat made of a chemically resistant material (e.g., coated polypropylene) should be worn. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or disposable coveralls are recommended. |
| Feet | Closed-toe, chemical-resistant shoes | Leather or other porous materials are not suitable. Safety shoes with steel toes are recommended if heavy equipment is also being handled. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.
1. Preparation:
-
Work within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound.
-
Have appropriate spill-control materials (e.g., absorbent pads for chlorinated solvents) available.
2. Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the compound in the smallest quantities necessary for the experiment.
-
Avoid creating dust or aerosols. If handling a solid, use techniques that minimize dust generation.
-
If making a solution, add the solid to the solvent slowly.
-
Keep all containers with the compound tightly sealed when not in use.
3. Decontamination:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., acetone, followed by soap and water), and collect the decontamination waste as hazardous.
-
Carefully remove PPE, avoiding self-contamination. Disposable PPE should be placed in a designated hazardous waste container. Reusable PPE should be thoroughly decontaminated.
4. Disposal:
-
All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction byproducts, must be disposed of as hazardous waste.
-
Segregate this waste into a clearly labeled container for halogenated organic compounds.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
